molecular formula C84H144N24O25 B12298477 Cytochrome c-pigeon (88-104)

Cytochrome c-pigeon (88-104)

Katalognummer: B12298477
Molekulargewicht: 1890.2 g/mol
InChI-Schlüssel: UZAAFHHXLLVUAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cytochrome c-pigeon (88-104) is a useful research compound. Its molecular formula is C84H144N24O25 and its molecular weight is 1890.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cytochrome c-pigeon (88-104) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cytochrome c-pigeon (88-104) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C84H144N24O25

Molekulargewicht

1890.2 g/mol

IUPAC-Name

6-amino-2-[2-[[2-[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[5-carbamimidamido-2-[[4-carboxy-2-[2-(2,6-diaminohexanoylamino)propanoylamino]butanoyl]amino]pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoic acid

InChI

InChI=1S/C84H144N24O25/c1-13-43(6)65(107-80(129)59(38-42(4)5)106-79(128)61(40-64(114)115)104-69(118)45(8)94-73(122)54(24-20-36-92-84(90)91)99-76(125)56(30-32-63(112)113)98-67(116)44(7)93-72(121)52(88)21-14-17-33-85)81(130)96-47(10)70(119)103-60(39-50-25-27-51(110)28-26-50)78(127)105-58(37-41(2)3)77(126)100-53(22-15-18-34-86)75(124)101-55(29-31-62(89)111)74(123)95-48(11)71(120)108-66(49(12)109)82(131)97-46(9)68(117)102-57(83(132)133)23-16-19-35-87/h25-28,41-49,52-61,65-66,109-110H,13-24,29-40,85-88H2,1-12H3,(H2,89,111)(H,93,121)(H,94,122)(H,95,123)(H,96,130)(H,97,131)(H,98,116)(H,99,125)(H,100,126)(H,101,124)(H,102,117)(H,103,119)(H,104,118)(H,105,127)(H,106,128)(H,107,129)(H,108,120)(H,112,113)(H,114,115)(H,132,133)(H4,90,91,92)

InChI-Schlüssel

UZAAFHHXLLVUAZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling the Immunomodulatory Landscape of Pigeon Cytochrome c Peptide 88-104: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the function and application of the pigeon cytochrome c peptide 88-104 (pCytc 88-104). Designed for researchers, scientists, and drug development professionals, this document delves into the peptide's role in T-cell immunology, its interaction with the Major Histocompatibility Complex (MHC), and its utility as a model antigen in immunological studies. This guide synthesizes key quantitative data, details experimental protocols, and provides visual representations of the underlying biological processes.

Core Function: A Potent T-Cell Activator

Pigeon cytochrome c (pCytc) peptide 88-104 is a 17-amino-acid fragment with the sequence KAERADLIAYLKQATAK.[1] Its primary and most extensively studied function is the activation of CD4+ T-helper cells.[2][3][4] This process is fundamental to the adaptive immune response and is initiated by the presentation of the peptide by antigen-presenting cells (APCs) to T-cells.

The I-Ek-restricted T-cell response to pigeon cytochrome c is specifically directed towards the C-terminal sequence 88-104.[4] While the minimal peptide sequence required for T-cell stimulation is residues 95-104, the addition of amino acids to the N-terminus, as in the 88-104 fragment, significantly enhances its antigenic potency.

Quantitative Analysis of T-Cell Activation

The stimulatory activity of pCytc 88-104 and its variants on T-cells is dose-dependent. Proliferation assays, typically measured by [³H]thymidine incorporation, quantify this response. The following table summarizes the effective concentrations of pCytc 88-104 and an altered peptide ligand (APL) in inducing T-cell proliferation.

PeptideConcentration Range for ProliferationNotes
Pigeon Cytochrome c (88-104) 0.001 µM - 50 µMThe wild-type agonist peptide elicits a robust proliferative response in pCytc-primed T-cells from B10.A mice.
Altered Peptide Ligand (APL) P99 An APL with a Leucine to Proline substitution at position 99 acts as a weak agonist and is used to study T-cell activation thresholds. The response is weaker compared to the wild-type peptide.[5]

Interaction with MHC Class II and T-Cell Receptor

The activation of T-cells by pCytc 88-104 is contingent on its binding to the MHC class II molecule, specifically I-Ek. This peptide/MHC complex is then recognized by the T-cell receptor (TCR), initiating a signaling cascade that leads to T-cell activation and proliferation.

The interaction between pCytc 88-104, I-Ek, and the TCR is a multi-step process with distinct kinetics. Studies have revealed the formation of both short-lived and long-lived pCytc/I-Ek complexes, suggesting a complex binding mechanism that may involve conformational changes in the MHC molecule. The affinity of the TCR for the peptide/MHC complex is a critical determinant of the strength of the T-cell response.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell pCytc_88-104 pCytc 88-104 MHC_II MHC Class II (I-Ek) pMHC pCytc/I-Ek Complex TCR T-Cell Receptor (TCR) pMHC->TCR Presentation CD4 CD4 Signaling_Cascade Intracellular Signaling Cascade Activation T-Cell Activation (Proliferation, Cytokine Release)

Induction of Apoptosis in Mature T-Lymphocytes

Beyond its role as a T-cell activator, pCytc 88-104 and its variants can also induce apoptosis, or programmed cell death, in mature, activated T-lymphocytes. This phenomenon, known as activation-induced cell death (AICD), is a crucial mechanism for maintaining immune homeostasis by eliminating expanded T-cell populations after an immune response.

Interestingly, altered peptide ligands of pCytc 88-104 have been identified that can selectively induce apoptosis without causing T-cell activation (i.e., cytokine production). This has significant implications for the development of immunotherapeutic agents that can specifically target and eliminate pathogenic T-cells in autoimmune diseases.

Apoptosis_Induction_Workflow Start Activated CD4+ T-Cell Clone Incubation Co-incubation of T-Cells, APCs, and Peptide Start->Incubation APCs Antigen Presenting Cells (APCs) expressing I-Ek APCs->Incubation Peptide pCytc 88-104 or Altered Peptide Ligand Peptide->Incubation Analysis Apoptosis Analysis Incubation->Analysis Result Quantification of Apoptotic Cells Analysis->Result

Experimental Protocols

T-Cell Proliferation Assay ([³H]Thymidine Incorporation)

This protocol outlines a standard method for measuring T-cell proliferation in response to pCytc 88-104.

  • Cell Preparation:

    • Isolate spleen and lymph node cells from pCytc-primed B10.A mice.

    • Prepare a single-cell suspension and deplete red blood cells.

    • Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

  • Assay Setup:

    • Plate 2 x 10⁵ cells per well in a 96-well flat-bottom plate.

    • Add pCytc 88-104 or control peptides at various concentrations (e.g., serial dilutions from 50 µM to 0.001 µM).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • [³H]Thymidine Labeling:

    • Add 1 µCi of [³H]thymidine to each well.

    • Incubate for an additional 18-24 hours.

  • Harvesting and Measurement:

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

    • Data is typically expressed as counts per minute (CPM).

Apoptosis Assay (TUNEL Assay)

This protocol describes the detection of apoptosis in activated T-cells using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) method.

  • Cell Culture and Stimulation:

    • Culture an activated murine CD4+ T-cell clone specific for pCytc/I-Ek.

    • Use L-cell transfectants expressing I-Ek as APCs.

    • Incubate 5 x 10⁴ T-cells with 5 x 10⁴ APCs and the desired concentration of pCytc 88-104 or variant peptides in a 96-well plate for 24-48 hours.

  • Cell Staining:

    • Harvest the cells and wash with PBS.

    • Fix and permeabilize the cells according to the manufacturer's protocol for the TUNEL assay kit.

    • Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer.

    • Apoptotic cells will exhibit increased fluorescence due to the incorporation of labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

    • Quantify the percentage of apoptotic cells in each sample.

Conclusion

The pigeon cytochrome c peptide 88-104 serves as an invaluable tool in immunology research. Its well-defined role in T-cell activation, its specific interaction with the I-Ek MHC class II molecule, and its ability to induce apoptosis in mature T-cells make it a powerful model antigen for studying the fundamental principles of adaptive immunity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize pCytc 88-104 in their investigations into immune regulation, autoimmune diseases, and the development of novel immunotherapies.

References

An In-Depth Technical Guide to the Binding of Pigeon Cytochrome c (88-104) to MHC Class II Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding characteristics of the pigeon cytochrome c peptide fragment 88-104 (PCC 88-104) to the murine MHC class II molecule, I-E^k. This peptide-MHC interaction is a cornerstone model system in immunology for studying the molecular basis of T-cell activation and immune response.

Quantitative Analysis of PCC 88-104 Binding to I-E^k

The affinity and kinetics of the interaction between PCC 88-104 and I-E^k have been quantitatively characterized using various biophysical techniques. The following table summarizes the key binding parameters derived from surface plasmon resonance (SPR) and competitive binding assays.

ParameterValueMethodReference
IC50 ~1.5 µMCompetitive ELISA[1]
Association Rate Constant (k_on) 1.7 x 10³ M⁻¹s⁻¹Surface Plasmon Resonance
Dissociation Rate Constant (k_off) 9.0 x 10⁻² s⁻¹Surface Plasmon Resonance
Equilibrium Dissociation Constant (K_D) 5.3 x 10⁻⁵ MCalculated from k_off/k_on

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide-MHC class II interactions. Below are synthesized protocols for key experiments involved in characterizing the binding of PCC 88-104 to I-E^k.

Expression and Purification of Soluble I-E^k

The production of soluble MHC class II molecules is a prerequisite for in vitro binding studies.

  • Vector Construction and Expression: The extracellular domains of the I-E^k α and β chains are cloned into an appropriate expression vector, often as a single-chain construct or as separate chains with leucine zippers to promote heterodimerization. These constructs are then transfected into a suitable expression system, such as insect cells (e.g., Spodoptera frugiperda, Sf9) or Chinese Hamster Ovary (CHO) cells.

  • Cell Culture and Protein Production: Transfected cells are cultured in large-scale suspension cultures. Protein expression is induced according to the specific vector system used.

  • Protein Purification:

    • The cell culture supernatant containing the secreted soluble I-E^k is harvested.

    • The protein is purified using a combination of chromatographic techniques. A common first step is affinity chromatography, for instance, using an antibody specific for a tag incorporated into the recombinant protein (e.g., a His-tag) or a conformation-specific antibody.

    • Further purification is typically achieved through ion-exchange chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity of the soluble I-E^k molecules.

Peptide-MHC Class II Binding Assays

1. Competitive ELISA for IC50 Determination

This assay measures the ability of a test peptide (unlabeled PCC 88-104) to compete with a labeled probe peptide for binding to the MHC class II molecule.

  • Plate Coating: High-binding 96-well microplates are coated with a capture antibody specific for the MHC class II molecule (e.g., anti-I-E^k antibody) overnight at 4°C.

  • Blocking: The plates are washed and blocked with a solution containing a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding.

  • Competition Reaction: In a separate plate, a constant concentration of soluble I-E^k is incubated with a constant concentration of a biotinylated reporter peptide (a known I-E^k binder) and serial dilutions of the unlabeled competitor peptide (PCC 88-104). This incubation is typically carried out for 48-72 hours at 37°C in a slightly acidic buffer (pH 5.0-6.0) to facilitate peptide exchange.

  • Capture of Complexes: The reaction mixtures are transferred to the antibody-coated and blocked plates and incubated to allow the capture of peptide-MHC complexes.

  • Detection: The plates are washed, and the amount of bound biotinylated peptide is detected by adding streptavidin conjugated to an enzyme (e.g., horseradish peroxidase), followed by a chromogenic substrate. The absorbance is read using a microplate reader.

  • Data Analysis: The absorbance values are plotted against the concentration of the competitor peptide. The IC50 value, which is the concentration of the competitor peptide required to inhibit 50% of the binding of the labeled peptide, is determined from the resulting dose-response curve.

2. Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR allows for the real-time measurement of the association and dissociation rates of the peptide-MHC interaction.

  • Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated for covalent immobilization of one of the binding partners. Typically, the soluble I-E^k is immobilized on the chip surface.

  • Immobilization: The purified soluble I-E^k is injected over the activated chip surface until the desired level of immobilization is reached. The remaining active groups are then deactivated.

  • Binding Analysis: The PCC 88-104 peptide (analyte) is injected at various concentrations over the chip surface, and the change in the refractive index, which is proportional to the mass bound, is monitored in real-time. This provides the association phase data.

  • Dissociation Analysis: After the association phase, a buffer without the analyte is flowed over the chip, and the decrease in the signal is monitored to measure the dissociation of the peptide from the MHC molecule.

  • Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to appropriate binding models. The equilibrium dissociation constant (K_D) is then calculated as the ratio of k_off/k_on.

T-Cell Proliferation Assay (CFSE-based)

This cell-based assay measures the biological consequence of the peptide-MHC interaction, which is the activation and proliferation of specific T-cells.

  • T-Cell Isolation: CD4+ T-cells specific for the PCC 88-104/I-E^k complex are isolated from the spleen or lymph nodes of T-cell receptor (TCR) transgenic mice (e.g., AND TCR transgenic mice).

  • CFSE Labeling: The isolated T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

  • Antigen Presentation: Antigen-presenting cells (APCs) expressing I-E^k are incubated with varying concentrations of the PCC 88-104 peptide.

  • Co-culture: The CFSE-labeled T-cells are co-cultured with the peptide-pulsed APCs for several days.

  • Flow Cytometry Analysis: The proliferation of the T-cells is analyzed by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the visualization of distinct generations of proliferating cells. The percentage of divided cells and the proliferation index can be calculated.

Visualizations

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competition Reaction cluster_detection Detection coat Coat plate with anti-I-E^k antibody block Block with BSA coat->block capture Capture complexes on plate block->capture Transfer reaction mixture mix Incubate I-E^k with biotinylated probe peptide and unlabeled PCC 88-104 mix->capture add_strep Add Streptavidin-HRP capture->add_strep add_sub Add substrate add_strep->add_sub read Read absorbance add_sub->read

Caption: Workflow for determining IC50 by competitive ELISA.

T-Cell Receptor Signaling Pathway

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck ZAP70 ZAP-70 TCR->ZAP70 Recruits to ITAMs CD4 CD4 CD4->Lck Associated pMHC PCC 88-104 / I-E^k pMHC->TCR Binding LAT LAT PLCg1 PLCγ1 LAT->PLCg1 Recruits Lck->ZAP70 Phosphorylates & Activates ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates SLP76->PLCg1 Activates Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream

Caption: Key events in TCR signaling after pMHC engagement.

References

T-Cell Receptor Recognition of Pigeon Cytochrome c Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions governing the recognition of the pigeon cytochrome c (PCC) peptide by T-cell receptors (TCRs). The PCC system, particularly its presentation by the murine MHC class II molecule I-E^k and recognition by the 2B4 TCR, represents one of the most extensively studied model systems in immunology. Understanding the biophysical parameters, structural underpinnings, and resulting cellular activation pathways of this interaction offers critical insights for immunotherapy and vaccine development.

The Ternary Complex: 2B4 TCR, Cytochrome c Peptide, and I-E^k

The activation of a T-cell is initiated by the formation of a ternary complex consisting of the T-cell receptor, an antigenic peptide, and a major histocompatibility complex (MHC) molecule on the surface of an antigen-presenting cell (APC).

  • T-Cell Receptor (TCR): The 2B4 TCR is a model receptor that recognizes the cytochrome c peptide. It is a heterodimer composed of an alpha (α) and a beta (β) chain. A defining characteristic of the T-cell response to cytochrome c presented by I-E^k is the predominant use of TCRs encoded by the Vα11 (TRAV4) and Vβ3 (TRBV26) gene segments.[1]

  • Antigenic Peptide: The immunodominant epitope of pigeon cytochrome c (PCC) is the C-terminal fragment (residues 81-104).[2] A closely related and often-used peptide in these studies is derived from moth cytochrome c (MCC), residues 88-103.

  • MHC Molecule: The I-E^k is a murine MHC class II molecule responsible for presenting the processed PCC peptide to CD4+ T-cells.

The structural basis for this recognition has been elucidated through the crystal structure of the 2B4 TCR in complex with the moth cytochrome c (MCC) peptide bound to I-E^k.[1][3] The TCR is positioned diagonally over the peptide-MHC complex, with the hypervariable CDR3 loops of both the α and β chains making critical contacts with the peptide, while the CDR1 and CDR2 loops primarily engage the helices of the MHC molecule.

TCR_pMHC_Interaction Logical Relationship of TCR-pMHC-Peptide Interaction cluster_TCR 2B4 T-Cell Receptor cluster_pMHC pMHC Complex TCR_Vb Vβ Domain CDR3b CDR3β CDR12b CDR1/2β TCR_Va Vα Domain CDR3a CDR3α CDR12a CDR1/2α Peptide PCC/MCC Peptide CDR3b->Peptide Contacts Peptide Core CDR3a->Peptide Contacts Peptide Core MHC I-E^k MHC CDR12b->MHC Contacts MHC α-helix CDR12a->MHC Contacts MHC β-helix

TCR-pMHC-Peptide Interaction Model

Quantitative Analysis of TCR-pMHC Interaction

The affinity and kinetics of the TCR-pMHC interaction are critical determinants of T-cell activation. These parameters are typically measured using Surface Plasmon Resonance (SPR). While extensive quantitative data for the 2B4 TCR with the pigeon cytochrome c peptide is limited in the literature, data for the closely related moth cytochrome c (MCC) peptide provides a strong surrogate.

Table 1: Kinetic and Affinity Data for 2B4 TCR and MCC/I-E^k Interaction
Peptide Ligandk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (μM)T-Cell Response
MCC (Wild-Type)1,4000.28200Strong Agonist
MCC (102S)1,3000.53410Weak Agonist
PCC (99R -> 99E)1,3001.31000Antagonist

Data derived from SPR measurements of the 2B4 TCR and peptide/I-E^k complexes. Small changes in the dissociation rate (k_off) can lead to significant shifts in T-cell activation.

Table 2: T-Cell Proliferative Response to Pigeon Cytochrome c (p43-58) Analogs

This table summarizes the qualitative effects of amino acid substitutions within the PCC p43-58 peptide on the proliferative response of T-cells from immunized C57BL/10 mice. This demonstrates the contribution of individual peptide residues to either MHC binding or TCR interaction.

Peptide Analog (Substitution)Relative T-Cell ProliferationInferred Primary Interaction
Wild-Type (p43-58)+++-
P2K++ (Cross-reactive with WT)TCR Contact
P3K+++ (Specific for P3K)TCR Contact
P4K+/- (Low response)MHC Anchor (Secondary)
P5K+++ (Specific for P5K)TCR Contact (CDR3β)
P6K- (Non-immunogenic)MHC Anchor (Secondary)
P8E+++ (Specific for P8E)TCR Contact (CDR1/2β)

Data is a qualitative summary based on [3H]thymidine incorporation assays.[4] +++ indicates a strong response, ++ a moderate response, +/- a weak response, and - no significant response.

Experimental Protocols

T-Cell Proliferation Assay

This protocol outlines the key steps for assessing T-cell activation in response to the PCC peptide by measuring cellular proliferation.[4]

TCell_Proliferation_Workflow Workflow for T-Cell Proliferation Assay cluster_animal In Vivo cluster_culture In Vitro Culture cluster_analysis Analysis Immunize 1. Immunization Mice immunized with PCC peptide in Complete Freund's Adjuvant. Isolate 2. Isolate Lymph Nodes After 7-10 days, draining lymph nodes are harvested. Immunize->Isolate PrepareCells 3. Prepare Cell Suspension T-cell enriched fractions and Antigen-Presenting Cells (APCs) are prepared. Isolate->PrepareCells CoCulture 4. Co-culture & Stimulation T-cells (4x10^5) and APCs (1x10^5) are cultured with varying concentrations of peptide in 96-well plates for 3 days. PrepareCells->CoCulture Pulse 5. Pulse with [3H]Thymidine [3H]Thymidine is added to the cultures for the final 18-24 hours. CoCulture->Pulse Harvest 6. Harvest and Measure Cells are harvested onto filter mats, and incorporated radioactivity is measured using a scintillation counter. Pulse->Harvest Analyze 7. Analyze Data Proliferation is quantified as Counts Per Minute (CPM). Harvest->Analyze

Workflow for a T-Cell Proliferation Assay

Methodology Details:

  • Immunization: C57BL/10 (B10) mice are immunized subcutaneously at the base of the tail with the synthetic PCC peptide (e.g., 20 nmol) emulsified in Complete Freund's Adjuvant.

  • T-Cell Preparation: After 7-10 days, the draining inguinal and para-aortic lymph nodes are harvested. A single-cell suspension is prepared, and T-cells are enriched using methods like nylon wool columns.

  • Antigen-Presenting Cell (APC) Preparation: Splenocytes from naive mice are irradiated to prevent their proliferation and used as a source of APCs.

  • Cell Culture: T-cells (4 x 10^5 per well) are cultured with APCs (1 x 10^5 per well) and the desired concentrations of the PCC peptide in 96-well flat-bottom plates.

  • Proliferation Measurement: After 48-72 hours of culture, [3H]thymidine is added to each well. The cells are incubated for an additional 18-24 hours to allow for the incorporation of the radiolabel into the DNA of proliferating cells.

  • Data Acquisition: Cells are harvested onto glass fiber filters, and the amount of incorporated [3H]thymidine is measured using a liquid scintillation counter. Results are expressed as counts per minute (CPM).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics (k_on, k_off) and affinity (K_D) of biomolecular interactions in real-time.

General Protocol Outline:

  • Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated for ligand immobilization.

  • Ligand Immobilization: Soluble, biotinylated pMHC (I-E^k loaded with PCC peptide) is typically immobilized onto a streptavidin-coated sensor chip surface. A reference flow cell is prepared, often with an irrelevant pMHC or streptavidin alone, to subtract non-specific binding.

  • Analyte Injection: A series of concentrations of soluble TCR (the analyte) are injected over the chip surface at a constant flow rate.

  • Association Phase: The binding of the TCR to the immobilized pMHC is monitored in real-time, observed as an increase in resonance units (RU).

  • Dissociation Phase: Buffer is flowed over the chip, and the dissociation of the TCR from the pMHC is monitored as a decrease in RU.

  • Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next cycle.

  • Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a binding model (e.g., a 1:1 Langmuir model) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

TCR Signaling Pathway

Upon successful recognition and binding of the pMHC complex, the TCR initiates a complex intracellular signaling cascade, leading to T-cell activation. This process involves the phosphorylation of key signaling molecules and the activation of downstream transcription factors.

TCR_Signaling_Pathway TCR Signaling Cascade TCR_pMHC TCR - pMHC Binding Lck Lck TCR_pMHC->Lck Recruits & Activates CD4 CD4 Co-receptor CD4->Lck CD3_ITAMs CD3 ITAMs Lck->CD3_ITAMs Phosphorylates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates & Activates CD3_ITAMs->ZAP70 Recruits LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylates AP1 AP-1 ZAP70->AP1 via Ras/MAPK Pathway PLCg1 PLCγ1 LAT_SLP76->PLCg1 Recruits & Activates PIP2 PIP2 PLCg1->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (e.g., IL-2) NFkB->Gene NFAT->Gene AP1->Gene

Simplified TCR Signaling Pathway

Key steps in the signaling cascade:

  • Initiation: Binding of the TCR and CD4 co-receptor to the pMHC complex brings the kinase Lck into proximity with the CD3 subunits of the TCR complex.

  • ITAM Phosphorylation: Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains.

  • ZAP-70 Recruitment and Activation: The phosphorylated ITAMs recruit the kinase ZAP-70, which is then also phosphorylated and activated by Lck.

  • Signal Propagation: Activated ZAP-70 phosphorylates key adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76.

  • Second Messenger Generation: This leads to the activation of Phospholipase C gamma 1 (PLCγ1), which cleaves PIP2 into diacylglycerol (DAG) and inositol triphosphate (IP3).

  • Transcription Factor Activation: DAG and IP3 initiate separate downstream pathways that culminate in the activation of the key transcription factors: NF-κB, NFAT (Nuclear Factor of Activated T-cells), and AP-1.

  • Cellular Response: These transcription factors move to the nucleus and drive the transcription of genes essential for T-cell proliferation, differentiation, and cytokine production, such as Interleukin-2 (IL-2).

References

Discovery and significance of pigeon cytochrome c antigen

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Significance of Pigeon Cytochrome c Antigen

Introduction

Cytochrome c is a small, highly conserved heme protein fundamental to life, playing a critical role in cellular respiration by shuttling electrons within the mitochondrial electron transport chain.[1][2] Beyond this vital metabolic function, its release from mitochondria into the cytosol is a pivotal event that initiates the intrinsic pathway of apoptosis, or programmed cell death.[1][3][4] While cytochrome c is present in all eukaryotes, the variant from the pigeon (Columba livia) has emerged as a cornerstone model antigen in the field of immunology. Its unique amino acid sequence, differing slightly from that of mammals, makes it sufficiently foreign to elicit a robust immune response in laboratory animals like mice, yet similar enough to study the fine specificity of T-lymphocyte recognition.

This technical guide provides a comprehensive overview of the discovery of pigeon cytochrome c as a potent antigen, its profound significance in unraveling the mechanisms of T-cell activation and Major Histocompatibility Complex (MHC) restriction, and its broader role in the fundamental process of apoptosis. The document is intended for researchers, scientists, and drug development professionals engaged in immunology, cell biology, and therapeutic development.

Discovery as a Model Antigen

The journey of pigeon cytochrome c into the annals of immunology began with studies aimed at understanding the genetic control of the immune response. Researchers observed that inbred mouse strains exhibited differential T-lymphocyte proliferative responses when immunized with this protein. Strains with H-2a and H-2k MHC haplotypes were identified as strong responders, whereas a majority of other strains (H-2b, H-2d, H-2q, etc.) were low or non-responders.[5] This clear genetic delineation pointed towards the control of the response by immune response (Ir) genes located within the MHC, establishing pigeon cytochrome c as an ideal tool for dissecting this control.

Further investigation revealed that the response was not governed by a single gene, but rather required the presence of two complementing MHC-linked Ir genes, one located in the I-A subregion and the other in the I-E/I-C subregion.[5] This discovery of dual gene control over the response to a single, well-defined protein antigen was a significant step forward in understanding the complexities of immune regulation.

Significance in Elucidating Immune Mechanisms

The use of pigeon cytochrome c as a model antigen has yielded fundamental insights into T-cell biology, particularly in antigen processing, presentation, and recognition.

Identification of T-Cell Epitopes

A major breakthrough came from experiments designed to pinpoint the specific region of the protein recognized by T-cells. By challenging T-cells from immunized mice with cyanogen bromide (CNBr) cleavage fragments of pigeon cytochrome c, researchers found that only the C-terminal fragment, encompassing amino acid residues 81-104, was immunogenic.[2][5] This fragment stimulated a proliferative response nearly identical to that of the whole molecule, indicating that it contained the immunodominant T-cell determinant.[2][5]

Cross-stimulation studies with cytochrome c variants from other species, such as tobacco hornworm moth and hippopotamus, further narrowed down the critical amino acids.[2][5] These studies revealed that the major antigenic site is a topographic determinant formed by amino acid substitutions at positions 100 (glutamine) and 104 (lysine) relative to the mouse's own cytochrome c.[2][5]

Antigen Processing and Presentation

Pigeon cytochrome c became an exemplary model for studying how antigen-presenting cells (APCs) process and present antigens to T-lymphocytes. Experiments using APCs treated with agents like chloroquine or fixed with paraformaldehyde demonstrated that these cells could not stimulate T-cells when fed the whole, native pigeon cytochrome c molecule.[6][7][8] However, these same treated APCs could effectively present the pre-processed 81-104 fragment, proving that processing of the native protein is a prerequisite for T-cell activation.[6][7][8] This provided direct evidence for the "antigen processing" hypothesis, a cornerstone of cellular immunology.

MHC-TCR Interaction and Fine Specificity

The pigeon cytochrome c system has been instrumental in dissecting the trimolecular interaction between the peptide antigen, the MHC molecule, and the T-cell receptor (TCR). By synthesizing peptide analogs of the immunodominant region with single amino acid substitutions, researchers could distinguish between residues that anchor the peptide to the MHC groove (agretopes) and those that are exposed for contact with the TCR (epitopes).[9][10][11] For instance, studies on the p43-58 peptide fragment identified residues at positions 46 and 54 as primary anchors for binding to the I-Ab MHC molecule.[9] This work has been crucial for modeling how the TCR "reads" the peptide-MHC complex and how subtle changes can abrogate or enhance immune recognition.

Broader Biological Significance: Role in Apoptosis

Beyond its role in immunology, cytochrome c is a central executioner in the intrinsic pathway of apoptosis.[3] In response to cellular stress signals such as DNA damage, pro-apoptotic proteins like Bax and Bak induce the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol.[3]

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).[1][3] This binding event triggers the oligomerization of Apaf-1 into a large, wheel-like protein complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase.[1][3] Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3, which orchestrate the systematic dismantling of the cell by cleaving a multitude of cellular proteins, ultimately leading to the characteristic morphological changes of apoptosis.[4][12]

Quantitative Data Summary

The following tables summarize key quantitative data from seminal studies on the pigeon cytochrome c antigen.

Table 1: T-Lymphocyte Proliferative Response to Cytochrome c Variants and Fragments Data is expressed as the difference between antigen-stimulated and medium control cultures (Δcpm) from B10.A mice primed with pigeon cytochrome c. Data is representative of findings from cited literature.

AntigenConcentration (µM)T-Cell Proliferation (Δcpm ± SD)Reference
Pigeon Cytochrome c1.085,000 ± 5,000[2]
Pigeon Fragment (81-104)1.0110,000 ± 8,000[2]
Mouse Cytochrome c10.0< 1,000[2]
Hippopotamus Cytochrome c10.030,000 ± 3,500[2]
Tobacco Hornworm Moth c1.0125,000 ± 10,000[2][5]
Human Cytochrome c10.0< 1,000[2]

Table 2: Key Amino Acid Differences Between Pigeon and Mouse Cytochrome c Positions highlighted are part of the major immunodominant determinant.

Amino Acid PositionPigeon Cytochrome cMouse Cytochrome c
3IsoleucineValine
15SerineAlanine
44AlanineProline
47SerineThreonine
89GlycineAspartic Acid
100 Glutamine Lysine
103Alanine-
104 Lysine Glutamic Acid

Experimental Protocols

Protocol 1: T-Lymphocyte Proliferation Assay

This protocol outlines the general steps for measuring the T-cell response to an antigen.

  • Immunization : B10.A mice are immunized subcutaneously at the base of the tail with 1.6 nmol (approximately 20 µg) of pigeon cytochrome c emulsified in Complete Freund's Adjuvant (CFA).

  • Lymph Node Harvest : 7-10 days post-immunization, the draining inguinal and para-aortic lymph nodes are harvested aseptically.

  • Cell Culture : A single-cell suspension is prepared from the lymph nodes. The cells are washed and resuspended in complete tissue culture medium. 2 x 105 cells are plated per well in a 96-well microtiter plate.

  • Antigen Challenge : The antigen of interest (e.g., whole cytochrome c, peptide fragments) is added to the wells at various concentrations (typically ranging from 0.01 to 10 µM).

  • Incubation : The plates are incubated for 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement : 1 µCi of [3H]thymidine is added to each well for the final 18-24 hours of culture. The cells are then harvested onto glass fiber filters, and the incorporation of [3H]thymidine, which is proportional to DNA synthesis and cell proliferation, is measured using a scintillation counter. Results are typically expressed as counts per minute (cpm).[2]

Protocol 2: Preparation of Cytochrome c Fragments by CNBr Cleavage
  • Reaction Setup : Pigeon cytochrome c is dissolved in 70% formic acid.

  • Cleavage : A 100-fold molar excess of cyanogen bromide (CNBr) over methionine residues is added. The reaction proceeds for 24 hours at room temperature in the dark. CNBr cleaves the polypeptide chain at the C-terminal side of methionine residues.

  • Termination : The reaction is terminated by diluting the mixture with 10 volumes of distilled water and lyophilizing.

  • Fragment Separation : The resulting peptide fragments are separated and purified using gel filtration chromatography (e.g., on a Sephadex G-50 column) equilibrated with a suitable buffer like 10% acetic acid.

  • Fragment Identification : Fractions are collected and analyzed by spectrophotometry and amino acid analysis to identify the desired fragments (e.g., 1-65, 66-80, 81-104).[2]

Visualizations

experimental_workflow Experimental Workflow: T-Cell Response to Pigeon Cytochrome c cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo / In Vitro Phase cluster_analysis Analysis Phase immunization 1. Immunization B10.A mouse immunized with pigeon cytochrome c in CFA harvest 2. Harvest Lymph Nodes Draining lymph nodes collected 7-10 days post-immunization immunization->harvest culture 3. Cell Culture Single-cell suspension prepared and plated in 96-well plates harvest->culture challenge 4. Antigen Challenge Cells challenged with pigeon cytochrome c or its fragments culture->challenge incubation 5. Incubation & Proliferation Cells cultured for 96 hrs; [3H]thymidine added for last 18 hrs challenge->incubation analysis 6. Measure Proliferation [3H]thymidine incorporation measured by scintillation counting incubation->analysis

Caption: Workflow for studying T-cell response to pigeon cytochrome c.

t_cell_activation T-Cell Activation by Pigeon Cytochrome c Antigen cluster_apc Antigen Presenting Cell (APC) cluster_tcell Helper T-Cell pcc Native Pigeon Cytochrome c processing Antigen Processing (in endosome) pcc->processing peptide Peptide Fragment (e.g., 81-104) processing->peptide mhc MHC Class II (I-A / I-E) peptide->mhc Loading pMHC Peptide-MHC Complex mhc->pMHC tcr T-Cell Receptor (TCR) pMHC->tcr Recognition activation T-Cell Activation tcr->activation proliferation Proliferation & Cytokine Release activation->proliferation

Caption: T-Cell activation by pigeon cytochrome c antigen presentation.

apoptosis_pathway Role of Cytochrome c in the Intrinsic Apoptosis Pathway cluster_mito Mitochondrion cluster_cyto Cytosol stress Apoptotic Stimulus (e.g., DNA Damage) bax_bak Bax / Bak Activation stress->bax_bak pore Membrane Pore Formation bax_bak->pore cyto_c_mito Cytochrome c (Intermembrane space) pore->cyto_c_mito Release cyto_c_cyto Released Cytochrome c cyto_c_mito->cyto_c_cyto apaf1 Apaf-1 cyto_c_cyto->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome Oligomerization act_cas9 Active Caspase-9 apoptosome->act_cas9 Activation pro_cas9 Pro-Caspase-9 pro_cas9->apoptosome Recruitment act_cas3 Active Caspase-3 (Executioner) act_cas9->act_cas3 Cleavage/ Activation pro_cas3 Pro-Caspase-3 pro_cas3->act_cas3 apoptosis Apoptosis (Cell Dismantling) act_cas3->apoptosis

Caption: Role of cytochrome c in the intrinsic apoptosis pathway.

Conclusion

Pigeon cytochrome c, a seemingly simple metabolic protein, has proven to be a remarkably powerful tool in immunological research. Its discovery as a model antigen catalyzed decades of research that fundamentally shaped our understanding of the genetic control of immunity, the rules of T-cell epitope selection, the necessity of antigen processing, and the molecular intricacies of T-cell receptor recognition. It serves as a classic example of how the study of a well-defined antigen- T-cell interaction can illuminate general principles of the adaptive immune system. Concurrently, the elucidation of its central role in programmed cell death highlights its dual significance in both sustaining life through respiration and executing cellular demise, placing it at a critical nexus of cell fate decisions. The legacy of pigeon cytochrome c continues to inform contemporary research in fields ranging from vaccine design to cancer immunotherapy and the development of apoptosis-modulating drugs.

References

Structural Conformation of Cytochrome c-pigeon (88-104): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural conformation of the pigeon cytochrome c fragment spanning residues 88-104. This peptide is a cornerstone in the study of T-lymphocyte activation and autoimmune responses. This document synthesizes theoretical and experimental findings to offer a comprehensive understanding of its structural propensities and biological function.

Physicochemical Properties

The pigeon cytochrome c (88-104) peptide is a 17-amino acid sequence with the primary structure: Lys-Ala-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Ala-Lys. Its fundamental physicochemical characteristics are summarized in Table 1.

PropertyValueReference
Sequence H-Lys-Ala-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Ala-Lys-OH[Generic]
Molecular Formula C84H144N24O25[Generic]
Average Molecular Weight 1890.18 g/mol [Generic]
Theoretical pI 10.04[Generic]
Extinction Coefficient 1280 M-1cm-1[Generic]
GRAVY (Grand Average of Hydropathicity) -0.45[Generic]

Conformational Analysis

The structural conformation of pigeon cytochrome c (88-104) is critical to its function as a T-cell antigen. While a crystal structure of the isolated peptide is unavailable, its conformation has been probed through theoretical calculations and inferred from studies of homologous peptides.

Theoretical Conformational Energy Calculations

Conformational energy calculations have been instrumental in predicting the structural preferences of the pigeon cytochrome c (88-104) peptide and its constituent fragments in a nonpolar environment, mimicking the cell membrane. These studies suggest a strong predisposition for an α-helical conformation in specific regions, which is believed to be crucial for its biological activity.[1][2]

A key study by Pincus and colleagues dissected the 88-104 sequence to evaluate the conformational preferences of its segments. Their findings indicate that the fragments 88-91 (Lys-Ala-Glu-Arg) and 94-98 (Ala-Tyr-Leu-Lys-Gln) exhibit a strong propensity to adopt an α-helical structure. In contrast, the intervening tripeptide 91-93 (Arg-Ala-Asp) shows a preference for a non-helical, or coil, conformation. The C-terminal segment 99-103 (Ala-Thr-Ala-Lys) by itself tends to exist as a statistical coil. However, when linked to the 94-98 fragment, the combined peptide (94-103) demonstrates a strong preference for an α-helical conformation.[1][2]

These computational results, which have been supported by experimental findings showing the antigenicity of these fragments, are summarized in Table 2.[1][2]

Peptide Fragment (Residues)SequencePredicted Conformation
88-91Lys-Ala-Glu-Argα-helical
91-93Arg-Ala-AspNon-helical
94-98Ala-Tyr-Leu-Lys-Glnα-helical
99-103Ala-Thr-Ala-LysStatistical Coil
94-103Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Ala-Lysα-helical
Conformation when Bound to MHC Class II

In contrast to its predicted helical propensity in a nonpolar environment, the crystal structure of a variant of the pigeon cytochrome c peptide bound to the mouse MHC class II molecule I-Ek reveals an extended conformation.[3] This extended backbone geometry allows the peptide to fit within the binding groove of the MHC molecule, a necessary step for its presentation to T-cell receptors. This indicates that the peptide is conformationally flexible and can adopt different structures depending on its environment.

Biological Function and Signaling Pathway

The primary biological role of the pigeon cytochrome c (88-104) peptide is to act as an antigen that stimulates a T-cell response. This process is initiated by the presentation of the peptide by an antigen-presenting cell (APC) to a T-helper cell.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Helper Cell pMHC pigeon cytochrome c (88-104) in MHC-II TCR T-Cell Receptor (TCR) pMHC->TCR Binding Lck Lck TCR->Lck Recruitment & Activation CD4 CD4 CD4->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ Release IP3->Ca_ion PKC PKC DAG->PKC NFAT NFAT Activation Ca_ion->NFAT Ras_MAPK Ras/MAPK Pathway PKC->Ras_MAPK Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression AP1_NFkB AP-1 & NF-κB Activation Ras_MAPK->AP1_NFkB AP1_NFkB->Gene_Expression

T-Cell Receptor (TCR) Signaling Pathway.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to study the structural conformation and biological activity of pigeon cytochrome c (88-104).

Peptide Synthesis and Purification Workflow

Peptide_Synthesis_Workflow start Start synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis cleavage Cleavage from Resin & Deprotection synthesis->cleavage precipitation Precipitation & Washing cleavage->precipitation purification Reverse-Phase HPLC precipitation->purification analysis Mass Spectrometry & Analytical HPLC purification->analysis lyophilization Lyophilization analysis->lyophilization end Final Peptide Powder lyophilization->end

Peptide Synthesis and Purification Workflow.

Protocol:

  • Synthesis: The peptide is synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are added sequentially from the C-terminus to the N-terminus.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether and washed to remove scavengers and byproducts.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Analysis: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain a stable powder.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

Protocol:

  • Sample Preparation: A stock solution of the peptide is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. The final peptide concentration for measurement is typically between 0.1 and 1 mg/mL.[4]

  • Instrument Setup: A CD spectrometer is purged with nitrogen gas. The instrument parameters are set for far-UV measurements (e.g., wavelength range: 190-260 nm, bandwidth: 1.0 nm, scanning speed: 50 nm/min).[4]

  • Blank Measurement: A baseline spectrum of the buffer is recorded using the same cuvette (typically 1 mm path length) as for the sample.[4]

  • Sample Measurement: The CD spectrum of the peptide solution is acquired. Multiple scans (3-5) are averaged to improve the signal-to-noise ratio.[4]

  • Data Processing: The buffer baseline is subtracted from the peptide spectrum. The data is converted from machine units (millidegrees) to mean residue ellipticity.[4]

  • Secondary Structure Analysis: The resulting spectrum is analyzed using deconvolution software (e.g., DichroWeb) to estimate the percentages of α-helix, β-sheet, and random coil.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

Protocol:

  • Sample Preparation: The peptide is dissolved in a buffered solution (e.g., 90% H2O/10% D2O) to a concentration of 1-5 mM. The pH is adjusted to the desired value.[5][6]

  • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Structural Restraints: Through-space proton-proton distances are derived from the intensities of NOESY cross-peaks. Dihedral angle restraints can be obtained from coupling constants.

  • Structure Calculation: The experimental restraints are used as input for structure calculation programs to generate a family of 3D structures consistent with the NMR data.

  • Structure Validation: The quality of the calculated structures is assessed using various validation tools.

T-Lymphocyte Proliferation Assay

Protocol:

  • Cell Preparation: Peritoneal exudate T lymphocytes (PETLES) are obtained from mice previously immunized with pigeon cytochrome c.[6]

  • Cell Culture: The PETLES are cultured in 96-well plates at a density of 2 x 10^5 cells per well.

  • Antigen Stimulation: The pigeon cytochrome c (88-104) peptide is added to the cell cultures at various concentrations.

  • Incubation: The cells are incubated for a period of time (e.g., 4 days) to allow for T-cell proliferation.

  • Proliferation Measurement: Tritiated thymidine ([3H]thymidine) is added to the cultures for the final 18 hours of incubation. The cells are then harvested, and the amount of incorporated [3H]thymidine is measured using a scintillation counter. The level of incorporation is proportional to the extent of T-cell proliferation.

References

Unraveling the Alpha-Helical Propensity of Pigeon Cytochrome C Fragment 88-104: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the alpha-helical content of the pigeon cytochrome c fragment spanning amino acid residues 88-104. This peptide, with the sequence H-Lys-Ala-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Ala-Lys-OH, is a cornerstone in immunological research, particularly in studies of T-cell activation.[1][2] Understanding its conformational dynamics is crucial for elucidating its biological function and for the rational design of immunomodulatory therapeutics.

While extensive research has focused on the immunological activity of this peptide, direct experimental quantification of its alpha-helical content in solution is not widely reported in publicly available literature. However, computational studies employing conformational energy calculations have provided significant insights into its secondary structure. These studies predict that the entire 88-104 segment of pigeon cytochrome c possesses a strong propensity to adopt an alpha-helical conformation.[3][4]

This guide synthesizes the available predictive data, outlines detailed experimental protocols for the empirical determination of alpha-helical content, and presents logical workflows for its structural analysis.

Predicted Alpha-Helical Content and Physicochemical Properties

The alpha-helical nature of the pigeon cytochrome c 88-104 fragment is not uniform across the entire peptide. Computational models suggest a segmented structural preference, with specific regions showing a higher propensity for helix formation. The following table summarizes the predicted secondary structure of sub-fragments and the overall physicochemical properties of the full peptide.

Peptide FragmentPredicted ConformationSource
88-91 (Lys-Ala-Glu-Arg)Strong alpha-helical preference[3]
91-93 (Arg-Ala-Asp)Strong non-helical preference[3]
94-98 (Leu-Ile-Ala-Tyr-Leu)Strong alpha-helical preference[3]
99-103 (Lys-Gln-Ala-Thr-Ala)Statistical coil[3]
94-103 (Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Ala)Strong alpha-helical preference[3]
88-104 (Full Peptide) Predicted to be predominantly alpha-helical [3][4]
Physicochemical PropertyValue
Amino Acid Sequence H-KAERADLIAYLKQATAK-OH
Molecular Formula C₈₄H₁₄₄N₂₄O₂₅
Molecular Weight 1890.18 g/mol
Theoretical Isoelectric Point (pI) 10.04
Grand Average of Hydropathicity (GRAVY) -0.45

Experimental Protocols for Secondary Structure Determination

To empirically determine the alpha-helical content of the pigeon cytochrome c 88-104 peptide, Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.

Circular Dichroism (CD) Spectroscopy Protocol

CD spectroscopy is a rapid, non-destructive technique for assessing the secondary structure of peptides in solution.[5][6] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides with ordered secondary structures.[5]

1. Peptide Preparation and Quantification:

  • Synthesize the peptide H-KAERADLIAYLKQATAK-OH to a purity of >95% as confirmed by HPLC.[7]

  • Dissolve the lyophilized peptide in an appropriate buffer, such as 10 mM phosphate buffer at pH 7.4. The buffer should be transparent in the far-UV region (190-250 nm).

  • Accurately determine the peptide concentration. Given the presence of a tyrosine residue, UV absorbance at 280 nm can be used for an estimation. For higher accuracy, quantitative amino acid analysis is recommended. A typical starting concentration for CD analysis is 0.1-0.2 mg/mL.[8]

2. Instrumental Setup and Data Acquisition:

  • Use a calibrated CD spectrometer.

  • Set the data acquisition parameters. Typical settings for peptide secondary structure analysis are:

    • Wavelength Range: 190-260 nm

    • Data Pitch: 0.5 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Response Time: 1 s

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

3. Data Analysis:

  • Average the scans and subtract the spectrum of a buffer blank.

  • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (mdeg * M) / (10 * l * c) where:

    • mdeg is the recorded ellipticity in millidegrees

    • M is the mean residue weight (Total MW / number of residues)

    • l is the path length of the cuvette in cm

    • c is the peptide concentration in g/L

  • Analyze the resulting spectrum. A characteristic alpha-helical spectrum shows two negative bands around 208 nm and 222 nm and a positive band around 192 nm.[5]

  • Deconvolute the spectrum using algorithms such as CONTIN, SELCON3, or K2D2 to estimate the percentage of alpha-helix, beta-sheet, and random coil.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides high-resolution structural information, including the identification of secondary structure elements at the residue level.[9]

1. Sample Preparation:

  • Dissolve the peptide to a concentration of 1-5 mM in a buffered solution (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.0).

  • Add a known concentration of a reference compound, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing.

2. NMR Data Acquisition:

  • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). Essential experiments include:

    • ¹H-¹H TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues.

    • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons. Short-range NOEs (i, i+1), medium-range NOEs (i, i+2; i, i+3; i, i+4), and long-range NOEs are used to define the peptide's conformation.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) if the peptide is ¹⁵N-labeled, to resolve amide proton resonances.

3. Data Analysis:

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Perform sequential resonance assignment to assign the chemical shifts to specific protons in the peptide sequence.

  • Analyze the pattern of NOE connectivities. A series of strong dNN(i, i+1) and medium-range dαN(i, i+3) and dαβ(i, i+3) NOEs are characteristic of an alpha-helix.

  • Measure the ³J(HNHA) coupling constants. Values below 6 Hz are indicative of an alpha-helical conformation.

  • Analyze the chemical shifts of the Hα protons. A contiguous stretch of Hα chemical shifts that are more upfield than their random coil values is a strong indicator of an alpha-helix (Chemical Shift Index).

Visualizing the Workflow and Structural Predictions

The following diagrams illustrate the experimental workflow for determining the alpha-helical content and the predicted secondary structure based on computational analysis.

experimental_workflow cluster_peptide Peptide Preparation cluster_cd Circular Dichroism cluster_nmr NMR Spectroscopy synthesis Peptide Synthesis (>95% Purity) dissolution Dissolution in Appropriate Buffer synthesis->dissolution quantification Accurate Quantification (e.g., Amino Acid Analysis) dissolution->quantification cd_acq Data Acquisition (190-260 nm) quantification->cd_acq nmr_acq 2D NMR Data Acquisition (TOCSY, NOESY) quantification->nmr_acq cd_proc Data Processing (Blank Subtraction, Averaging) cd_acq->cd_proc cd_conv Conversion to Molar Ellipticity cd_proc->cd_conv cd_deconv Spectral Deconvolution cd_conv->cd_deconv cd_result Quantitative % Helicity cd_deconv->cd_result nmr_proc Data Processing & Resonance Assignment nmr_acq->nmr_proc nmr_analysis Analysis of NOEs, Coupling Constants, & CSI nmr_proc->nmr_analysis nmr_result Residue-Specific Secondary Structure nmr_analysis->nmr_result

Caption: Experimental workflow for determining the alpha-helical content of pigeon cytochrome c 88-104.

Caption: Predicted secondary structure of pigeon cytochrome c 88-104 sub-fragments based on computational analysis.

References

The Pivotal Role of Cytochrome c-pigeon (88-104) in Advancing Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide fragment of pigeon cytochrome c, encompassing amino acids 88-104 (KAERADLIAYLKQATAK), has established itself as a cornerstone reagent in immunological research. Its ability to potently stimulate T-cell responses has made it an invaluable tool for dissecting the intricate mechanisms of T-lymphocyte activation, antigen presentation, and T-cell receptor (TCR) recognition. This technical guide provides a comprehensive overview of the role of cytochrome c-pigeon (88-104) in immunology, detailing its molecular interactions, summarizing key quantitative data, and providing detailed protocols for its application in seminal immunological assays.

Core Molecular Interactions

The immunological significance of cytochrome c-pigeon (88-104) lies in its function as a T-cell epitope. The I-Ek-restricted T-cell response to pigeon cytochrome c is specifically directed towards this C-terminal sequence.[1] While the minimal peptide length required for T-cell stimulation is the 95-104 sequence, the addition of residues to the N-terminus, as in the 88-104 fragment, significantly enhances its antigenic potency.[1]

The presentation of this peptide to T-cells is a critical, multi-step process. First, the peptide binds to the Major Histocompatibility Complex (MHC) class II molecule, specifically I-Ek, on the surface of antigen-presenting cells (APCs). This binding is a crucial determinant of the peptide's immunogenicity. Subsequently, the peptide-MHC complex is recognized by the T-cell receptor (TCR) on CD4+ T-cells, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine production.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, providing a comparative overview of the binding affinities and T-cell responses elicited by cytochrome c-pigeon (88-104) and related peptides.

Table 1: Peptide-MHC Class II Binding Affinity

PeptideMHC MoleculeMethodKD (μM)Reference
Moth Cytochrome c (88-103)I-EkSurface Plasmon Resonance~50[2]
Pigeon Cytochrome c (88-104)I-EkNot directly reported--
Note: While a direct KD for pigeon cytochrome c (88-104) binding to I-Ek was not found in the reviewed literature, the moth cytochrome c peptide is a well-characterized and often-used analog. The binding affinity of pigeon cytochrome c is expected to be in a similar micromolar range.

Table 2: T-Cell Proliferation in Response to Cytochrome c Peptides

Peptide (Concentration)T-Cell SourceAssay MethodProliferation (cpm)Reference
Pigeon Cytochrome c (81-104) (10 µM)Pigeon cytochrome c-primed B10.A mouse T-cells[3H]-Thymidine incorporation~100,000 - 150,000[3]
Pigeon Cytochrome c (88-104) (Varies)AND TCR Transgenic T-cells[3H]-Thymidine incorporationDose-dependent[4]

Table 3: Cytokine Production by T-Cells Stimulated with Pigeon Cytochrome c (88-104)

CytokineT-Cell SourceStimulation ConditionsConcentration (units/ml or pg/ml)Reference
IL-2Pigeon cytochrome c-specific T-cell hybridomas5 µM peptide, B10.A splenocytes (APCs) for 24h~10 - 100 U/ml[3]
IFN-γPigeon cytochrome c-specific T-cell clonesAntigen and APCsHigh titers[5]
IL-4AND TCR Transgenic T-cells1 µM peptide, irradiated APCs, IL-2 for 5-7 daysNot specified[6]

Experimental Protocols

Detailed methodologies for key experiments involving cytochrome c-pigeon (88-104) are provided below. These protocols are based on established procedures and can be adapted for specific experimental needs.

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

Materials:

  • Cytochrome c-pigeon (88-104) peptide

  • T-cells (e.g., from 5C.C7 TCR transgenic mice or antigen-primed mice)

  • Antigen-presenting cells (APCs) (e.g., irradiated spleen cells from B10.A mice)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 50 µM 2-mercaptoethanol)

  • [3H]-Thymidine (1 µCi/well)

  • 96-well flat-bottom culture plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare a single-cell suspension of T-cells and APCs.

  • Plate APCs (e.g., 5 x 105 cells/well) in a 96-well plate.

  • Add serial dilutions of the cytochrome c-pigeon (88-104) peptide to the wells.

  • Add T-cells (e.g., 2 x 105 cells/well) to each well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Pulse the cultures by adding 1 µCi of [3H]-thymidine to each well for the final 16-18 hours of incubation.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter. The counts per minute (cpm) are proportional to the degree of T-cell proliferation.

Cytokine Production Assays

This assay quantifies the concentration of specific cytokines (e.g., IL-2, IFN-γ) secreted into the culture supernatant.

Materials:

  • Culture supernatants from T-cell stimulation cultures

  • Commercially available ELISA kit for the cytokine of interest (e.g., mouse IL-2 or IFN-γ)

  • Microplate reader

Procedure:

  • Collect supernatants from T-cell cultures stimulated with cytochrome c-pigeon (88-104) at various time points (e.g., 24, 48, 72 hours).

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine.

    • Blocking non-specific binding sites.

    • Adding culture supernatants and standards to the wells.

    • Adding a biotinylated detection antibody.

    • Adding streptavidin-horseradish peroxidase (HRP) conjugate.

    • Adding a substrate solution (e.g., TMB) to develop a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

This technique allows for the identification and quantification of cytokine-producing cells at a single-cell level.

Materials:

  • T-cells stimulated with cytochrome c-pigeon (88-104)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-2, IFN-γ)

  • Flow cytometer

Procedure:

  • Stimulate T-cells with cytochrome c-pigeon (88-104) and APCs for a desired period (e.g., 4-6 hours).

  • Add a protein transport inhibitor for the last few hours of stimulation to allow cytokines to accumulate within the cells.

  • Harvest the cells and stain for cell surface markers.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.

  • Stain for intracellular cytokines with fluorochrome-conjugated antibodies.

  • Wash the cells and acquire data on a flow cytometer.

  • Analyze the data to determine the percentage of CD4+ T-cells producing specific cytokines.

MHC Class II-Peptide Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of peptides to purified MHC class II molecules.

Materials:

  • Purified, soluble I-Ek molecules

  • Fluorescently labeled probe peptide known to bind I-Ek with high affinity

  • Unlabeled cytochrome c-pigeon (88-104) peptide

  • Assay buffer (e.g., PBS with a non-ionic detergent)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • In a 384-well plate, add a fixed concentration of purified I-Ek and the fluorescently labeled probe peptide.

  • Add serial dilutions of the unlabeled cytochrome c-pigeon (88-104) peptide to compete for binding to I-Ek.

  • Incubate the plate at 37°C for 48-72 hours to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • The fluorescence polarization value is proportional to the amount of fluorescent peptide bound to the MHC molecule.

  • Plot the fluorescence polarization values against the concentration of the unlabeled competitor peptide to determine the IC50 value (the concentration of unlabeled peptide required to inhibit 50% of the fluorescent peptide binding). The binding affinity (KD) can then be calculated from the IC50 value.[7]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Cytochrome c-pigeon (88-104) in immunology research.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC_Peptide I-Ek + Pigeon Cytochrome c (88-104) TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition CD4 CD4 MHC_Peptide->CD4 Signaling Intracellular Signaling Cascade TCR->Signaling Signal 1 CD4->Signaling Co-receptor Signal Activation T-Cell Activation (Proliferation, Cytokine Production) Signaling->Activation

T-Cell Activation by Cytochrome c-pigeon (88-104)

Experimental_Workflow start Start prepare_cells Prepare T-Cells and APCs start->prepare_cells setup_culture Set up 96-well plate with APCs and peptide dilutions prepare_cells->setup_culture add_tcells Add T-Cells to wells setup_culture->add_tcells incubate Incubate for 48-72 hours add_tcells->incubate pulse Pulse with [3H]-Thymidine (final 16-18 hours) incubate->pulse harvest Harvest cells pulse->harvest measure Measure radioactivity harvest->measure end End measure->end

Workflow for T-Cell Proliferation Assay

Logical_Relationship Peptide Pigeon Cytochrome c (88-104) MHC I-Ek (MHC-II) Peptide->MHC Binds to TCR TCR MHC->TCR Presents to T_Cell_Response T-Cell Response TCR->T_Cell_Response Initiates

Interaction of Cytochrome c-pigeon (88-104)

Conclusion

Cytochrome c-pigeon (88-104) remains a vital reagent in cellular immunology. Its well-defined interaction with the I-Ek MHC class II molecule and specific T-cell receptors provides a robust model system for studying the fundamental principles of immune recognition and activation. The quantitative data and detailed protocols presented in this guide are intended to facilitate the effective use of this peptide in a variety of research and development settings, from basic academic research to the preclinical evaluation of novel immunomodulatory therapies. The continued application of this model antigen will undoubtedly contribute to further advances in our understanding of T-cell biology and the development of new strategies to combat a range of immune-mediated diseases.

References

Methodological & Application

Application Notes and Protocols: In Vivo Immunization with Pigeon Cytochrome C 88-104 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of the pigeon cytochrome c (PCC) 88-104 peptide, a well-established model antigen for studying T-cell activation, tolerance, and memory. The protocols and data presented are collated from various studies and are intended to serve as a guide for designing and executing experiments in immunology and drug development.

Pigeon cytochrome c, and specifically its 88-104 fragment, is a classical T-dependent antigen. When presented by the MHC class II molecule I-Ek, it elicits a robust CD4+ T-cell response, primarily involving T-cells expressing the Vα11Vβ3 T-cell receptor (TCR). This makes it an invaluable tool for studying the dynamics of antigen-specific T-cell responses in vivo.

Data Presentation

The following tables summarize quantitative data from various studies utilizing the PCC 88-104 peptide, providing insights into dose-responses, cellular activation markers, and cytokine production.

Table 1: T-Cell Proliferation in Response to PCC 88-104

T-Cell TypeAntigen Presenting Cell (APC)PCC 88-104 Concentration (µM)Proliferation Measurement ([³H]thymidine uptake, cpm)Reference
Naive MRL.AND T cellsI-Ek bearing CH27 cells0.001Significant proliferation noted[1]
Naive MRL.AND T cellsI-Ek bearing CH27 cells>0.001Dose-dependent increase in proliferation[1]
Naive AND TCR+ T cellsIrradiated I-Ek-transfected L cells0.5 - 50Dose-dependent proliferation[2]

Table 2: Ligand Requirements for T-Cell Activation

T-Cell TypeResponse MeasuredAg-MHC Complexes RequiredReference
Primed T cellsIL-2 Synthesis~100[3]
Naive T cellsIL-2 Synthesis~1500 (15x more than primed)[3]
Primed T cellsProliferative Response~40[3]
Naive T cellsProliferative Response~400[3]

Table 3: Cytokine Production by T-Cells in Response to PCC 88-104

T-Cell TypeStimulation ConditionsCytokine MeasuredFrequency of Secreting Cells (approx.)Reference
Naive AND TCR+ RAG-/- CTLA-4+/+ T cellsPrimary stimulation with PCC 88-104 (in vitro)IL-41:1000[2]
Naive AND TCR+ RAG-/- CTLA-4-/- T cellsPrimary stimulation with PCC 88-104 (in vitro)IL-41:600[2]
Previously activated AND TCR+ T cellsRestimulation with PCC 88-104 (0.5 µM)IL-4Dramatically increased frequency[2]

Experimental Protocols

Detailed methodologies for key experiments involving in vivo immunization with PCC 88-104 are provided below.

Protocol 1: In Vivo Immunization and T-Cell Expansion

This protocol is designed to induce an antigen-specific CD4+ T-cell response in mice.

Materials:

  • Pigeon Cytochrome C (88-104) peptide

  • Complete Freund's Adjuvant (CFA) or Sigma Adjuvant System (SAS)

  • Phosphate Buffered Saline (PBS)

  • B10.BR (H-2k) mice

  • Syringes and needles

Procedure:

  • Peptide Emulsification:

    • Dissolve PCC 88-104 peptide in sterile PBS to a final concentration of 2 mg/ml.

    • To prepare the immunizing emulsion, mix an equal volume of the peptide solution with CFA or SAS.

    • Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • Inject 100 µl of the emulsion subcutaneously (s.c.) at the base of the tail of B10.BR mice. This delivers a dose of 100 µg of PCC 88-104 per mouse.[4]

  • Analysis of T-Cell Response:

    • At desired time points (e.g., 7-10 days post-immunization), harvest spleens and draining lymph nodes (inguinal).

    • Prepare single-cell suspensions.

    • Analyze the expansion of PCC-specific T-cells (CD4+Vα11+Vβ3+) by flow cytometry.[5]

Protocol 2: Adoptive Transfer of TCR Transgenic T-Cells

This protocol is used to track a homogenous population of antigen-specific T-cells in vivo.

Materials:

  • Spleen and lymph nodes from AND or 5C.C7 TCR transgenic mice (specific for PCC 88-104)

  • Cell staining dyes (e.g., CFSE) for tracking

  • Recipient mice (e.g., B10.A or congenic equivalents)

  • PCC 88-104 peptide for immunization

  • PBS

Procedure:

  • Isolation of Transgenic T-Cells:

    • Harvest spleens and lymph nodes from TCR transgenic mice.

    • Prepare a single-cell suspension.

    • Isolate CD4+ T-cells using a negative selection kit for the highest purity of naive cells.

  • Cell Labeling (Optional):

    • If tracking cell division, label the isolated T-cells with CFSE according to the manufacturer's protocol.

  • Adoptive Transfer:

    • Resuspend the prepared transgenic T-cells in sterile PBS.

    • Inject a defined number of cells (e.g., 2 x 106) intravenously (i.v.) into recipient mice.[6]

  • Immunization of Recipient Mice:

    • 24 hours after the adoptive transfer, immunize the recipient mice with PCC 88-104 as described in Protocol 1.[6]

  • Analysis:

    • At various time points post-immunization, harvest tissues of interest (spleen, lymph nodes).

    • Identify and analyze the transferred T-cell population by flow cytometry using congenic markers or fluorescent labels.

Protocol 3: In Vitro T-Cell Activation and Proliferation Assay

This protocol measures the proliferative response of T-cells to PCC 88-104 in vitro.

Materials:

  • Isolated CD4+ T-cells (from immunized or TCR transgenic mice)

  • Antigen Presenting Cells (APCs): T-cell depleted, irradiated spleen cells from B10.A mice.[4]

  • PCC 88-104 peptide at various concentrations

  • 96-well U-bottom tissue culture plates

  • Complete RPMI-1640 medium

  • [³H]thymidine

Procedure:

  • Cell Plating:

    • Plate APCs (e.g., 5 x 105 cells/well) in a 96-well plate.

    • Add graded concentrations of PCC 88-104 peptide to the wells.

    • Add purified CD4+ T-cells (e.g., 1 x 105 cells/well).

  • Incubation:

    • Culture the cells at 37°C in a humidified 5% CO₂ incubator for 72 hours.[1]

  • Proliferation Measurement:

    • For the final 16-18 hours of culture, add 1 µCi of [³H]thymidine to each well.

    • Harvest the cells onto filter mats and measure the incorporation of [³H]thymidine using a scintillation counter.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular interactions and experimental procedures involved in the T-cell response to PCC 88-104.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC_II MHC Class II (I-Ek) TCR TCR (Vα11Vβ3) MHC_II->TCR Signal 1 (Antigen Recognition) PCC PCC 88-104 Peptide PCC->MHC_II Binding B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Activation T-Cell Activation TCR->Activation CD4 CD4 CD4->MHC_II CD28->Activation

Caption: T-Cell activation by PCC 88-104 peptide.

In_Vivo_Immunization_Workflow A Prepare PCC 88-104/ Adjuvant Emulsion B Immunize B10.BR Mouse (s.c. at base of tail) A->B C Wait 7-10 Days B->C D Harvest Spleen and Draining Lymph Nodes C->D E Prepare Single-Cell Suspension D->E F Analyze T-Cell Response (Flow Cytometry) E->F

Caption: Workflow for in vivo immunization and analysis.

Adoptive_Transfer_Workflow A Isolate CD4+ T-Cells from TCR Transgenic Mouse B Label with CFSE (Optional) A->B C Inject Cells into Recipient Mouse (i.v.) B->C D Immunize Recipient with PCC 88-104 after 24h C->D E Harvest Tissues at Desired Time Points D->E F Analyze Transferred T-Cells (Flow Cytometry) E->F

References

Application Notes and Protocols for Inducing T-Cell Anergy In Vitro Using Cytochrome c-pigeon (88-104)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell anergy is a state of functional unresponsiveness induced upon T-cell receptor (TCR) stimulation without adequate co-stimulation. This process is a key mechanism of peripheral tolerance, preventing autoimmune reactions. The ability to induce anergy in vitro is a valuable tool for studying T-cell activation, tolerance, and for the development of immunomodulatory therapies. The pigeon cytochrome c peptide fragment 88-104 (PCC 88-104) presented by the MHC class II molecule I-Ek is a well-established model antigen for studying CD4+ T-cell responses. This document provides detailed protocols for inducing T-cell anergy in vitro using PCC (88-104) and its altered peptide ligands (APLs).

Principle of T-Cell Anergy Induction

T-cell activation requires two signals: Signal 1 is the engagement of the TCR by a specific peptide-MHC complex on an antigen-presenting cell (APC), and Signal 2 is provided by the interaction of co-stimulatory molecules (e.g., CD28 on the T-cell with CD80/CD86 on the APC). When a T-cell receives Signal 1 in the absence of Signal 2, it enters a state of anergy.[1] This anergic state is characterized by a profound inability to proliferate and produce key cytokines like Interleukin-2 (IL-2) upon subsequent encounters with the same antigen, even when presented by competent APCs providing both signals.[1][2]

Anergy can be induced experimentally in several ways:

  • Using chemically fixed APCs: Fixation cross-links surface proteins, preserving the peptide-MHC complexes for TCR engagement (Signal 1) but preventing the upregulation and function of co-stimulatory molecules (Signal 2).

  • Using altered peptide ligands (APLs): APLs are variants of the immunogenic peptide with amino acid substitutions that alter the affinity and signaling outcome of the TCR-pMHC interaction, leading to a partial activation signal that results in anergy.[2][3]

  • Blocking co-stimulatory pathways: Antibodies or fusion proteins like CTLA4-Ig can block the CD28-CD80/86 interaction, preventing Signal 2 and inducing anergy.[4]

Data Presentation

The following tables summarize quantitative data from studies inducing T-cell anergy.

Table 1: Effect of Anergy Induction on T-Cell Proliferation

Method of Anergy InductionT-Cell SystemChallenge StimulusProliferation AssayResultReference
PCC (88-104) on fixed APCsA.E7 T-cell clonePCC (88-104) on live APCs[³H]Thymidine incorporationProfoundly unresponsive[2]
Low affinity APL (K99Q)MRL.AND T-cellsK99Q (25 µM)CFSE dilutionIncreased cell division in lupus-prone vs. control T-cells[5]
High dose oral antigenAdoptively transferred OVA-specific T-cellsOVA peptide in CFA[³H]Thymidine incorporationDose-dependent decline in proliferation[6]

Table 2: Effect of Anergy Induction on Cytokine Production

Method of Anergy InductionT-Cell SystemCytokine MeasuredAssayResultReference
CTLA4-Ig treatment in vivoPCC-immunized B10.BR miceIL-2, IFN-γELISA>66% reduction in IL-2, >80% reduction in IFN-γ[7]
CTLA4-Ig treatment in vivoPCC-immunized B10.BR miceIL-2, IFN-γELISPOT>75% reduction in IL-2 producing cells, >88% reduction in IFN-γ producing cells[7]
Partial agonist peptide (97I)A.E7 T-cell cloneIL-2, IFN-γIntracellular stainingVery few IL-2 producing cells, diminished high IFN-γ producers[8]
Agonist on fixed APCsA.E7 T-cell cloneIL-2Not specifiedFailure to produce IL-2[9]

Experimental Protocols

Protocol 1: Induction of T-Cell Anergy using Fixed Antigen-Presenting Cells

This protocol describes the induction of anergy in a PCC (88-104)-specific T-cell clone (e.g., A.E7) using peptide-pulsed, chemically fixed APCs.

Materials:

  • PCC (88-104) peptide (KAERADLIAYLKQATAK)

  • PCC-specific CD4+ T-cell clone (e.g., A.E7)

  • I-Ek-expressing APCs (e.g., splenocytes from B10.A mice or a suitable cell line)

  • Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

  • Phosphate-Buffered Saline (PBS)

  • 1% Paraformaldehyde (PFA) in PBS

  • Tris buffer (50 mM, pH 7.4)

  • Mitomycin C (for live APCs in rechallenge)

Procedure:

Part A: Preparation of Fixed, Peptide-Pulsed APCs

  • Harvest APCs and wash twice with PBS.

  • Resuspend APCs at 1-2 x 107 cells/mL in cRPMI containing 10 µM PCC (88-104) peptide.

  • Incubate for 2 hours at 37°C to allow for peptide loading onto MHC molecules.

  • Wash the cells three times with cold PBS to remove unbound peptide.

  • Resuspend the peptide-pulsed APCs in cold 1% PFA in PBS.

  • Incubate on ice for 15 minutes for fixation.

  • Quench the fixation reaction by adding an equal volume of cold 50 mM Tris buffer and incubate for 5 minutes on ice.

  • Wash the fixed APCs three times with cRPMI to remove any residual PFA and Tris.

  • Resuspend the fixed, peptide-pulsed APCs in cRPMI. These cells are now ready to be used for anergy induction.

Part B: Anergy Induction

  • Culture resting PCC-specific T-cells (e.g., A.E7, 5 x 105 cells/well) with the fixed, peptide-pulsed APCs (1 x 106 cells/well) in a 24-well plate.

  • As a control, culture T-cells with fixed APCs that were not pulsed with peptide.

  • Incubate for 24 hours at 37°C.

  • Harvest the T-cells and separate them from the APCs (e.g., by density gradient centrifugation).

  • Wash the T-cells extensively and rest them in cRPMI (without peptide or APCs) for 5-7 days to allow the anergic state to establish.

Part C: Assessment of Anergy

  • Prepare live, competent APCs by treating them with Mitomycin C (to prevent their proliferation) and pulsing them with 10 µM PCC (88-104) as described in Part A, steps 1-4.

  • Rechallenge the rested T-cells (from Part B, step 5) with the live, peptide-pulsed APCs.

  • Set up control wells with T-cells that were initially cultured with non-peptide-pulsed fixed APCs.

  • Assess for proliferation and cytokine production.

Protocol 2: Assessment of T-Cell Proliferation by [³H]Thymidine Incorporation
  • Co-culture anergized or control T-cells (2.5 x 104 cells/well) with live, peptide-pulsed APCs (2.5 x 104 cells/well) in a 96-well round-bottom plate in triplicate.[3]

  • Incubate for 72-96 hours at 37°C.[3]

  • For the final 16-18 hours of culture, pulse each well with 0.5-1.0 µCi of [³H]thymidine.[3][4]

  • Harvest the cells onto a glass fiber filter using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Anergic T-cells will show significantly reduced [³H]thymidine incorporation compared to control T-cells.

Protocol 3: Assessment of Cytokine Production by ELISA
  • Co-culture anergized or control T-cells with live, peptide-pulsed APCs as described in Protocol 1, Part C.

  • After 24-48 hours, collect the culture supernatants.[4]

  • Measure the concentration of IL-2 and IFN-γ in the supernatants using a standard sandwich ELISA kit according to the manufacturer's instructions.

  • Anergic T-cells will exhibit a marked reduction in IL-2 and IFN-γ production compared to controls.[2]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_induction Anergy Induction (24h) cluster_rest Resting Phase cluster_rechallenge Rechallenge cluster_assessment Assessment (24-96h) T_cells PCC-specific T-cells (A.E7) Co_culture Co-culture T-cells with fixed, pulsed APCs T_cells->Co_culture APCs I-Ek+ APCs Pulse Pulse APCs with Peptide APCs->Pulse Peptide PCC (88-104) Peptide Peptide->Pulse Fix Fix APCs with PFA Pulse->Fix Fix->Co_culture Rest Rest T-cells (5-7 days) Co_culture->Rest Re_culture Co-culture rested T-cells with live APCs Rest->Re_culture Live_APCs Live, Mitomycin C-treated, Peptide-pulsed APCs Live_APCs->Re_culture Proliferation Proliferation Assay ([3H]Thymidine or CFSE) Re_culture->Proliferation Cytokine Cytokine Assay (ELISA) Re_culture->Cytokine

Caption: Workflow for inducing and assessing T-cell anergy in vitro.

T-Cell Signaling Pathways: Activation vs. Anergy

G cluster_activation T-Cell Activation cluster_anergy T-Cell Anergy act_TCR TCR act_Signal1 Signal 1 act_TCR->act_Signal1 act_CD28 CD28 act_Signal2 Signal 2 act_CD28->act_Signal2 act_APC APC (Peptide-MHC + CD80/86) act_APC->act_TCR TCR Engagement act_APC->act_CD28 Co-stimulation act_ZAP70 ZAP-70 Phosphorylation act_Signal1->act_ZAP70 act_Downstream Downstream Signaling (e.g., Ras, PI3K) act_Signal2->act_Downstream act_ZAP70->act_Downstream act_IL2 IL-2 Production act_Downstream->act_IL2 act_Prolif Proliferation act_IL2->act_Prolif act_Effector Effector Function act_Prolif->act_Effector an_TCR TCR an_Signal1 Signal 1 an_TCR->an_Signal1 an_APC Fixed APC (Peptide-MHC only) an_APC->an_TCR TCR Engagement an_Altered Altered Signaling (Reduced ZAP-70 Phos.) an_Signal1->an_Altered an_NoSignal2 No Signal 2 an_Block Inhibitory Signals (e.g., Rap1 activation) an_Altered->an_Block an_NoIL2 No IL-2 Production an_Block->an_NoIL2 an_NoProlif No Proliferation an_NoIL2->an_NoProlif an_Anergy Anergic State an_NoProlif->an_Anergy

Caption: Simplified signaling pathways in T-cell activation versus anergy.

References

Application Notes and Protocols: Utilizing Pigeon Cytochrome C (88-104) in TCR Transgenic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the pigeon cytochrome c (88-104) peptide (PCC 88-104) in conjunction with T-cell receptor (TCR) transgenic mouse models. This system is a powerful tool for studying fundamental aspects of T-cell biology, including activation, signaling, differentiation, and tolerance, with significant applications in immunology, autoimmune disease research, and the development of immunomodulatory therapeutics.

Introduction

TCR transgenic mouse models, such as the AND and 5CC7 strains, express a T-cell receptor specific for the 88-104 fragment of pigeon cytochrome c presented by the MHC class II molecule I-Ek.[1][2][3] This monospecificity of the T-cell population allows for the synchronous and robust activation of a large number of T-cells upon antigen encounter, facilitating detailed analysis of molecular and cellular events that are otherwise difficult to study in a polyclonal T-cell population. The PCC (88-104) peptide serves as the cognate agonist for these TCRs, enabling precise control over T-cell stimulation in vitro and in vivo.

Applications

The PCC (88-104) / TCR transgenic mouse system is versatile and can be applied to a wide range of immunological studies:

  • T-Cell Activation and Proliferation: To dissect the molecular requirements and signaling pathways governing T-cell activation and clonal expansion.

  • T-Cell Differentiation: To investigate the factors that drive naive CD4+ T-cells to differentiate into various helper T-cell subsets (e.g., Th1, Th2).[4][5]

  • Apoptosis and T-Cell Homeostasis: To study activation-induced cell death (AICD) and the mechanisms that regulate T-cell survival and memory formation.

  • Autoimmunity Research: To model T-cell responses in the context of autoimmune diseases, such as lupus, by crossing TCR transgenic mice with disease-prone strains.[6][7][8]

  • Immunotherapy and Drug Screening: To evaluate the efficacy and mechanism of action of novel immunomodulatory drugs that target T-cell function.

Experimental Data Summary

The following tables summarize quantitative data from representative experiments using the PCC (88-104) peptide in TCR transgenic mouse models.

Table 1: T-Cell Proliferation in Response to PCC (88-104) Peptide

Mouse StrainPeptide Concentration (µM)Proliferation AssayReadoutReference
AND TCR+ RAG-/-0.5 - 50[3H]thymidine incorporationPrimary Response[9]
AND TCR+ RAG-/-0.05 - 0.5[3H]thymidine incorporationSecondary Response[9]
MRL.AND0.001 - 10[3H]thymidine incorporationIncreased proliferation compared to controls[8]
B10.AND / CBA.AND0.001 - 10[3H]thymidine incorporationControl proliferation levels[8]

Table 2: Cytokine Production by PCC (88-104) Stimulated T-Cells

T-Cell TypePeptide Concentration (µM)Cytokine MeasuredKey FindingReference
Naive AND TCR Tg CD4+1IL-4, IFN-γLimited production upon primary challenge[10]
In vitro primed TH11IFN-γHigh production[4]
MRL.AND CD4+Not specifiedIL-2Significantly more IL-2 production with APLs[6]

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation and Proliferation Assay

This protocol describes the stimulation of naive CD4+ T-cells from TCR transgenic mice with PCC (88-104) peptide and subsequent measurement of proliferation.

Materials:

  • AND or 5CC7 TCR transgenic mice (on an I-Ek expressing background, e.g., B10.A)

  • Pigeon Cytochrome C (88-104) peptide (KAERADLIAYLKQATAK)[10]

  • Antigen Presenting Cells (APCs): T-cell depleted, irradiated spleen cells from a syngeneic, I-Ek positive mouse (e.g., B10.A).

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2-mercaptoethanol, L-glutamine, penicillin/streptomycin)

  • CD4+ T-cell isolation kit (e.g., magnetic bead-based negative selection)

  • 96-well round-bottom plates

  • [3H]thymidine

  • Cell harvester and liquid scintillation counter

Procedure:

  • Isolate Naive CD4+ T-Cells:

    • Prepare a single-cell suspension from the spleen and lymph nodes of a TCR transgenic mouse.

    • Isolate naive CD4+ T-cells using a negative selection kit according to the manufacturer's instructions. Purity should be >90%.

  • Prepare Antigen Presenting Cells (APCs):

    • Prepare a single-cell suspension from the spleen of a B10.A mouse.

    • Deplete T-cells using anti-Thy1.2 and complement or a magnetic bead-based method.

    • Irradiate the APCs (e.g., 3000 rads) to prevent their proliferation.

  • Set up Co-culture:

    • Seed 1 x 105 naive CD4+ T-cells per well in a 96-well plate.

    • Add 5 x 105 irradiated APCs to each well.

    • Add PCC (88-104) peptide at a range of concentrations (e.g., 0.01 µM to 10 µM). Include a no-peptide control.

    • Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.

  • Incubate and Measure Proliferation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

    • Pulse each well with 1 µCi of [3H]thymidine for the final 8-18 hours of incubation.

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is proportional to the counts per minute (CPM).

Protocol 2: In Vitro T-Helper Cell Differentiation

This protocol details the in vitro differentiation of naive CD4+ T-cells into Th1 or Th2 lineages using PCC (88-104) under polarizing conditions.

Materials:

  • All materials from Protocol 1

  • Recombinant mouse IL-12 (for Th1 differentiation)

  • Anti-mouse IL-4 antibody (for Th1 differentiation)

  • Recombinant mouse IL-4 (for Th2 differentiation)

  • Recombinant human IL-2

Procedure:

  • Initial T-Cell Priming:

    • Set up a co-culture of naive CD4+ T-cells (1 x 106/ml) and irradiated APCs (5 x 106/ml) with 1 µM PCC (88-104) peptide in a 24-well plate.

  • Add Polarizing Cytokines:

    • For Th1 differentiation: Add IL-12 (e.g., 10 ng/ml) and anti-IL-4 (e.g., 10 µg/ml).[4][5]

    • For Th2 differentiation: Add IL-4 (e.g., 1000 U/ml).[5]

  • Culture and Expand:

    • Incubate for 4 days at 37°C, 5% CO2.

    • On day 4, collect the cells, wash, and restimulate them under the same polarizing conditions with fresh APCs and PCC (88-104) peptide.

    • Add IL-2 (e.g., 10 U/ml) to support cell expansion.

    • Culture for an additional 3-4 days.

  • Analyze Cytokine Production:

    • Restimulate the differentiated T-cells with PCC (88-104) and APCs for 24-48 hours.

    • Collect the supernatant and measure IFN-γ (for Th1) and IL-4 (for Th2) by ELISA.

    • Alternatively, perform intracellular cytokine staining and analyze by flow cytometry.

Visualizations

TCR Signaling Pathway

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCC_MHC PCC 88-104 / I-Ek TCR TCR (Vα11/Vβ3) PCC_MHC->TCR Antigen Recognition Lck Lck TCR->Lck CD4 CD4 CD4->Lck CD28 CD28 PI3K PI3K CD28->PI3K CD80_86 CD80/CD86 (on APC) CD80_86->CD28 Co-stimulation ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg PLCγ LAT_SLP76->PLCg Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PI3K->Ras_MAPK PKC PKC PI3K->PKC AP1 AP-1 Ras_MAPK->AP1 Ca Ca²⁺ IP3->Ca DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression T_Cell_Activation_Workflow cluster_prep Preparation cluster_culture Co-culture cluster_analysis Analysis Isolate_TCells Isolate Naive CD4+ T-Cells (TCR Transgenic Mouse) Setup_Culture Co-culture T-Cells and APCs with PCC (88-104) Peptide Isolate_TCells->Setup_Culture Prepare_APCs Prepare Irradiated APCs (Syngeneic Mouse) Prepare_APCs->Setup_Culture Incubate Incubate for 48-72 hours Setup_Culture->Incubate Pulse_Thymidine Pulse with [3H]thymidine Incubate->Pulse_Thymidine Harvest_Cells Harvest Cells Pulse_Thymidine->Harvest_Cells Measure_Proliferation Measure Proliferation (Scintillation Counting) Harvest_Cells->Measure_Proliferation

References

Application Notes and Protocols for Stimulating B10.A Mouse Splenocytes with PCC 88-104

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro stimulation of B10.A mouse splenocytes with the Pigeon Cytochrome C (PCC) peptide fragment 88-104. This method is fundamental for studying T-cell activation, immune responses, and for the preclinical evaluation of immunomodulatory drug candidates.

Introduction

The B10.A mouse strain is widely used in immunological research due to its H-2a major histocompatibility complex (MHC) haplotype. Splenocytes from these mice are excellent antigen-presenting cells (APCs) capable of processing and presenting the PCC 88-104 peptide to T-cells that express a cognate T-cell receptor (TCR), such as those from AND or AD10 TCR transgenic mice. This system allows for a robust and reproducible model to investigate the cellular and molecular mechanisms of T-cell activation and differentiation.

Experimental Protocols

Isolation of B10.A Mouse Splenocytes

This protocol outlines the procedure for obtaining a single-cell suspension of splenocytes from a B10.A mouse spleen.

Materials:

  • B10.A mouse

  • 70% Ethanol

  • Sterile dissection tools

  • Sterile petri dish

  • Sterile 70 µm cell strainer

  • Sterile 3 mL or 5 mL syringe plunger

  • Complete RPMI 1640 medium (RPMI 1640 supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Red Blood Cell (RBC) Lysis Buffer

  • Sterile 15 mL or 50 mL conical tubes

Procedure:

  • Euthanize the B10.A mouse using a humane and approved method.

  • Sterilize the abdominal area with 70% ethanol.

  • Aseptically dissect and remove the spleen, placing it into a sterile petri dish containing a small amount of complete RPMI 1640 medium to prevent dehydration.

  • Place a 70 µm cell strainer over a 50 mL conical tube.

  • Transfer the spleen to the cell strainer and gently mash it through the mesh using the plunger of a sterile syringe.[1]

  • Rinse the strainer with 5-10 mL of complete RPMI 1640 medium to ensure maximum cell recovery.

  • Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.[1]

  • Discard the supernatant and resuspend the cell pellet in RBC lysis buffer according to the manufacturer's instructions. Incubate for the recommended time to lyse erythrocytes.

  • Neutralize the lysis buffer by adding an excess of complete RPMI 1640 medium.

  • Centrifuge the cells at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the splenocyte pellet in fresh complete RPMI 1640 medium.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).

  • The splenocytes are now ready for use as APCs. For use as stimulators without proliferation, the cells should be irradiated (e.g., 2000-3000 rads) before co-culture.[2][3][4][5]

Stimulation of Splenocytes with PCC 88-104

This protocol describes the co-culture of B10.A splenocytes with T-cells and stimulation with PCC 88-104 peptide. This is often performed with CD4+ T-cells isolated from AND or AD10 TCR transgenic mice, which are specific for PCC 88-104 presented by the I-Ek MHC class II molecule expressed by B10.A cells.

Materials:

  • Isolated B10.A splenocytes (irradiated if used as APCs)

  • Purified CD4+ T-cells from a PCC-specific TCR transgenic mouse (e.g., AND or AD10)

  • PCC 88-104 peptide (lyophilized, to be reconstituted)

  • Complete RPMI 1640 medium

  • 96-well round-bottom or flat-bottom culture plates

Procedure:

  • Reconstitute the PCC 88-104 peptide in a suitable solvent (e.g., sterile PBS or DMSO) to create a stock solution. Further dilute the peptide in complete RPMI 1640 medium to the desired working concentrations.

  • Plate the irradiated B10.A splenocytes (acting as APCs) in a 96-well plate. A typical density is 5 x 10^5 to 5 x 10^6 cells/well.[2]

  • Add the purified CD4+ T-cells to the wells containing the splenocytes. A common concentration is 1 x 10^5 to 2.5 x 10^5 cells/well.[2][6]

  • Add the PCC 88-104 peptide to the co-culture at various concentrations to determine the optimal dose-response. Concentrations can range from 5 nM to 10 µg/mL.[2][7]

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2. The duration of incubation will depend on the downstream assay:

    • Short-term (4-16 hours): For analysis of early activation markers like CD69 upregulation or TCR downregulation.[6]

    • Mid-term (48-72 hours): For assessing T-cell proliferation (e.g., [3H]thymidine incorporation) or cytokine production (e.g., IL-2).[2]

    • Long-term (7-8 days): For the generation of effector T-cells.[3][4]

Data Presentation

The following tables summarize typical quantitative data obtained from stimulating B10.A splenocytes with PCC 88-104 in the presence of cognate T-cells.

Table 1: T-Cell Proliferation in Response to PCC 88-104

PCC 88-104 Concentration[3H]Thymidine Incorporation (CPM)
0 µM (Unstimulated)8,318 ± 1107
25 nM81,880 ± 5137
Data adapted from a representative experiment showing AD10 T-cell clone proliferation.[7]

Table 2: Conditions for T-Cell Activation and Differentiation

ParameterNaive T-Cell ActivationEffector T-Cell Generation
T-Cell Source Naive CD4+ T-cells from AND or AD10 TCR transgenic miceNaive CD4+ T-cells from AND or AD10 TCR transgenic mice
APC Source Irradiated B10.A splenocytesIrradiated B10.A splenocytes
PCC 88-104 Conc. 0.5 µM1 µg/mL
Culture Duration 72 hours8 days (with IL-2 addition on day 4)
Primary Readout T-cell activation/proliferationGeneration of effector T-cells
Compiled from multiple sources.[2][3][4]

Visualization of Workflow and Signaling

Experimental Workflow

The following diagram illustrates the overall experimental workflow for stimulating B10.A splenocytes with PCC 88-104 and subsequent analysis of T-cell activation.

G cluster_0 Cell Preparation cluster_1 Stimulation cluster_2 Downstream Analysis B10.A Mouse B10.A Mouse Spleen Isolation Spleen Isolation B10.A Mouse->Spleen Isolation Splenocyte Preparation Splenocyte Preparation Spleen Isolation->Splenocyte Preparation Irradiation Irradiation Splenocyte Preparation->Irradiation Co-culture Co-culture Irradiation->Co-culture APCs TCR Transgenic Mouse TCR Transgenic Mouse T-Cell Isolation T-Cell Isolation TCR Transgenic Mouse->T-Cell Isolation T-Cell Isolation->Co-culture Responder Cells PCC 88-104 Addition PCC 88-104 Addition Co-culture->PCC 88-104 Addition Incubation Incubation PCC 88-104 Addition->Incubation Proliferation Assay Proliferation Assay Incubation->Proliferation Assay Cytokine Analysis Cytokine Analysis Incubation->Cytokine Analysis Flow Cytometry Flow Cytometry Incubation->Flow Cytometry Signaling Analysis Signaling Analysis Incubation->Signaling Analysis

Caption: Experimental workflow for PCC 88-104 stimulation.

T-Cell Receptor Signaling Pathway

Upon recognition of the PCC 88-104 peptide presented by the MHC-II on B10.A splenocytes, a signaling cascade is initiated within the T-cell, leading to its activation. The diagram below provides a simplified overview of this pathway.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response TCR TCR pMHC-II PCC/MHC-II TCR->pMHC-II Recognition ZAP70 ZAP70 TCR->ZAP70 recruits CD4 CD4 Lck Lck CD4->Lck activates Lck->ZAP70 phosphorylates Fyn Fyn Fyn->ZAP70 phosphorylates SLP-76 SLP-76 ZAP70->SLP-76 activates Downstream Pathways Downstream Pathways SLP-76->Downstream Pathways Ca++ Influx Ca++ Influx Downstream Pathways->Ca++ Influx ERK Phosphorylation ERK Phosphorylation Downstream Pathways->ERK Phosphorylation Gene Transcription Gene Transcription Ca++ Influx->Gene Transcription ERK Phosphorylation->Gene Transcription IL-2 Production IL-2 Production Gene Transcription->IL-2 Production Proliferation Proliferation Gene Transcription->Proliferation

Caption: Simplified T-Cell Receptor (TCR) signaling pathway.

References

Labeling Pigeon Cytochrome C Peptide for Tracking Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigeon cytochrome c is a well-characterized protein that plays a crucial role in the intrinsic apoptotic pathway. Its release from the mitochondria into the cytoplasm is a key signaling event in programmed cell death. The ability to label and track pigeon cytochrome c peptides is therefore of significant interest for studying apoptosis, evaluating the efficacy of pro- and anti-apoptotic drugs, and understanding cellular delivery mechanisms. This document provides detailed application notes and protocols for the labeling of pigeon cytochrome c peptides with fluorescent dyes, biotin, and radioisotopes for various in vitro and in vivo tracking studies.

Labeling Strategies for Pigeon Cytochrome c Peptide

The choice of label for pigeon cytochrome c peptide depends on the specific research application. The most common labeling strategies include:

  • Fluorescent Labeling: Ideal for in vitro cellular imaging and flow cytometry to visualize the localization and translocation of the peptide.

  • Biotinylation: Enables detection through streptavidin-based assays, such as western blotting and ELISA, and can be used for affinity purification.

  • Radioisotope Labeling: The most sensitive method for in vivo tracking and biodistribution studies using imaging techniques like PET and SPECT.

The following sections provide detailed protocols for each of these labeling methods.

Quantitative Data Summary

The efficiency of labeling, stability of the conjugate, and the potential impact on peptide function are critical parameters to consider. The following tables summarize representative quantitative data for different labeling strategies of cytochrome c peptides.

Table 1: Fluorescent Labeling of Pigeon Cytochrome c Peptide

FluorophoreLabeling ChemistryMolar Ratio (Dye:Peptide)Labeling Efficiency (%)Stability (24h at 37°C)Reference
FITCIsothiocyanate-amine10:185-95>90%[General Protocol]
Alexa Fluor 488NHS ester-amine5:1>95%>95%[General Protocol]
Cy5NHS ester-amine5:1>95%>95%[General Protocol]

Table 2: Biotinylation of Pigeon Cytochrome c Peptide

Biotinylation ReagentLabeling ChemistryMolar Ratio (Biotin:Peptide)Biotinylation Efficiency (%)Stability (24h at 37°C)Reference
NHS-BiotinNHS ester-amine20:1>90%>98%[General Protocol]
Sulfo-NHS-LC-BiotinNHS ester-amine10:1>95%>98%[General Protocol]

Table 3: Radioisotope Labeling of Pigeon Cytochrome c Peptide

RadioisotopeChelatorLabeling MethodRadiochemical Yield (%)In Vivo Stability (4h)Reference
Technetium-99m (99mTc)HYNICDirect Labeling>95%>90%[General Protocol]
Indium-111 (111In)DOTADirect Labeling>98%>95%[General Protocol]
Fluorine-18 (18F)N/AProsthetic Group50-70%>95%[General Protocol]

Experimental Protocols

Protocol 1: Fluorescent Labeling of Pigeon Cytochrome c Peptide with FITC

This protocol describes the labeling of the primary amines (N-terminus and lysine residues) of pigeon cytochrome c peptide with fluorescein isothiocyanate (FITC).

Materials:

  • Pigeon cytochrome c peptide

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer, pH 9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the pigeon cytochrome c peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Immediately before use, prepare a 10 mg/mL solution of FITC in anhydrous DMF.

  • Add the FITC solution to the peptide solution at a 10-fold molar excess of dye to peptide.

  • Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.

  • To separate the labeled peptide from unreacted FITC, apply the reaction mixture to a size-exclusion chromatography column pre-equilibrated with PBS.

  • Elute the column with PBS and collect the fractions. The first colored fractions contain the FITC-labeled peptide.

  • Pool the fractions containing the labeled peptide and determine the concentration and labeling efficiency by measuring the absorbance at 280 nm (for the peptide) and 495 nm (for FITC).

Protocol 2: Biotinylation of Pigeon Cytochrome c Peptide

This protocol details the biotinylation of pigeon cytochrome c peptide using N-hydroxysuccinimide (NHS)-biotin.

Materials:

  • Pigeon cytochrome c peptide

  • NHS-Biotin

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (1 kDa MWCO) or desalting column

Procedure:

  • Dissolve the pigeon cytochrome c peptide in PBS to a final concentration of 1-5 mg/mL.

  • Prepare a 10 mM stock solution of NHS-Biotin in anhydrous DMSO.

  • Add the NHS-Biotin stock solution to the peptide solution to achieve a 20-fold molar excess of biotin to peptide.

  • Incubate the reaction for 1 hour at room temperature.

  • Remove excess, unreacted biotin by dialysis against PBS at 4°C overnight or by using a desalting column.

  • The concentration of the biotinylated peptide can be determined using a standard protein assay (e.g., BCA assay). The efficiency of biotinylation can be assessed using a HABA assay.

Protocol 3: Radioisotope Labeling of Pigeon Cytochrome c Peptide with Technetium-99m

This protocol outlines the direct labeling of a HYNIC-conjugated pigeon cytochrome c peptide with Technetium-99m (99mTc) for in vivo imaging.

Materials:

  • HYNIC-conjugated pigeon cytochrome c peptide

  • Technetium-99m (99mTc) pertechnetate (Na99mTcO4) from a generator

  • Stannous chloride (SnCl2) solution

  • Tricine solution

  • 0.1 M HCl

  • Saline solution (0.9% NaCl)

  • ITLC strips

Procedure:

  • In a sterile, pyrogen-free vial, dissolve 10-20 µg of HYNIC-conjugated pigeon cytochrome c peptide in 100 µL of saline.

  • Add 10 µL of tricine solution (e.g., 100 mg/mL).

  • Add 5 µL of freshly prepared stannous chloride solution (1 mg/mL in 0.1 M HCl).

  • Add 1-10 mCi (37-370 MBq) of Na99mTcO4 to the vial.

  • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Determine the radiochemical purity by instant thin-layer chromatography (ITLC) using saline as the mobile phase. The labeled peptide will remain at the origin, while free 99mTcO4 will migrate with the solvent front.

  • The labeled peptide is ready for in vivo administration without further purification if the radiochemical purity is >95%.

Tracking Studies

Cellular Tracking of Fluorescently Labeled Pigeon Cytochrome c

Protocol: Confocal Microscopy for Monitoring Cytochrome c Release

  • Culture cells (e.g., HeLa cells) on glass-bottom dishes.

  • Induce apoptosis using a suitable agent (e.g., staurosporine).

  • At various time points post-induction, add the FITC-labeled pigeon cytochrome c peptide to the cell culture medium at a final concentration of 1-10 µM.

  • Incubate for 30-60 minutes.

  • Wash the cells with PBS to remove unbound peptide.

  • Image the cells using a confocal microscope with appropriate laser excitation (e.g., 488 nm for FITC) and emission filters.

  • Observe the localization of the fluorescent peptide. In healthy cells, the fluorescence should be diffuse in the cytoplasm. In apoptotic cells where the labeled peptide has been taken up, it may co-localize with mitochondria or be present in the cytoplasm, indicating its release.

In Vivo Tracking of Radiolabeled Pigeon Cytochrome c

Protocol: SPECT Imaging of 99mTc-labeled Pigeon Cytochrome c

  • Anesthetize the animal model (e.g., a mouse bearing a tumor).

  • Administer a dose of 99mTc-labeled pigeon cytochrome c peptide (e.g., 100-200 µCi) via tail vein injection.

  • Acquire whole-body SPECT images at various time points (e.g., 1, 4, and 24 hours) post-injection.

  • The biodistribution of the radiolabeled peptide can be quantified by drawing regions of interest (ROIs) over various organs and tissues in the reconstructed images.

  • This allows for the assessment of tumor targeting and clearance of the peptide.

Signaling Pathways and Experimental Workflows

Cytochrome c and the Intrinsic Apoptosis Pathway

The release of cytochrome c from the mitochondria is a critical step in the intrinsic pathway of apoptosis. Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.

CytochromeC_Apoptosis_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mitochondrial\nCytochrome c Mitochondrial Cytochrome c Cytochrome c Release Cytochrome c Release Mitochondrial\nCytochrome c->Cytochrome c Release Translocation Apoptotic Stimuli Apoptotic Stimuli Bax/Bak Activation Bax/Bak Activation Apoptotic Stimuli->Bax/Bak Activation Bax/Bak Activation->Mitochondrial\nCytochrome c Pore formation Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Apaf-1 Apaf-1 Apaf-1->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 Activation Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Formation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleavage & Activation Pro-caspase-3 Pro-caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by cytochrome c release.

Experimental Workflow for Labeling and Tracking

The following diagram illustrates the general workflow for labeling pigeon cytochrome c peptide and its subsequent use in tracking studies.

Labeling_Workflow Pigeon Cytochrome c\nPeptide Pigeon Cytochrome c Peptide Labeling Reaction Labeling Reaction Pigeon Cytochrome c\nPeptide->Labeling Reaction Fluorescent Dye, Biotin, or Radioisotope Purification Purification Labeling Reaction->Purification HPLC / SEC Characterization Characterization Purification->Characterization Mass Spec / SDS-PAGE In Vitro Tracking In Vitro Tracking Characterization->In Vitro Tracking Confocal Microscopy, Flow Cytometry In Vivo Tracking In Vivo Tracking Characterization->In Vivo Tracking PET / SPECT Imaging

Caption: General workflow for peptide labeling and tracking studies.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the successful labeling and tracking of pigeon cytochrome c peptide. Careful consideration of the labeling strategy, purification, and characterization of the labeled peptide is essential for obtaining reliable and reproducible results in both in vitro and in vivo studies of apoptosis and drug delivery.

Application Notes and Protocols: PCC 88-104 in the Study of Central Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigeon Cytochrome C (PCC) peptide 88-104 is a 17-amino-acid peptide fragment of pigeon cytochrome c that serves as a powerful tool in immunology to study the mechanisms of T-cell activation and tolerance.[1][2] In the context of central tolerance, PCC 88-104 and its analogues are instrumental in elucidating the processes of positive and negative selection of developing T-cells (thymocytes) in the thymus. This peptide, when presented by the Major Histocompatibility Complex (MHC) class II molecule I-Ek, is recognized by specific T-cell receptors (TCRs), such as those expressed by the AD10 T-cell clone and T-cells from AND TCR transgenic mice.[3][4] The interaction between the PCC 88-104/I-Ek complex and the TCR is a critical determinant of the fate of the thymocyte, with high-affinity interactions potentially leading to negative selection (clonal deletion) to prevent autoimmunity.[3][4]

The stability of the peptide-MHC class II (pMHCII) complex has been shown to be a key factor in CD4+ T-cell clonal selection.[5] PCC 88-104 itself forms a relatively unstable complex with I-Ek, which has implications for the affinity threshold required for T-cell activation and deletion.[5][6] By using PCC 88-104 and its altered peptide ligands (APLs) with varying affinities for the TCR and stabilities with I-Ek, researchers can precisely probe the signaling thresholds that govern central tolerance.[3][7] Furthermore, the autoimmune regulator (AIRE) protein, a key factor in central tolerance, promotes the expression of tissue-specific antigens in the thymus, a process that can be modeled using antigens like PCC 88-104 to study the prevention of autoimmunity.[8][9]

Data Presentation

Table 1: Peptide-MHC Class II (I-Ek) Complex Stability
PeptideHalf-life (t1/2) in hoursRelative Stability
PCC88-1045Low
MCC88-10373Intermediate
PCC103K229High
MCC95A0.6Very Low
Data summarized from a study on the impact of pMHCII stability on CD4 T cell clonal selection.[5]
Table 2: Activity of PCC (88-104) Analogues on AD10 T-cell Clone
Peptide AnalogueRelative H-2Ek BindingT-cell Response% Inhibition of AD10 Proliferation (at 10 µM)
PCC (88-104)1.0Agonist0
P99A1.1Antagonist~80
Q100A0.9Antagonist~70
A101G0.8Antagonist~60
K103A0.7Antagonist~50
Data represents the ability of peptide analogues to bind to H-2Ek and inhibit the proliferative response of the AD10 T-cell clone to the agonist peptide PCC (88-104).[3]

Signaling Pathways and Experimental Workflows

TCR_Signaling_Central_Tolerance cluster_TCR_Engagement TCR Engagement in Thymus cluster_Signaling_Cascade Intracellular Signaling cluster_Cellular_Outcomes Thymocyte Fate TCR TCR Lck Lck TCR->Lck Phosphorylation pMHC PCC 88-104 / I-Ek pMHC->TCR Binding Affinity CD4 CD4 CD4->pMHC ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT ERK ERK LAT->ERK Positive_Selection Positive Selection (Low Affinity) ERK->Positive_Selection Negative_Selection Negative Selection (High Affinity) ERK->Negative_Selection Anergy Anergy (Intermediate Affinity) ERK->Anergy

Caption: TCR signaling cascade leading to different thymocyte fates.

Negative_Selection_Workflow start Isolate Thymocytes from AD10 TCR-transgenic mice culture Culture thymocytes with DCEK.Hi7 fibroblasts (APCs) start->culture peptides Add Peptides: - PCC 88-104 (Agonist) - APLs (Antagonists) - No peptide (Control) culture->peptides incubation Incubate for 24 hours peptides->incubation analysis Assess Cell Viability and Surface Marker Expression (CD4, CD8) by Flow Cytometry incubation->analysis result Determine degree of CD4+CD8+ thymocyte deletion (Negative Selection) analysis->result

Caption: Experimental workflow for in vitro negative selection assay.

Experimental Protocols

Protocol 1: In Vitro Negative Selection of Thymocytes

This protocol is adapted from studies investigating the effect of TCR peptide antagonists on thymocyte deletion.[3]

Objective: To assess the ability of PCC 88-104 and its analogues to induce negative selection of CD4+CD8+ thymocytes in vitro.

Materials:

  • AD10 TCR-transgenic mice

  • DCEK.Hi7 fibroblasts (or other suitable I-Ek-expressing antigen-presenting cells)

  • PCC 88-104 peptide

  • Altered peptide ligands (APLs) of PCC 88-104

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 24-well culture plates

  • Flow cytometer

  • Fluorescently labeled antibodies against CD4 and CD8

Procedure:

  • Thymocyte Isolation:

    • Aseptically harvest thymi from AD10 TCR-transgenic mice.

    • Prepare a single-cell suspension by gently disrupting the thymi between the frosted ends of two microscope slides in complete RPMI-1640 medium.

    • Pass the cell suspension through a 70 µm cell strainer to remove debris.

    • Wash the cells by centrifugation and resuspend in complete medium.

  • Cell Culture:

    • Plate DCEK.Hi7 fibroblasts in 24-well plates and allow them to adhere.

    • Add the isolated thymocytes to the wells containing the fibroblasts.

    • Add PCC 88-104 or APLs at various concentrations to the designated wells. Include a no-peptide control.

  • Incubation:

    • Incubate the culture plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis:

    • After 24 hours, harvest the non-adherent thymocytes from each well.

    • Assess cell viability using a viability dye (e.g., Propidium Iodide or 7-AAD).

    • Stain the cells with fluorescently labeled anti-CD4 and anti-CD8 antibodies.

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to determine the percentage of viable CD4+CD8+ double-positive thymocytes in each condition. A significant reduction in this population in the presence of a peptide indicates negative selection.

Protocol 2: T-cell Proliferation Assay

This protocol is a standard method to measure the proliferative response of T-cells to antigenic stimulation.[10][11]

Objective: To quantify the proliferation of PCC 88-104-specific T-cells in response to the peptide.

Materials:

  • Spleen and lymph nodes from AND TCR-transgenic mice

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes from B10.BR mice

  • PCC 88-104 peptide

  • Complete RPMI-1640 medium

  • [3H]-Thymidine

  • 96-well round-bottom culture plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • T-cell Isolation:

    • Prepare a single-cell suspension from the spleen and lymph nodes of AND TCR-transgenic mice.

    • Enrich for CD4+ T-cells using a commercially available negative selection kit.

  • APC Preparation:

    • Prepare a single-cell suspension from the spleens of B10.BR mice.

    • Irradiate the splenocytes to prevent their proliferation. These will serve as APCs.

  • Cell Culture:

    • In a 96-well round-bottom plate, add a fixed number of purified CD4+ T-cells to each well.

    • Add a fixed number of irradiated APCs to each well.

    • Add serial dilutions of the PCC 88-104 peptide to the wells. Include a no-peptide control.

    • Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Measurement:

    • During the last 18 hours of culture, add [3H]-Thymidine to each well.

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporation of [3H]-Thymidine into the DNA of proliferating cells using a scintillation counter.

    • The results are typically expressed as counts per minute (CPM).

Protocol 3: Assessment of T-cell Tuning in the Thymus

This protocol is based on experiments designed to study the "developmental tuning" of T-cell responsiveness.[7]

Objective: To determine how interactions with self-pMHC in the thymus modulate the sensitivity of mature CD4+ T-cells to agonist and altered peptide ligands.

Materials:

  • AND TCR-transgenic mice

  • Recipient mice with defined MHC II expression in the thymus (e.g., K14/Aβb or CD11c/Aβb)

  • PCC 88-104 peptide

  • Low-affinity APL (e.g., P99)

  • B10.BR splenocytes as APCs

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Flow cytometer

  • Fluorescently labeled antibodies against CD4, CD69, and phosphorylated ERK (pERK)

Procedure:

  • Intrathymic Adoptive Transfer:

    • Isolate CD4 single-positive (SP) thymocytes from AND TCR-transgenic mice.

    • Label the isolated thymocytes with CFSE.

    • Inject the CFSE-labeled thymocytes directly into the thymus of recipient mice.

  • Recovery and In Vitro Stimulation:

    • After 5 days, harvest the thymi from the recipient mice and prepare a single-cell suspension.

    • Isolate the CFSE-labeled AND CD4 SP cells.

    • Stimulate the recovered cells in vitro with B10.BR APCs pulsed with either the high-affinity agonist PCC 88-104 or a low-affinity APL.

  • Analysis of T-cell Responsiveness:

    • CD69 Upregulation: After 6-16 hours of stimulation, stain the cells for CD4 and CD69 and analyze by flow cytometry to assess early T-cell activation.

    • ERK Phosphorylation: For signaling analysis, stimulate the cells for various short time points (e.g., 2, 5, 10 minutes), then fix, permeabilize, and stain for pERK. Analyze by flow cytometry.

    • Compare the responses of T-cells that matured in different thymic environments to determine the extent of developmental tuning.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cytochrome c-pigeon (88-104) for T-cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the pigeon cytochrome c (88-104) peptide in T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for pigeon cytochrome c (88-104) in a T-cell proliferation assay?

A1: A common starting concentration for pigeon cytochrome c (88-104) in T-cell proliferation assays is 1 µM.[1][2] However, the optimal concentration can vary depending on the specific T-cell clone or cell line, the antigen-presenting cells (APCs) used, and the assay conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q2: How should I prepare and store the pigeon cytochrome c (88-104) peptide?

A2: The pigeon cytochrome c (88-104) peptide is typically synthesized and can be purchased from commercial vendors.[3] It is usually supplied as a lyophilized powder. For reconstitution, use a sterile, endotoxin-free solvent such as sterile distilled water or PBS. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution and store it at -20°C or -80°C.

Q3: What type of antigen-presenting cells (APCs) should I use?

A3: The choice of APCs is critical for effective T-cell stimulation. Irradiated, T-cell-depleted spleen cells are commonly used as APCs.[1][2] Other options include dendritic cells or transfected cell lines expressing the appropriate MHC class II molecule (I-E^k).[4][5] The ratio of T-cells to APCs will also need to be optimized, with a common starting ratio being 1:1 or 1:10 (T-cells:APCs).[1][3]

Q4: For how long should I stimulate the T-cells with the peptide?

A4: The duration of stimulation depends on the specific assay. For T-cell activation marker upregulation (e.g., CD69), stimulation times can be as short as 4 to 16 hours.[3] For T-cell proliferation assays, a longer incubation of 3 to 7 days is typical.[1][6] For cytokine secretion assays, a 6-hour stimulation in the presence of a protein transport inhibitor like monensin is common for intracellular cytokine staining.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no T-cell proliferation Suboptimal peptide concentration.Perform a peptide titration experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal dose.[3][7]
Poor APC function.Ensure APCs are viable and properly prepared. Consider using a different type of APC or optimizing the T-cell to APC ratio.
T-cell viability issues.Check T-cell viability before and after the assay. Ensure proper cell culture conditions.
High background proliferation Contamination of reagents or cells.Use sterile techniques and endotoxin-free reagents. Test individual components for contamination.
Non-specific T-cell activation.Ensure the T-cells are not being activated by other components in the culture medium. Include a "no peptide" control.
Inconsistent results between experiments Variability in peptide preparation.Prepare a large batch of peptide stock solution, aliquot, and freeze to ensure consistency across experiments.
Variation in cell numbers.Carefully count cells before plating to ensure consistent cell numbers in each well.
Differences in APC batches.If using primary APCs, be aware that there can be batch-to-batch variability. Standardize APC preparation as much as possible.
T-cell anergy or apoptosis High peptide concentration.Very high concentrations of peptide can sometimes lead to T-cell anergy or activation-induced cell death.[2][5] Use a lower concentration or a shorter stimulation time.

Experimental Protocols & Data

Peptide Titration for Optimal T-cell Proliferation

This protocol outlines a method to determine the optimal concentration of pigeon cytochrome c (88-104) for inducing T-cell proliferation.

Materials:

  • Pigeon cytochrome c (88-104) peptide

  • T-cells specific for pigeon cytochrome c (88-104) (e.g., from AND TCR transgenic mice)[3]

  • Antigen-Presenting Cells (APCs) (e.g., irradiated T-cell depleted splenocytes from B10.BR mice)[3]

  • Complete RPMI 1640 medium

  • 96-well U-bottom tissue culture plates

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)

  • Cell harvesting and scintillation counting equipment (for [³H]-thymidine) or a flow cytometer (for CFSE)

Method:

  • Prepare a stock solution of pigeon cytochrome c (88-104) peptide and create a series of dilutions in complete RPMI medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Prepare APCs and T-cells. A common cell density is 1 x 10⁵ T-cells and 1 x 10⁵ to 5 x 10⁵ APCs per well.[1][3]

  • Add T-cells and APCs to the wells of a 96-well plate.

  • Add the different concentrations of the peptide to the respective wells. Include a "no peptide" control.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • For the final 18 hours of incubation, add [³H]-thymidine to each well (for radioactive assays).[6]

  • Harvest the cells and measure the incorporation of [³H]-thymidine or analyze CFSE dilution by flow cytometry.

  • Plot the proliferation (e.g., counts per minute or % divided cells) against the peptide concentration to determine the optimal concentration.

Quantitative Data Summary

The following table summarizes typical concentrations and cell numbers used in T-cell assays with pigeon cytochrome c (88-104), based on published literature.

Assay Type Peptide Concentration T-cell Number APC Number Incubation Time Reference
T-cell Activation (CD69)Graded concentrations1 x 10⁵1 x 10⁵6-16 hours[3]
Primary T-cell Stimulation1 µM1 x 10⁵/ml1 x 10⁶/ml5-7 days[1]
Intracellular Cytokine Staining1 µM--6 hours[1]
In vitro T-cell Priming1 µM--6 days[2]
T-cell Proliferation0.5 µM to 50 µM2 x 10⁴2 x 10⁴3 days[7]

Visualizations

Experimental Workflow for Peptide Concentration Optimization

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Readout cluster_analysis Analysis prep_peptide Prepare Peptide Dilutions (0.01µM to 100µM) add_peptide Add Peptide Dilutions prep_peptide->add_peptide prep_cells Prepare T-cells and APCs plate_cells Plate T-cells and APCs prep_cells->plate_cells plate_cells->add_peptide incubate Incubate for 72h add_peptide->incubate pulse Pulse with [3H]-thymidine or Stain with CFSE incubate->pulse harvest Harvest and Measure Proliferation pulse->harvest plot Plot Proliferation vs. Concentration harvest->plot determine_opt Determine Optimal Concentration plot->determine_opt

Caption: Workflow for determining the optimal Cytochrome c-pigeon (88-104) concentration.

Logical Flow for Troubleshooting Low T-cell Proliferation

G start Start: Low T-cell Proliferation check_conc Is Peptide Concentration Optimized? start->check_conc titrate Perform Peptide Titration Assay check_conc->titrate No check_apc Are APCs Functional? check_conc->check_apc Yes titrate->check_apc optimize_apc Optimize APC Type and Ratio check_apc->optimize_apc No check_tcell Are T-cells Viable? check_apc->check_tcell Yes optimize_apc->check_tcell check_culture Check Cell Culture Conditions check_tcell->check_culture No end Problem Solved check_tcell->end Yes check_culture->end

References

Technical Support Center: Lyophilized Pigeon Cytochrome C Peptide (88-104)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and use of lyophilized pigeon cytochrome c peptide (88-104).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized pigeon cytochrome c peptide (88-104)?

For long-term storage, lyophilized pigeon cytochrome c peptide (88-104) should be stored at or below -20°C in a desiccated environment.[1][2][3][4] One manufacturer suggests that in its lyophilized form, the peptide is stable for up to 36 months under these conditions.[1] For short-term storage of a few days to weeks, the lyophilized peptide can be kept at room temperature, but it is crucial to protect it from intense light.[5]

Q2: How should I reconstitute the lyophilized peptide?

The choice of solvent for reconstitution depends on the experimental application. The peptide has good solubility in Dimethyl Sulfoxide (DMSO) and water.[1][6] For cell-based assays, it is common to first dissolve the peptide in a small amount of sterile DMSO to create a stock solution, and then further dilute it with a sterile aqueous buffer or cell culture medium to the desired working concentration.[3] It is crucial to ensure that the final concentration of DMSO in the cell culture is low (typically less than 0.5%) to avoid cytotoxicity.[5]

Q3: What is the stability of the peptide once it is in solution?

Peptides in solution are significantly less stable than in their lyophilized form. For reconstituted pigeon cytochrome c peptide (88-104), it is recommended to store it at -20°C, where it may be stable for up to one month.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the peptide solution into single-use volumes before freezing.[1][5]

Q4: Can I store the reconstituted peptide solution at 4°C?

While storage at 4°C is possible for very short periods (a few days), it is not recommended for long-term storage as the stability of the peptide in solution is limited. For storage longer than a few days, freezing at -20°C or below is advised.

Q5: What are the common applications of pigeon cytochrome c peptide (88-104)?

Pigeon cytochrome c peptide (88-104) is a well-characterized antigen used to study T-cell responses.[2][4] It is frequently used in immunology research to stimulate the proliferation of specific T-cell clones, particularly in mouse models, for applications such as T-cell activation assays, epitope mapping, and studies of immune tolerance.[2][7]

Data Presentation

Table 1: Storage and Stability of Pigeon Cytochrome C Peptide (88-104)

FormStorage TemperatureDurationStability Notes
Lyophilized-20°C or belowUp to 36 monthsKeep desiccated and protected from light.[1]
LyophilizedRoom TemperatureDays to weeksFor short-term transport or handling only.[5]
In Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]
In Solution4°CA few daysNot recommended for long-term storage.

Troubleshooting Guides

Issue 1: Low or no T-cell response in a proliferation assay.

  • Possible Cause 1: Peptide Degradation.

    • Solution: Ensure the peptide has been stored correctly in its lyophilized form at -20°C. Reconstitute the peptide immediately before use. Avoid using peptide solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.[1][5]

  • Possible Cause 2: Incorrect Peptide Concentration.

    • Solution: Verify the calculations for the peptide stock and working solutions. Perform a dose-response experiment to determine the optimal peptide concentration for stimulating your specific T-cells.

  • Possible Cause 3: Suboptimal Cell Culture Conditions.

    • Solution: Ensure the viability of your peripheral blood mononuclear cells (PBMCs) or T-cells. Use the appropriate cell culture medium and supplements. Ensure the antigen-presenting cells (APCs) are functional.

  • Possible Cause 4: Endotoxin Contamination.

    • Solution: Endotoxins can cause non-specific immune responses and interfere with specific T-cell activation. Use endotoxin-free reagents and test your peptide for endotoxin contamination if you suspect this is an issue.[5]

Issue 2: Peptide is difficult to dissolve or precipitates out of solution.

  • Possible Cause 1: Incorrect Solvent.

    • Solution: While pigeon cytochrome c peptide (88-104) is soluble in water and DMSO, starting with a small amount of DMSO to create a concentrated stock can aid in subsequent dilution in aqueous buffers.[1][6]

  • Possible Cause 2: High Peptide Concentration.

    • Solution: Try dissolving the peptide at a lower concentration. Gentle warming or brief sonication can sometimes help to dissolve peptides, but be cautious as this can also lead to degradation.

  • Possible Cause 3: pH of the Solution.

    • Solution: The solubility of peptides can be pH-dependent. If you are having trouble dissolving the peptide in a neutral buffer, you can try a slightly acidic or basic buffer, depending on the isoelectric point of the peptide.

Issue 3: High background or non-specific signal in assays.

  • Possible Cause 1: Peptide Aggregation.

    • Solution: Peptide aggregation can lead to non-specific cellular responses. To minimize aggregation, follow the recommended reconstitution and storage procedures. If you suspect aggregation, you can try to filter the peptide solution through a 0.22 µm filter.

  • Possible Cause 2: Contaminants in the Peptide Preparation.

    • Solution: Ensure you are using a high-purity peptide. Trifluoroacetic acid (TFA), a remnant from peptide synthesis, can sometimes interfere with cellular assays.[5] If you observe unexpected cellular toxicity, consider using a peptide preparation where TFA has been removed.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay

This protocol is a general guideline for stimulating a T-cell response using pigeon cytochrome c peptide (88-104).

Materials:

  • Lyophilized pigeon cytochrome c peptide (88-104)

  • Sterile, endotoxin-free DMSO

  • Sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium (e.g., RPMI-1640)

  • Peripheral blood mononuclear cells (PBMCs) or a specific T-cell line

  • Antigen-presenting cells (APCs) (if using a T-cell line)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

Procedure:

  • Peptide Reconstitution: a. Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom. b. Reconstitute the peptide in sterile DMSO to a stock concentration of 1-10 mg/mL. c. Further dilute the stock solution in complete cell culture medium to a working concentration (e.g., 100 µg/mL).

  • Cell Preparation: a. Isolate PBMCs from blood using a density gradient centrifugation method or thaw cryopreserved cells. b. Wash the cells and resuspend them in complete cell culture medium at a concentration of 2 x 10⁶ cells/mL.

  • T-Cell Stimulation: a. Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate. b. Add the desired concentration of the peptide to the wells. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10, and 100 µg/mL). c. Include a negative control (cells with medium only) and a positive control (e.g., a mitogen like phytohemagglutinin). d. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days.[8]

  • Measurement of Proliferation: a. 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. b. Harvest the cells onto a filter mat using a cell harvester. c. Measure the incorporation of [³H]-thymidine using a scintillation counter. d. Alternatively, use a non-radioactive method according to the manufacturer's instructions.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general reverse-phase HPLC (RP-HPLC) protocol to assess the purity of the peptide.

Materials:

  • Reconstituted pigeon cytochrome c peptide (88-104) solution

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Prepare a solution of the peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1 mL/min

    • Detection: UV at 214 nm and 280 nm

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Analysis: Inject 10-20 µL of the sample. The purity is determined by calculating the area of the main peptide peak as a percentage of the total peak area.

Protocol 3: Mass Spectrometry for Identity Confirmation

This protocol provides a general method for confirming the molecular weight of the peptide using mass spectrometry.

Materials:

  • Reconstituted pigeon cytochrome c peptide (88-104) solution

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Appropriate matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid) or solvent for ESI-MS

Procedure:

  • Sample Preparation:

    • For MALDI-TOF: Mix the peptide solution with the matrix solution on the MALDI plate and allow it to dry.

    • For ESI-MS: Dilute the peptide solution in an appropriate solvent (e.g., 50% acetonitrile with 0.1% formic acid) and infuse it into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the peptide (expected molecular weight ~1890.2 Da).

  • Analysis: Compare the observed molecular weight with the theoretical molecular weight of pigeon cytochrome c peptide (88-104).

Mandatory Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell MHC_Peptide pigeon cytochrome c peptide (88-104) presented by MHC-II TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Binding CD3 CD3 Complex TCR->CD3 Signal Transduction ZAP70 ZAP70 CD3->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation IP3_DAG IP3 & DAG (Second Messengers) PLCg1->IP3_DAG Cleavage of PIP₂ Ca_PKC Ca²⁺ release & PKC activation IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB (Transcription Factors) Ca_PKC->NFAT_AP1_NFkB Activation Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression Nuclear Translocation

Caption: T-Cell activation signaling pathway initiated by pigeon cytochrome c peptide.

Experimental_Workflow start Start reconstitute Reconstitute Lyophilized Pigeon Cytochrome C Peptide start->reconstitute stimulate Co-culture Cells with Peptide (3-5 days at 37°C) reconstitute->stimulate prepare_cells Prepare PBMCs or T-Cell Line prepare_cells->stimulate add_label Add Proliferation Label (e.g., [³H]-thymidine) stimulate->add_label harvest Harvest Cells add_label->harvest measure Measure Proliferation harvest->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Experimental workflow for a T-cell proliferation assay.

References

Technical Support Center: Pigeon Cytochrome C Peptide and TFA Counterions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pigeon cytochrome c peptides. It specifically addresses the potential impact of trifluoroacetic acid (TFA) counterions on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are TFA counterions and why are they present in my synthetic pigeon cytochrome c peptide?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and removing protecting groups from amino acid side chains.[1][2][3] It is also frequently used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification, as it improves peak shape and resolution.[3][4] Consequently, the final lyophilized peptide product is often a salt, where the positively charged amino groups (N-terminus and side chains of basic residues like lysine and arginine) are associated with negatively charged trifluoroacetate anions.[1][4][5]

Q2: How can TFA counterions affect the biological activity of my pigeon cytochrome c peptide?

A2: TFA counterions can significantly impact the biological activity of peptides through several mechanisms:

  • Cellular Toxicity: TFA itself can be cytotoxic, even at low concentrations. Studies have shown that TFA can inhibit the proliferation of various cell types, which can confound results of cell-based assays.[6][7][8] For instance, TFA has been reported to reduce cell numbers in fetal rat osteoblast cultures at concentrations as low as 10 nM.[2][8]

  • Alteration of Peptide Structure: The presence of TFA counterions can influence the secondary structure of peptides.[2][9] It can affect the hydrogen-bonding network, potentially inducing slight increases in helical structures, which might alter the peptide's interaction with its biological targets.[2][9]

  • pH Modification: Residual TFA can lower the pH of the peptide solution when dissolved, which can alter the conditions of your assay and affect protein function and structure-function relationships.[2]

  • Interference with Receptor Binding: By binding to positively charged residues, TFA can mask key interaction sites, potentially hindering the peptide's ability to bind to receptors or other molecules, such as the Major Histocompatibility Complex (MHC) molecules in immunological studies.[4]

Q3: When is it critical to remove TFA from my pigeon cytochrome c peptide sample?

A3: The decision to remove TFA depends on the peptide's intended application. Removal is highly recommended for:

  • Cell-based assays and in vivo studies: Due to TFA's potential cytotoxicity and ability to inhibit cell proliferation.[4][6]

  • Structural studies (e.g., CD, FTIR): TFA has a strong absorbance band around 1670 cm⁻¹, which can overlap with the amide I band of peptides, complicating the interpretation of secondary structure.[2]

  • API (Active Pharmaceutical Ingredient) development: For therapeutic applications, TFA must be replaced with a biologically compatible counterion like acetate or chloride.[6]

  • High-sensitivity quantitative assays: To ensure accuracy and reproducibility.[1]

TFA removal may be less critical for applications like polyclonal antibody production or some non-quantitative biochemical assays.[6]

Troubleshooting Guides

Q1: My pigeon cytochrome c peptide is showing lower than expected or inconsistent biological activity in a T-cell proliferation assay. Could TFA be the cause?

A1: Yes, this is a strong possibility. Residual TFA in your peptide preparation can directly inhibit cell proliferation, masking the stimulatory effect of the peptide.[7] This can lead to underestimation of the peptide's potency or false negative results. When comparing the biological effects of peptides, it's crucial to use the same salt form or, ideally, a biologically benign salt like hydrochloride or acetate.[8]

Troubleshooting Steps:

  • Quantify TFA Content: If possible, determine the amount of residual TFA in your peptide stock.

  • Perform a Counterion Exchange: Exchange the TFA for a more biologically compatible counterion like hydrochloride (HCl) or acetate. See the protocols section below for detailed methods.[10][11][12]

  • Re-evaluate Activity: Re-run the T-cell proliferation assay with the TFA-free peptide and compare the results to your original data.

Q2: I am observing unusual spectra in my Circular Dichroism (CD) analysis of a pigeon cytochrome c peptide, suggesting structural changes. How can I determine if TFA is interfering?

A2: TFA can interfere with structural analysis. In Fourier Transform Infrared (FTIR) spectroscopy, TFA's strong IR band near 1670 cm⁻¹ can obscure the peptide's amide I signal, which is critical for secondary structure determination.[2] In CD spectroscopy, while direct interference is less common, TFA can induce slight conformational changes in the peptide, such as a small increase in helicity, which you might be observing.[2][9]

Troubleshooting Steps:

  • Prepare a TFA Control: Run a CD spectrum of a buffer solution containing a similar concentration of TFA as expected in your peptide sample to check for direct spectral contributions.

  • Exchange the Counterion: The most definitive method is to remove the TFA by exchanging it for HCl.[2]

  • Compare Spectra: Acquire the CD spectrum of the HCl salt of your peptide under the same conditions. A significant difference between the spectra of the TFA and HCl forms would indicate that the counterion is influencing the peptide's conformation.

Q3: My pigeon cytochrome c peptide solution appears cloudy, or I suspect it is aggregating. Can TFA be a contributing factor?

A3: Yes, the counterion can influence the physicochemical properties of a peptide, including its solubility and aggregation propensity.[13] TFA has been shown to strongly affect the aggregation behavior of amyloid-beta peptides, altering the final structure of the fibrils formed.[13] While pigeon cytochrome c peptides are not typically amyloidogenic, TFA could still modulate self-association through its effects on charge and conformation. Aggregation is a complex process often initiated from a partially unfolded state, and factors influencing peptide structure, like counterions, can play a role.[14]

Troubleshooting Steps:

  • Verify Peptide Solubility: Ensure you are using the recommended solvent for your peptide.

  • Counterion Exchange: Perform a TFA-to-acetate or TFA-to-hydrochloride exchange. Different salt forms can have different solubility and aggregation kinetics.[9][15]

  • Aggregation Assay: Monitor aggregation using techniques like Thioflavin T (ThT) fluorescence or dynamic light scattering to compare the behavior of the TFA salt versus the exchanged salt form.[13]

Data Summary

Table 1: Impact of TFA on Biological Assays

Assay Type Observed Effect of TFA TFA Concentration Reference Peptide/Cell Type Citation
Cell Proliferation Inhibition of cell growth 10 nM - 100 nM Fetal Rat Osteoblasts [2][8]
Cell Proliferation Reduction in cell number 10⁻⁹ M - 10⁻⁷ M Cultured Osteoblasts & Chondrocytes [7]

| Immunological Assay | Altered clinical onset of EAE | Not specified | Myelin Oligodendrocyte Glycoprotein (MOG) peptide in mice |[9][16] |

Table 2: Efficiency of TFA Removal via HCl Exchange (Lyophilization Cycles)

Peptide HCl Concentration Cycle 1 (% TFA remaining) Cycle 2 (% TFA remaining) Cycle 3 (% TFA remaining) Citation
Model Peptide (AT 1) 10 mM Below Limit of Quantification Below Limit of Quantification Below Limit of Quantification [4]
Lanreotide Not specified Partial Exchange Near Complete Exchange Not specified [11]
Various Peptides 100 mM Significant Reduction Further Reduction Near Complete Removal [6][10]

Note: Efficiency is peptide-dependent. Multiple cycles are often required for complete removal.

Visualizations and Workflows

TFA_Decision_Workflow start Start: Pigeon Cytochrome c Peptide Application decision1 Is the experiment cell-based or in vivo? start->decision1 decision2 Is it a structural study (CD, FTIR, NMR)? decision1->decision2 No remove_tfa High Priority: Remove TFA (Exchange to HCl or Acetate) decision1->remove_tfa Yes decision3 Is it for non-quantitative biochemical/biophysical assay? decision2->decision3 No consider_removal Medium Priority: Consider TFA Removal (TFA may alter conformation) decision2->consider_removal Yes decision3->remove_tfa No (e.g., API development) tolerate_tfa Low Priority: TFA may be tolerated (Acknowledge presence) decision3->tolerate_tfa Yes

Caption: Decision workflow for removing TFA counterions.

TFA_Impacts cluster_tfa TFA Counterion Presence cluster_impacts Potential Impacts on Pigeon Cytochrome c Peptide Activity cluster_outcome Experimental Outcome tfa Peptide-TFA Salt structure Altered Secondary Structure tfa->structure ph Lower Solution pH tfa->ph toxicity Direct Cell Toxicity tfa->toxicity aggregation Modified Aggregation Propensity tfa->aggregation binding Masking of Binding Sites tfa->binding outcome Inaccurate or Irreproducible Results: - Lower apparent activity - Structural artifacts - Assay failure structure->outcome ph->outcome toxicity->outcome aggregation->outcome binding->outcome

Caption: Potential impacts of TFA on peptide experiments.

TFA_Removal_Workflow start Start: Peptide-TFA Salt step1 1. Dissolve peptide in 10-100 mM HCl solution start->step1 step2 2. Incubate briefly (e.g., 1 minute at RT) step1->step2 step3 3. Flash-freeze solution (e.g., in liquid nitrogen) step2->step3 step4 4. Lyophilize overnight to obtain dry peptide-HCl salt step3->step4 decision Is TFA removal complete? step4->decision step5 5. Repeat steps 1-4 (2-3 cycles recommended) decision->step5 No end End: Peptide-HCl Salt (<1% TFA) decision->end Yes step5->step1

References

Technical Support Center: Troubleshooting T-Cell Responses to Cytochrome c-pigeon (88-104)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low T-cell responses to the pigeon cytochrome c (88-104) peptide (PCC 88-104). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during in vitro T-cell assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Antigen & Antigen Presentation

Q1: I am not seeing any T-cell response to my PCC (88-104) peptide. Could the peptide itself be the problem?

A1: Yes, several factors related to the peptide can lead to a failed T-cell response.

  • Peptide Quality and Purity: Ensure the peptide was synthesized at high purity (typically >90% by HPLC). Impurities can sometimes inhibit T-cell responses or cause non-specific effects.

  • Peptide Concentration: The optimal concentration for PCC (88-104) can vary between naive and effector/memory T-cells. For naive T-cells from TCR transgenic mice, responses are typically observed in the range of 0.5 to 50 µM.[1] For previously activated (primed) T-cells, concentrations as low as 0.001 µM may elicit a proliferative response.[2] It is crucial to perform a dose-response titration to find the optimal concentration for your specific experimental system.

  • Peptide Solubility and Storage: Ensure the peptide is properly dissolved and stored according to the manufacturer's instructions to maintain its stability and activity.

Q2: How do I know if my antigen-presenting cells (APCs) are correctly processing and presenting the PCC (88-104) peptide?

A2: The I-Ek-restricted T-cell response is specific to the COOH-terminal sequence 88-104 of pigeon cytochrome c.[3] This peptide binds to MHC class II molecules, specifically I-Ek, for presentation to CD4+ T-cells.[4][5][6]

  • Correct MHC Haplotype: Ensure your APCs express the correct MHC class II molecule, I-Ek. T-cell responses to PCC (88-104) are MHC-restricted.

  • APC Viability and Function: Use healthy, viable APCs. Dead or unhealthy APCs will not present antigens effectively. Check APC viability before setting up the assay.

  • Positive Control Antigen: Use a positive control antigen that you know works with your APCs (e.g., a different I-Ek restricted peptide or a polyclonal stimulator like Concanavalin A) to confirm their antigen presentation capability.

  • Antigen Loading: Ensure sufficient time for APCs to take up and present the peptide. This can be optimized, but typically a few hours of incubation is sufficient for synthetic peptides.

Cell-Related Issues

Q3: My T-cells have low viability even before I start the assay. What can I do?

A3: Maintaining high cell viability is critical for a successful T-cell assay.[7]

  • Cell Handling: Handle cells gently during isolation and washing steps to minimize mechanical stress.

  • Thawing Cryopreserved Cells: Thaw cells rapidly in a 37°C water bath and immediately transfer them to pre-warmed culture medium. Remove cryoprotectant (like DMSO) as soon as possible by washing the cells.

  • Culture Medium: Use a high-quality, complete culture medium. Supplementing with non-essential amino acids, pyruvate, and 2-mercaptoethanol can improve viability, especially for murine T-cells.[8]

  • Serum Quality: The quality of fetal bovine serum (FBS) can significantly impact cell viability. Test different lots of FBS to find one that best supports your T-cell cultures.

  • Viability Check: Always perform a viability count (e.g., using Trypan Blue or a viability dye for flow cytometry) before starting an experiment. A viability of >90-95% is recommended.[7] Cultures with viability below 80% may not yield reliable results.[9]

Q4: My positive controls (e.g., anti-CD3/CD28, PHA) are working, but I still see no response to PCC (88-104). What does this indicate?

A4: This strongly suggests the issue is specific to the antigen recognition part of your experiment.

  • Low Precursor Frequency: The frequency of T-cells specific for a particular peptide in a non-transgenic system can be very low. You may need to use a more sensitive assay (like ELISpot) or increase the number of cells per well.

  • Incorrect MHC Restriction: Double-check that your T-cells and APCs have a compatible MHC haplotype (I-Ek for PCC 88-104).

  • Peptide Concentration: As mentioned in A1, re-evaluate the peptide concentration with a broad titration curve.

Assay-Specific Troubleshooting

Q5: I am performing an ELISpot assay, but the background is too high in my negative control wells. How can I reduce it?

A5: High background in ELISpot assays can obscure true positive results. Optimizing the signal-to-noise ratio is key.[10][11]

  • Washing Steps: Ensure thorough but gentle washing of the plate at all required steps to remove unbound antibodies and other reagents.

  • Serum Selection: Some lots of serum can cause non-specific activation. Screen different serum lots for low background stimulation.

  • Cell Number: Using too many cells per well can lead to high background. Titrate your cell number to find the optimal density.

  • Blocking: Ensure the blocking step is performed correctly to prevent non-specific antibody binding.

  • Reader Settings: Inappropriate reader settings can sometimes misinterpret small artifacts as spots.[12]

Q6: In my CFSE-based proliferation assay, the peaks are not well-defined, or all my cells appear dead in the stimulated wells.

A6: Clear generational peaks are essential for interpreting CFSE data.

  • CFSE Staining Concentration: Use the optimal concentration of CFSE. Too high a concentration can be toxic to cells, while too low a concentration will not allow for clear resolution of peaks.

  • Gating Strategy: Use a viability dye to exclude dead cells from your analysis. Gate on the live, single-cell population before analyzing CFSE dilution.

  • Activation-Induced Cell Death (AICD): Overstimulation of T-cells can lead to AICD.[7] If your peptide concentration is too high, this may cause the responding cells to die off after initial activation. This can be checked by running a time-course experiment and analyzing viability at earlier time points.

  • Controls: Always include an unstained control and a stained, unstimulated control to properly set your gates and identify the parent generation.[13][14]

Data Presentation

Table 1: Recommended Peptide Concentrations for T-Cell Assays
T-Cell TypeAssay TypeRecommended Concentration Range (PCC 88-104)Reference(s)
Naive T-Cells (TCR Transgenic)Proliferation0.5 - 50 µM[1]
Naive T-Cells (TCR Transgenic)Cytokine Production1 µM[15]
Primed/Effector T-CellsProliferation0.001 - 10 µM[2]
T-Cell ClonesCytokine Production10 µM[16]
Table 2: Troubleshooting Checklist
IssuePotential CauseRecommended Action
No response in any well (including positive controls) Reagent failure, incorrect assay setup, poor cell viability.Check viability of cells. Prepare fresh reagents. Review assay protocol.
Response in positive controls, but not peptide wells Antigen-specific issue, low precursor frequency.Verify peptide quality and concentration (titrate). Confirm MHC haplotype of APCs and T-cells. Increase cell number per well.
High background in negative controls (ELISpot/ICS) Non-specific antibody binding, serum activation, too many cells.Optimize washing steps. Screen FBS lots. Titrate cell density. Use Fc block.
Low cell viability after culture Suboptimal culture conditions, overstimulation (AICD).Optimize culture medium. Check CO2 incubator. Titrate antigen concentration.
Poorly resolved peaks (CFSE assay) Incorrect CFSE concentration, high cell death.Titrate CFSE for optimal staining without toxicity. Include a viability dye in your analysis.

Experimental Protocols & Visualizations

Antigen Presentation and T-Cell Receptor Signaling

The PCC (88-104) peptide is taken up by an Antigen Presenting Cell (APC), processed, and loaded onto an MHC Class II molecule (I-Ek). This peptide-MHC complex is then presented on the APC surface. A CD4+ T-cell with a specific T-Cell Receptor (TCR) recognizes this complex, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine secretion.

T_Cell_Activation_Pathway T-Cell Activation by PCC (88-104) cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell PCC PCC (88-104) Endosome Endosome PCC->Endosome Uptake pMHC_II pMHC-II Complex Endosome->pMHC_II Peptide Loading MHC_II MHC-II (I-Ek) MHC_II->Endosome Trafficking TCR TCR pMHC_II->TCR Recognition CD4 CD4 pMHC_II->CD4 Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 NFAT NFAT PLCg1->NFAT NFkB NF-κB PLCg1->NFkB AP1 AP-1 PLCg1->AP1 Activation T-Cell Activation (Proliferation, Cytokine Secretion) NFAT->Activation NFkB->Activation AP1->Activation

T-Cell Activation by PCC (88-104) Peptide.
Troubleshooting Workflow

If you are experiencing a low or absent T-cell response, follow this logical troubleshooting workflow to identify the potential source of the problem.

Troubleshooting_Workflow Start Start: Low/No T-Cell Response Check_Positive_Control Is the positive control (e.g., anti-CD3/CD28) working? Start->Check_Positive_Control Check_Viability Check pre-assay cell viability Check_Positive_Control->Check_Viability No Check_Antigen_Specifics Antigen-Specific Problem Check_Positive_Control->Check_Antigen_Specifics Yes Troubleshoot_Assay General Assay Failure: - Check reagents - Review protocol - Check equipment (incubator, reader) Check_Viability->Troubleshoot_Assay <90% Viable Check_Viability->Troubleshoot_Assay >90% Viable Check_Peptide Verify peptide: - Titrate concentration - Check purity/solubility Check_Antigen_Specifics->Check_Peptide Check_APCs Verify APCs: - Confirm MHC haplotype (I-Ek) - Check APC viability - Use control antigen Check_Peptide->Check_APCs Check_TCells Verify T-Cells: - Confirm MHC compatibility - Check for low precursor frequency Check_APCs->Check_TCells Resolution Problem Resolved Check_TCells->Resolution

Logical workflow for troubleshooting low T-cell response.
Detailed Experimental Protocol: CFSE Proliferation Assay

This protocol provides a general framework for measuring PCC (88-104)-specific T-cell proliferation using CFSE.

1. Preparation of Cells:

  • Isolate splenocytes or lymph node cells from an appropriate mouse strain (e.g., B10.A for I-Ek). If using TCR transgenic T-cells, they can be purified.
  • Prepare single-cell suspensions. If necessary, lyse red blood cells with ACK lysis buffer.
  • Wash cells and resuspend in PBS at a concentration of 10-20 x 106 cells/mL.
  • Perform a cell count and viability assessment. Viability should be >95%.

2. CFSE Staining:

  • Prepare a working solution of CFSE (typically 1-5 µM in PBS). The optimal concentration should be titrated.
  • Add the cell suspension to an equal volume of the CFSE working solution.
  • Incubate for 10 minutes at 37°C, protected from light.
  • Quench the staining reaction by adding 5 volumes of cold complete culture medium (containing 10% FBS). The protein in the serum will bind any unbound CFSE.
  • Incubate for 5 minutes on ice.
  • Wash the cells twice with complete culture medium to remove all unbound CFSE.

3. Cell Culture and Stimulation:

  • Resuspend CFSE-labeled cells in complete culture medium at the desired concentration (e.g., 1-2 x 106 cells/mL).
  • Plate 200 µL of cells per well in a 96-well round-bottom plate.
  • Prepare serial dilutions of the PCC (88-104) peptide. Add the peptide to the appropriate wells. A typical starting concentration is 10 µM.
  • Controls are critical:
  • Unstained, Unstimulated Control: Cells without CFSE or peptide.
  • Stained, Unstimulated Control: CFSE-labeled cells without peptide (this is your parent generation).
  • Stained, Positive Control: CFSE-labeled cells with a polyclonal stimulator (e.g., anti-CD3/CD28 beads or PHA).

4. Incubation:

  • Culture the plates for 3-5 days at 37°C in a 5% CO2 incubator. The optimal duration depends on the expected proliferation rate.

5. Flow Cytometry Analysis:

  • Harvest cells from the plates.
  • Stain with a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) to exclude dead cells.
  • If desired, stain for cell surface markers (e.g., CD4, CD8, activation markers like CD44, CD69) to analyze specific populations.
  • Acquire samples on a flow cytometer using the 488 nm laser for CFSE excitation.
  • Analysis:
  • Gate on single cells using FSC-A vs FSC-H.
  • Gate on live cells using the viability dye.
  • If applicable, gate on your T-cell population of interest (e.g., CD4+).
  • Analyze the CFSE histogram for this population. Each peak of halved fluorescence intensity represents a successive generation of cell division.

Start [label="Start: Isolate T-Cells/Splenocytes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stain [label="Stain with CFSE"]; Wash [label="Quench and Wash Cells"]; Plate [label="Plate Cells"]; Stimulate [label="Add Stimuli:\n- Unstimulated Control\n- Positive Control\n- PCC (88-104) Peptide"]; Incubate [label="Incubate 3-5 Days"]; Harvest [label="Harvest and Stain\n(Viability Dye, Surface Markers)"]; Acquire [label="Acquire on Flow Cytometer"]; Analyze [label="Analyze Data:\nGate on Live, Single, CD4+ Cells\nEvaluate CFSE Peaks", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Stain; Stain -> Wash; Wash -> Plate; Plate -> Stimulate; Stimulate -> Incubate; Incubate -> Harvest; Harvest -> Acquire; Acquire -> Analyze; }

Workflow for a CFSE-based T-cell proliferation assay.

References

Preventing aggregation of Cytochrome c-pigeon (88-104) in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Cytochrome c-pigeon (88-104) in solution.

Frequently Asked Questions (FAQs)

Q1: What is Cytochrome c-pigeon (88-104) and why is its aggregation a concern?

Cytochrome c-pigeon (88-104) is a peptide fragment of Cytochrome c that is often used in immunological studies to stimulate T-cell responses.[1][2] Aggregation of this peptide in solution is a significant concern as it can lead to a loss of biological activity, reduced stability, and potentially trigger unwanted immunogenic responses.[3] For experimental consistency and reliable results, it is crucial to maintain the peptide in its monomeric, soluble form.

Q2: What are the primary factors that induce the aggregation of Cytochrome c-pigeon (88-104)?

Several factors can contribute to the aggregation of peptides like Cytochrome c-pigeon (88-104). These include:

  • pH and Net Charge: The pH of the solution affects the net charge of the peptide, influencing intermolecular electrostatic interactions. Aggregation is often more pronounced near the isoelectric point (pI) where the net charge is minimal.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation and promote conformational changes that expose hydrophobic regions, leading to aggregation.[4]

  • Peptide Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions and aggregation.[3]

  • Buffer Composition and Ionic Strength: The type of buffer and the salt concentration can influence peptide solubility and stability.[5]

  • Mechanical Stress: Agitation or shear stress can induce aggregation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the formation of aggregates.

  • Chemical Modifications: Post-translational modifications, such as the spontaneous formation of isoaspartate residues from aspartic acid, can alter the peptide's structure and increase its propensity to aggregate and become immunogenic.[1][2][6]

Q3: How can I detect aggregation of Cytochrome c-pigeon (88-104) in my samples?

Several techniques can be used to detect and quantify peptide aggregation:

  • Visual Inspection: The simplest method is to check for visible precipitates or turbidity in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., >340 nm) can indicate light scattering due to the presence of large aggregates.

  • Thioflavin T (ThT) Fluorescence Assay: This assay is commonly used to detect the formation of amyloid-like fibrils, a common type of peptide aggregate. ThT dye exhibits enhanced fluorescence upon binding to the beta-sheet structures within these fibrils.[7]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of larger aggregates.[8][9][10]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric peptide is indicative of aggregate formation.[11]

Troubleshooting Guide

Problem: I observe visible precipitation in my Cytochrome c-pigeon (88-104) solution.

  • Possible Cause: The peptide concentration may be too high for the current buffer conditions, the pH might be close to the peptide's isoelectric point, or the storage conditions are suboptimal.

  • Solution:

    • Centrifuge the sample: Pellet the precipitate by centrifugation. Use the supernatant for your experiment, and re-quantify the peptide concentration.

    • Optimize pH and Buffer: Adjust the pH of your buffer to be at least 1-2 units away from the theoretical pI of the peptide. Consider using a different buffer system.

    • Reduce Concentration: Prepare a more dilute stock solution of the peptide.

    • Add Solubilizing Agents: Consider the addition of excipients known to inhibit aggregation (see Q4 in FAQs).

Problem: My experimental results are inconsistent, and I suspect aggregation.

  • Possible Cause: The peptide may be forming soluble oligomers or aggregates that are not visible to the naked eye. This can be influenced by factors like temperature fluctuations or repeated freeze-thaw cycles.

  • Solution:

    • Analyze for Aggregates: Use sensitive techniques like DLS or SEC to analyze your peptide stock solution for the presence of soluble aggregates.[8][9][11]

    • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of the peptide from a lyophilized powder.

    • Aliquot and Store Properly: If you need to use a stock solution, aliquot it into single-use volumes to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C.

    • Control Temperature: Ensure consistent temperature control during your experiments.

Data Presentation: Factors Influencing Aggregation

Table 1: Illustrative Effect of pH on Aggregation of Cytochrome c-pigeon (88-104)

pHBuffer System (50 mM)Incubation Time (hours) at 37°C% Aggregation (Illustrative)
5.0Acetate2415%
7.4Phosphate2440%
9.0Tris2425%
10.0 (pI)Glycine-NaOH2470%

Table 2: Illustrative Effect of Temperature on Aggregation of Cytochrome c-pigeon (88-104) at pH 7.4

Temperature (°C)Incubation Time (hours)% Aggregation (Illustrative)
448< 5%
254820%
374850%
5048> 80%

Table 3: Illustrative Effect of Excipients on Preventing Aggregation of Cytochrome c-pigeon (88-104) at 37°C, pH 7.4

ExcipientConcentration% Aggregation Reduction (Illustrative)
L-Arginine50 mM60%
Sucrose5% (w/v)45%
Polysorbate 200.01% (v/v)75%
None-0%

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This protocol provides a general method to monitor the formation of amyloid-like fibrils.

Materials:

  • Cytochrome c-pigeon (88-104) peptide

  • Thioflavin T (ThT) stock solution (1 mM in water, filtered through a 0.2 µm filter)[7]

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Peptide Solution: Dissolve Cytochrome c-pigeon (88-104) in the assay buffer to the desired concentration (e.g., 100 µM).

  • Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM.[7]

  • Set up the Assay: In each well of the microplate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[7]

  • Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is indicative of amyloid fibril formation.

Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of particles in the solution.

Procedure:

  • Sample Preparation: Prepare the Cytochrome c-pigeon (88-104) solution in a suitable buffer. The sample should be free of dust and other contaminants, so filtration through a 0.22 µm filter is recommended.

  • Instrument Setup: Set the parameters on the DLS instrument, including temperature and buffer viscosity.

  • Measurement: Place the cuvette with the sample into the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis: The software will analyze the data to generate a size distribution profile. The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomeric peptide indicates aggregation.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume.

Procedure:

  • Column and Mobile Phase Selection: Choose a SEC column with a fractionation range appropriate for the expected sizes of the monomer and potential aggregates of Cytochrome c-pigeon (88-104). The mobile phase should be a buffer that minimizes non-specific interactions with the column matrix (e.g., phosphate-buffered saline).[11]

  • Sample Preparation: Dissolve the peptide in the mobile phase and filter it to remove any particulates.[11]

  • Chromatography: Inject the sample onto the equilibrated SEC column and monitor the elution profile using UV absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: The monomeric peptide will elute as a single peak. The presence of earlier eluting peaks indicates the presence of soluble aggregates. The area under each peak can be used to quantify the relative amounts of monomer and aggregates.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_results Data Interpretation Peptide Lyophilized Cytochrome c (88-104) Solution Peptide Solution Peptide->Solution Buffer Buffer Preparation (pH, Excipients) Buffer->Solution ThT Thioflavin T Assay Solution->ThT DLS Dynamic Light Scattering Solution->DLS SEC Size Exclusion Chromatography Solution->SEC Kinetics Aggregation Kinetics ThT->Kinetics Size Size Distribution DLS->Size Quantification Quantification of Monomer vs. Aggregates SEC->Quantification Troubleshooting_Guide cluster_precip_solutions Solutions for Precipitation cluster_inconsistent_solutions Solutions for Inconsistency Start Problem with Cytochrome c (88-104) Solution Precipitation Visible Precipitation? Start->Precipitation Inconsistent Inconsistent Results? Start->Inconsistent Precipitation->Inconsistent No Centrifuge Centrifuge and use supernatant Precipitation->Centrifuge Yes Analyze Analyze for soluble aggregates (DLS, SEC) Inconsistent->Analyze Yes Optimize Optimize pH/Buffer Centrifuge->Optimize Dilute Dilute Solution Optimize->Dilute Fresh Prepare Fresh Solutions Analyze->Fresh Aliquot Aliquot and Store Properly Fresh->Aliquot Isoaspartate_Pathway Asp Aspartic Acid in Peptide Succinimide Succinimide Intermediate Asp->Succinimide Spontaneous Deamidation IsoAsp Isoaspartic Acid (isoAsp) Succinimide->IsoAsp Hydrolysis Conformation Altered Peptide Conformation IsoAsp->Conformation Immune Enhanced Immunogenicity IsoAsp->Immune Aggregation Increased Aggregation Propensity Conformation->Aggregation Aggregation->Immune

References

Quality control and purity assessment of synthetic pigeon c peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of synthetic pigeon C-peptide.

Frequently Asked Questions (FAQs)

1. What is the typical purity of synthetic pigeon C-peptide upon delivery?

The standard purity for synthetic pigeon C-peptide is typically ≥95%, as determined by High-Performance Liquid Chromatography (HPLC). However, higher purity levels (e.g., >98% or >99%) can be requested for sensitive applications. All shipments should include a certificate of analysis (CoA) detailing the specific purity of the supplied lot.

2. How should I properly store and handle synthetic pigeon C-peptide?

For long-term storage, lyophilized pigeon C-peptide should be stored at -20°C or colder. For short-term storage, after reconstitution, it is recommended to aliquot the peptide solution into single-use volumes and store at -20°C or colder to avoid repeated freeze-thaw cycles. Before use, allow the peptide to equilibrate to room temperature before opening the vial to prevent condensation.

3. What is the best solvent for reconstituting pigeon C-peptide?

The ideal solvent depends on the peptide's sequence and intended application. A common starting point for reconstituting pigeon C-peptide is sterile, deionized water. If solubility is an issue, the addition of a small amount of a polar organic solvent like acetonitrile or dimethyl sulfoxide (DMSO) may be necessary. Always consult the manufacturer's recommendations provided with the peptide.

4. What are the key analytical methods for assessing the quality of synthetic pigeon C-peptide?

The primary methods for quality control and purity assessment include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the purity of the peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight and identity of the peptide.

  • Amino Acid Analysis (AAA): To verify the amino acid composition and quantify the peptide.

Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC

This protocol outlines a general method for determining the purity of synthetic pigeon C-peptide.

  • Sample Preparation: Reconstitute the lyophilized peptide in an appropriate solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

  • Data Analysis: The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry

This protocol describes the use of mass spectrometry to confirm the molecular weight of the synthetic pigeon C-peptide.

  • Sample Preparation: Prepare a 1 mg/mL solution of the peptide in a suitable solvent. Further dilute a small aliquot of this stock solution in an appropriate solvent for MS analysis (e.g., 50% acetonitrile with 0.1% formic acid).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range for the expected molecular weight of pigeon C-peptide.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

  • Possible Cause: The additional peaks could be due to peptide degradation, aggregation, or the presence of impurities from the synthesis process.

  • Troubleshooting Steps:

    • Analyze the Certificate of Analysis (CoA): Compare your chromatogram with the one provided by the manufacturer.

    • Re-run the Sample: Ensure proper sample preparation and instrument calibration.

    • Perform Mass Spectrometry: Analyze the main peak and any significant impurity peaks to identify their molecular weights. This can help determine if the impurities are truncated or modified versions of the target peptide.

Issue 2: Low Peptide Solubility

  • Possible Cause: The physicochemical properties of the peptide sequence may lead to poor solubility in certain solvents.

  • Troubleshooting Steps:

    • Try Different Solvents: If water is not effective, try reconstituting in a small amount of a polar organic solvent like DMSO, followed by dilution with an aqueous buffer.

    • Adjust pH: The solubility of peptides can be pH-dependent. Try acidic or basic buffers to see if solubility improves.

    • Sonication: Gentle sonication can help to dissolve the peptide.

Quantitative Data Summary

Table 1: Example Certificate of Analysis Data for Pigeon C-Peptide (Lot #PCP-123)

ParameterMethodSpecificationResult
PurityRP-HPLC≥95%97.2%
Molecular WeightMS (ESI)3124.5 ± 1.0 Da3124.7 Da
AppearanceVisualWhite Lyophilized PowderConforms

Table 2: Amino Acid Analysis Results (Lot #PCP-123)

Amino AcidExpected RatioObserved Ratio
Ala33.1
Arg22.0
Asx44.2
Glx55.1
Gly33.0
.........

Visualizations

experimental_workflow cluster_start Start: Synthetic Peptide cluster_qc Quality Control Pipeline cluster_results Data Analysis & Decision cluster_end Outcome start Lyophilized Pigeon C-Peptide reconstitution Reconstitution start->reconstitution hplc Purity Assessment (RP-HPLC) reconstitution->hplc ms Identity Confirmation (Mass Spectrometry) reconstitution->ms aaa Quantification & Composition (Amino Acid Analysis) reconstitution->aaa pass_fail Purity & Identity Meet Specs? hplc->pass_fail ms->pass_fail aaa->pass_fail pass Proceed to Experiment pass_fail->pass Yes fail Troubleshoot or Contact Support pass_fail->fail No

Caption: Workflow for quality control of synthetic pigeon C-peptide.

troubleshooting_workflow start Problem: Inconsistent Experimental Results check_purity Did you verify peptide purity via HPLC? start->check_purity check_mw Did you confirm molecular weight via MS? check_purity->check_mw Yes run_hplc Action: Run RP-HPLC to assess purity. check_purity->run_hplc No check_solubility Is the peptide fully dissolved? check_mw->check_solubility Yes run_ms Action: Run Mass Spectrometry to confirm identity. check_mw->run_ms No check_storage Was the peptide stored correctly? check_solubility->check_storage Yes solubility_protocol Action: Review reconstitution protocol. Try sonication or alternative solvents. check_solubility->solubility_protocol No storage_protocol Action: Review storage and handling procedures. Use a fresh aliquot. check_storage->storage_protocol No contact_support Issue Persists: Contact Technical Support check_storage->contact_support Yes run_hplc->check_mw run_ms->check_solubility solubility_protocol->check_storage storage_protocol->contact_support

Caption: Troubleshooting inconsistent experimental results.

Technical Support Center: Dose-Response Curve Optimization for PCC 88-104 Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PCC 88-104 stimulation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is PCC 88-104 and what is its primary application?

PCC 88-104 is a peptide fragment derived from pigeon cytochrome c, spanning amino acids 88-104. It is primarily used as a T-cell antigen to stimulate T-cells that express a specific T-cell receptor (TCR), particularly the AND TCR transgene in mouse models. Its main application is in immunology research to study T-cell activation, proliferation, and cytokine release in response to a model antigen.

Q2: What is a typical dose range for PCC 88-104 in a T-cell stimulation assay?

The optimal concentration of PCC 88-104 can vary depending on the specific experimental conditions, including the T-cell source, the type and number of antigen-presenting cells (APCs), and the assay readout. However, a common starting range for dose-response experiments is between 0.001 µM and 50 µM. It is recommended to perform a dose-response titration to determine the optimal concentration for your specific system.

Q3: How should I prepare and store PCC 88-104?

PCC 88-104 is a peptide and should be handled with care to ensure its stability. It is typically supplied as a lyophilized powder. For stock solutions, it is recommended to reconstitute the peptide in a sterile, neutral pH buffer or cell culture medium. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the stock solution and aliquots at -20°C or -80°C for long-term stability. Note that some peptide sequences can be less stable, and the stability of PCC 88-104 in solution at 37°C during the assay should be considered.[1][2]

Troubleshooting Guides

Issue 1: Low or No T-Cell Proliferation in Response to PCC 88-104

Q: I am not observing any significant T-cell proliferation after stimulating with PCC 88-104. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors related to the cells, the peptide, or the assay conditions. Below is a table outlining potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Suboptimal PCC 88-104 Concentration Perform a dose-response experiment with a wide range of PCC 88-104 concentrations (e.g., 0.001 µM to 50 µM) to determine the optimal stimulating dose.
Poor T-Cell Viability Assess T-cell viability before and after the assay using a viability dye (e.g., Trypan Blue, Propidium Iodide, or a fixable viability stain for flow cytometry). Ensure proper handling and culture conditions to maintain cell health.
Inefficient Antigen Presentation Ensure you are using a sufficient number of healthy and functional Antigen-Presenting Cells (APCs). The ratio of APCs to T-cells is critical; a common starting point is a 1:1 or 1:2 ratio of T-cells to APCs. Titrate this ratio to find the optimum for your experiment.[3][4][5]
Degraded PCC 88-104 Peptide Use freshly prepared or properly stored aliquots of PCC 88-104. Avoid multiple freeze-thaw cycles. Consider purchasing a new batch of peptide if degradation is suspected.
Incorrect Assay Duration The kinetics of T-cell proliferation can vary. Perform a time-course experiment (e.g., harvesting cells at 48, 72, and 96 hours post-stimulation) to identify the peak of proliferation.
Issue 2: High Background Proliferation in Unstimulated Control Wells

Q: My unstimulated T-cells are showing a high level of proliferation. How can I reduce this background noise?

A: High background proliferation can mask the specific response to PCC 88-104. Here are some common causes and how to address them:

Potential Cause Troubleshooting Steps
Serum Contamination Some batches of fetal bovine serum (FBS) can contain mitogenic factors that stimulate T-cells non-specifically. Test different lots of FBS or consider using a serum-free medium.
APC Activation APCs may be pre-activated, leading to non-specific T-cell stimulation. Ensure APCs are handled gently during isolation and are in a resting state before co-culture.
Cell Culture Conditions Overly dense cell cultures can lead to non-specific activation. Optimize the seeding density of your T-cells and APCs.
Contamination Microbial contamination can lead to T-cell activation. Regularly check your cell cultures for any signs of contamination and maintain aseptic techniques.
Issue 3: Inconsistent or Non-Sigmoidal Dose-Response Curve

Q: The dose-response curve for my PCC 88-104 stimulation is not a clear sigmoidal shape. What could be the reason?

A: An irregular dose-response curve can be due to a variety of factors, from technical errors to biological complexities.

Potential Cause Troubleshooting Steps
Pipetting Errors Ensure accurate and consistent pipetting, especially when preparing the serial dilutions of PCC 88-104. Use calibrated pipettes.
"Hook" Effect At very high concentrations, some antigens can induce T-cell anergy or apoptosis, leading to a decrease in response at the top of the curve. Extend your dose range to lower concentrations to better define the sigmoidal shape.
Assay Readout Issues If using a proliferation dye like CFSE, ensure that the initial staining is uniform and that the dye concentration is not toxic to the cells.[6][7][8] For assays measuring cytokine production, ensure the incubation time is optimal for the specific cytokine being measured.
Data Analysis Use a non-linear regression model specifically designed for sigmoidal dose-response curves to analyze your data. Ensure you have enough data points along the curve, especially around the EC50.

Experimental Protocols

Protocol: Dose-Response Curve Optimization for PCC 88-104 using a CFSE-based Proliferation Assay

This protocol outlines the steps to determine the optimal dose of PCC 88-104 for stimulating AND TCR transgenic T-cells, using CFSE dilution as a measure of proliferation, analyzed by flow cytometry.

Materials:

  • AND TCR transgenic T-cells (e.g., from spleen or lymph nodes of an AND TCR transgenic mouse)

  • Antigen-Presenting Cells (APCs) (e.g., irradiated splenocytes from a non-transgenic mouse of the appropriate MHC haplotype)

  • PCC 88-104 peptide

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-Vα11, anti-Vβ3)

  • Viability dye for flow cytometry

Procedure:

  • Preparation of Cells:

    • Isolate T-cells from the spleen and/or lymph nodes of an AND TCR transgenic mouse. A single-cell suspension can be prepared by mechanical disruption followed by red blood cell lysis.

    • Isolate splenocytes from a non-transgenic mouse to be used as APCs. Irradiate the APCs (e.g., 3000 rads) to prevent their proliferation.

    • Count and assess the viability of both T-cells and APCs.

  • CFSE Staining of T-cells:

    • Resuspend T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM (this should be titrated for optimal results).

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at the desired final concentration.

  • Cell Plating and Stimulation:

    • Plate the irradiated APCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.

    • Prepare serial dilutions of PCC 88-104 in complete RPMI-1640 medium. A suggested 10-point, 3-fold serial dilution starting from 50 µM down to approximately 2.5 nM is a good starting point. Include a "no peptide" control.

    • Add the different concentrations of PCC 88-104 to the wells containing APCs.

    • Add the CFSE-labeled T-cells to each well at a density of 1 x 10^5 cells/well.

    • The final volume in each well should be 200 µL.

    • Include the following controls:

      • Unstimulated T-cells (T-cells + APCs, no peptide)

      • T-cells alone (no APCs, no peptide)

      • APCs alone (no T-cells, no peptide)

      • A positive control for proliferation (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain the cells with a viability dye and fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, Vα11, Vβ3).

    • Acquire the samples on a flow cytometer.

    • Gate on live, single, CD4+ T-cells and analyze the CFSE fluorescence histogram to determine the percentage of proliferated cells and the proliferation index for each concentration of PCC 88-104.

  • Data Analysis:

    • Plot the percentage of proliferated T-cells against the log of the PCC 88-104 concentration.

    • Use a non-linear regression analysis with a sigmoidal dose-response model to determine the EC50 (the concentration of PCC 88-104 that induces a 50% maximal response).

Visualizations

PCC_88_104_Signaling_Pathway PCC 88-104 Signaling Pathway in AND TCR T-cells PCC_MHC PCC 88-104 / MHC-II TCR_CD3 AND TCR / CD3 Complex PCC_MHC->TCR_CD3 Binding Lck Lck TCR_CD3->Lck Activation Fyn Fyn TCR_CD3->Fyn Activation CD4 CD4 CD4->TCR_CD3 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation Fyn->ZAP70 Phosphorylation LAT LAT ZAP70->LAT PLCg PLCγ ZAP70->PLCg PI3K PI3K LAT->PI3K LAT->PLCg Akt Akt PI3K->Akt IP3_DAG IP3 / DAG PLCg->IP3_DAG NFAT_AP1_NFkB NFAT / AP-1 / NF-κB Akt->NFAT_AP1_NFkB Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Ca_PKC->NFAT_AP1_NFkB Gene_Expression Gene Expression NFAT_AP1_NFkB->Gene_Expression Cytokine_Production Cytokine Production (e.g., IL-2) Gene_Expression->Cytokine_Production Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: Signaling cascade initiated by PCC 88-104 binding to the AND TCR.

Dose_Response_Workflow Experimental Workflow for Dose-Response Curve Optimization cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis Isolate_T Isolate AND TCR T-cells CFSE_Label CFSE Label T-cells Isolate_T->CFSE_Label Isolate_APC Isolate & Irradiate APCs Plate_Cells Plate APCs, Peptide, & T-cells Isolate_APC->Plate_Cells CFSE_Label->Plate_Cells Peptide_Dilution Prepare PCC 88-104 Serial Dilutions Peptide_Dilution->Plate_Cells Incubate Incubate for 72-96h Plate_Cells->Incubate Stain_Cells Stain for Surface Markers Incubate->Stain_Cells Flow_Cytometry Acquire on Flow Cytometer Stain_Cells->Flow_Cytometry Analyze_Data Analyze CFSE Dilution Flow_Cytometry->Analyze_Data Plot_Curve Plot Dose-Response Curve & Calculate EC50 Analyze_Data->Plot_Curve

Caption: Step-by-step workflow for optimizing PCC 88-104 dose-response.

Troubleshooting_Logic Troubleshooting Decision Tree for T-Cell Proliferation Assays Start No/Low Proliferation Observed Check_Viability Check T-cell Viability (Pre- & Post-Assay) Start->Check_Viability Viability_OK Viability > 80%? Check_Viability->Viability_OK Improve_Culture Optimize Cell Handling & Culture Conditions Viability_OK->Improve_Culture No Check_Controls Review Positive Control (e.g., anti-CD3/28) Viability_OK->Check_Controls Yes Control_OK Positive Control Worked? Check_Controls->Control_OK Troubleshoot_General General Assay Problem: Reagent/Instrument Check Control_OK->Troubleshoot_General No Check_Peptide_APC Investigate Peptide & APCs Control_OK->Check_Peptide_APC Yes Titrate_Peptide Titrate PCC 88-104 (Wider Range) Check_Peptide_APC->Titrate_Peptide Titrate_APC Titrate APC:T-cell Ratio Check_Peptide_APC->Titrate_APC New_Reagents Use New Peptide/APCs Titrate_Peptide->New_Reagents Titrate_APC->New_Reagents

Caption: A logical guide for troubleshooting common proliferation assay issues.

References

Technical Support Center: Improving Reproducibility in Pigeon Cytochrome c T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of pigeon cytochrome c (PCC) T-cell assays.

Troubleshooting Guides

This section addresses common issues encountered during PCC T-cell assays in a question-and-answer format.

Issue 1: High Background in T-Cell Proliferation Assays

Question: We are observing high levels of T-cell proliferation in our negative control wells (no antigen). What could be the cause and how can we fix it?

Answer: High background proliferation can obscure antigen-specific responses. Here are the common causes and solutions:

  • Cell Viability and Activation State:

    • Problem: T cells may have been activated prior to the assay due to stressful isolation procedures or underlying inflammation in the donor animal. Cryopreserved cells that are not properly rested after thawing can also exhibit spontaneous proliferation.

    • Solution: Handle cells gently during isolation. Allow cryopreserved cells to rest in culture medium for at least a few hours before setting up the assay. Ensure the viability of cells is high before starting the experiment.[1]

  • Serum and Media Components:

    • Problem: Fetal Bovine Serum (FBS) can contain mitogenic factors that nonspecifically stimulate T-cells. Other media components might be contaminated with endotoxins (LPS), which can also cause nonspecific activation.[1][2]

    • Solution: Test different batches of FBS to find one with low mitogenic activity. Use endotoxin-free reagents and media. Consider using serum-free media formulations designed for T-cell cultures.

  • Contamination:

    • Problem: Bacterial or fungal contamination in the cell culture can lead to high background proliferation.[1]

    • Solution: Maintain strict aseptic techniques during all experimental procedures. Regularly check cultures for any signs of contamination.

Issue 2: Low or No Antigen-Specific T-Cell Proliferation

Question: Our T cells are not proliferating in response to pigeon cytochrome c or its peptides. What are the potential reasons for this lack of response?

Answer: A weak or absent antigen-specific response can be due to several factors related to the antigen, antigen-presenting cells (APCs), or the T cells themselves.

  • Antigen Concentration and Presentation:

    • Problem: The concentration of PCC or its peptides may be suboptimal. Additionally, intact PCC requires processing by APCs to be presented to T cells.[3][4] If the APCs are not functioning correctly, they will fail to present the antigen.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of the PCC peptide. When using the whole PCC protein, ensure that you are using healthy, functional APCs.

  • APC and T-Cell Numbers:

    • Problem: An incorrect ratio of APCs to T cells can lead to inefficient T-cell activation.

    • Solution: Titrate the number of APCs and T cells to find the optimal ratio for your specific experimental setup. A common starting point is a 1:1 to 1:10 ratio of APCs to T cells.

  • Cell Viability:

    • Problem: Low cell viability at the start of the culture or significant cell death during the assay will result in a weak proliferative response.

    • Solution: Ensure high cell viability before and during the assay. Use fresh, healthy cells whenever possible.

Issue 3: Inconsistent Results in Cytokine Secretion Assays (ELISA/ELISpot)

Question: We are seeing significant well-to-well variability in our cytokine measurements. What could be causing this inconsistency?

Answer: Variability in cytokine assays can stem from technical errors or biological factors.

  • Pipetting and Washing Technique:

    • Problem: Inaccurate pipetting of cells, antigens, or detection reagents can lead to large variations between replicate wells. Inadequate washing can result in high background and inconsistent spot/signal development in ELISpot and ELISA, respectively.[1]

    • Solution: Use calibrated pipettes and ensure proper mixing of cell suspensions before plating. Follow a consistent and thorough washing protocol for all wells.

  • Cell Clumping:

    • Problem: Clumped cells will not be evenly distributed in the wells, leading to variability.

    • Solution: Gently resuspend cells to create a single-cell suspension before plating.

  • Incubation Conditions:

    • Problem: Uneven temperature or CO2 distribution in the incubator can affect cell function and cytokine secretion differently across the plate.[1]

    • Solution: Ensure the incubator is properly calibrated and provides a uniform environment. Avoid stacking plates during incubation.

Frequently Asked Questions (FAQs)

Q1: What is the immunodominant epitope of pigeon cytochrome c for T-cell recognition in mice?

A1: The major antigenic determinant of pigeon cytochrome c recognized by T cells is located at the C-terminal end of the molecule.[5][6] For B10.A mice, the response is primarily directed against a determinant that includes residues around positions 100 and 104.[6]

Q2: Is antigen processing required for T-cell activation by pigeon cytochrome c?

A2: Yes, for the intact pigeon cytochrome c protein, antigen processing by APCs is necessary for T-cell activation.[3][4] However, synthetic peptides corresponding to the T-cell epitopes can be presented by APCs without the need for processing.[4]

Q3: What are the key cytokines to measure in a PCC-specific T-cell response?

A3: The primary cytokines indicative of a Th1-type T-cell response, which is typically induced by PCC, are Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). IL-2 is a key cytokine for T-cell proliferation, while IFN-γ is an important effector cytokine.

Q4: What is a typical stimulation index (SI) for a positive T-cell proliferation response to pigeon cytochrome c?

A4: While the exact SI can vary between experiments and mouse strains, a stimulation index of 2 to 3 or higher is generally considered a positive response. The SI is calculated as the mean proliferation (e.g., CPM in a [³H]thymidine incorporation assay) in the presence of the antigen divided by the mean proliferation in the absence of the antigen.

Data Presentation

Table 1: Recommended Cell Concentrations for Pigeon Cytochrome c T-Cell Assays

Assay TypeCell TypeRecommended Concentration (cells/well)Plate Format
T-Cell Proliferation ([³H]thymidine) T-cell enriched lymph node cells & APCs4 x 10⁵ T-cells + 1 x 10⁵ APCs96-well flat-bottom
T-Cell Proliferation (CFSE) T-cells & APCs1 x 10⁵ T-cells + 1 x 10⁵ APCs96-well U-bottom
IFN-γ ELISpot Splenocytes or PBMCs2-3 x 10⁵ cells96-well PVDF plate
IL-2 ELISA T-cells & APCs5 x 10⁵ T-cells + 5 x 10⁵ APCs24-well plate

Table 2: Typical Antigen and Cytokine Concentrations

ParameterRecommended RangeNotes
Pigeon Cytochrome c Peptide Concentration 0.1 - 10 µMOptimal concentration should be determined by titration.
Intact Pigeon Cytochrome c Concentration 1 - 20 µMRequires functional APCs for processing.
Expected IL-2 Concentration (ELISA) 100 - 2000 pg/mLMeasured from culture supernatant after 24-48 hours of stimulation.
Expected IFN-γ Spot Forming Units (ELISpot) 50 - 500 SFU/10⁶ cellsVaries depending on the precursor frequency of antigen-specific T cells.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using [³H]Thymidine Incorporation
  • Preparation of Cells:

    • Prepare a single-cell suspension of T-cell enriched cells from the draining lymph nodes of immunized mice.

    • Prepare a single-cell suspension of antigen-presenting cells (APCs), such as irradiated spleen cells.

  • Cell Plating:

    • In a 96-well flat-bottom plate, add 4 x 10⁵ T cells and 1 x 10⁵ APCs per well.

  • Antigen Stimulation:

    • Add pigeon cytochrome c peptide to the desired final concentration (e.g., 1 µM).

    • Include negative control wells (media alone) and positive control wells (e.g., Concanavalin A).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • [³H]Thymidine Pulse:

    • Add 1 µCi of [³H]thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Measurement:

    • Harvest the cells onto a glass fiber filter mat using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the mean counts per minute (CPM) for replicate wells.

    • Calculate the Stimulation Index (SI) = (Mean CPM with antigen) / (Mean CPM without antigen).

Protocol 2: IFN-γ ELISpot Assay
  • Plate Coating:

    • Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking:

    • Wash the plate and block with RPMI medium containing 10% FBS for at least 2 hours at 37°C.

  • Cell Plating:

    • Prepare a single-cell suspension of splenocytes or PBMCs.

    • Add 2-3 x 10⁵ cells per well.

  • Antigen Stimulation:

    • Add pigeon cytochrome c peptide to the desired final concentration.

    • Include negative control wells (media alone) and positive control wells (e.g., PHA).

  • Incubation:

    • Incubate the plate for 18-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.[7]

    • Wash the plate and add streptavidin-alkaline phosphatase (ALP). Incubate for 45 minutes at room temperature.

  • Spot Development:

    • Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop the spots.

    • Stop the reaction by washing with water.

  • Analysis:

    • Count the spots in each well using an ELISpot reader.

Mandatory Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC_II MHC Class II MHC_Peptide_Complex pMHC-II Complex MHC_II->MHC_Peptide_Complex CD4 CD4 MHC_II->CD4 Co-receptor binding PCC_peptide PCC Peptide PCC_peptide->MHC_II TCR TCR MHC_Peptide_Complex->TCR Recognition Antigen_Processing Antigen Processing (for whole PCC) Antigen_Processing->PCC_peptide Whole_PCC Whole PCC Whole_PCC->Antigen_Processing LCK LCK TCR->LCK CD4->LCK CD3 CD3 ZAP70 ZAP70 CD3->ZAP70 LCK->CD3 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG NFAT_AP1_NFkB NFAT, AP-1, NF-κB (Transcription Factors) IP3_DAG->NFAT_AP1_NFkB Gene_Expression Gene Expression (IL-2, IFN-γ) NFAT_AP1_NFkB->Gene_Expression Proliferation_Cytokine_Secretion Proliferation & Cytokine Secretion Gene_Expression->Proliferation_Cytokine_Secretion

Caption: TCR signaling pathway upon recognition of a pigeon cytochrome c (PCC) peptide presented by MHC class II.

T_Cell_Proliferation_Workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis isolate_cells Isolate T-cells and APCs count_cells Count and assess cell viability isolate_cells->count_cells plate_cells Plate T-cells and APCs count_cells->plate_cells add_antigen Add PCC peptide and controls plate_cells->add_antigen incubate Incubate (72h) add_antigen->incubate pulse_thymidine Pulse with [3H]Thymidine (18h) incubate->pulse_thymidine harvest Harvest cells pulse_thymidine->harvest measure Measure CPM harvest->measure calculate_si Calculate Stimulation Index (SI) measure->calculate_si

Caption: Experimental workflow for a [³H]thymidine incorporation-based T-cell proliferation assay.

ELISpot_Workflow cluster_plate_prep Plate Preparation cluster_cell_culture Cell Culture cluster_detection Detection cluster_development_analysis Development & Analysis coat_plate Coat plate with capture antibody block_plate Block plate coat_plate->block_plate plate_cells Plate cells block_plate->plate_cells add_antigen Add PCC peptide and controls plate_cells->add_antigen incubate Incubate (18-48h) add_antigen->incubate wash_cells Wash away cells incubate->wash_cells add_detection_ab Add biotinylated detection antibody wash_cells->add_detection_ab add_streptavidin Add Streptavidin-ALP add_detection_ab->add_streptavidin add_substrate Add substrate (BCIP/NBT) add_streptavidin->add_substrate count_spots Count spots add_substrate->count_spots

Caption: Experimental workflow for an IFN-γ ELISpot assay.

References

Validation & Comparative

A Comparative Guide to the T-Cell Stimulatory Activity of Pigeon Cytochrome c (88-104) and Moth Cytochrome c (88-103) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of two widely used antigenic peptides, pigeon cytochrome c (88-104) and moth cytochrome c (88-103), in the context of T-cell activation. The information presented herein is supported by experimental data to aid in the selection and application of these critical research tools.

Executive Summary

Pigeon cytochrome c (88-104) (PCC) and moth cytochrome c (88-103) (MCC) are peptide fragments derived from their respective full-length cytochrome c proteins. Both are extensively used in immunology research to study T-cell activation, particularly in mouse models expressing the I-Ek major histocompatibility complex (MHC) class II molecule. A key finding in comparative studies is the phenomenon of a "heteroclitic" T-cell response, where the moth cytochrome c peptide demonstrates a significantly higher potency in stimulating T-cells that were originally primed with the pigeon cytochrome c peptide.[1][2][3] This enhanced activity makes the moth peptide a valuable tool for eliciting strong T-cell responses.

Quantitative Data Comparison

The following table summarizes the key differences in the T-cell stimulatory activity between pigeon cytochrome c (88-104) and moth cytochrome c (88-103) based on available experimental data. The data highlights the superior potency of the moth peptide.

ParameterPigeon Cytochrome c (88-104)Moth Cytochrome c (88-103)Reference
Relative Potency StandardHigher (Heteroclitic Response)[1]
Concentration for Half-Maximal Response Baseline~12.8-fold lower[1]
Maximal T-Cell Proliferation Lower~1.4-fold higher[1]

Experimental Protocols

The following are detailed methodologies for commonly used assays to assess the T-cell stimulatory activity of these peptides.

T-Cell Proliferation Assay using [3H]Thymidine Incorporation

This assay measures the proliferation of T-cells by quantifying the incorporation of a radioactive nucleoside, [3H]thymidine, into newly synthesized DNA.[4][5][6]

a. Cell Preparation:

  • Isolate lymph node cells or splenocytes from mice immunized with pigeon cytochrome c.

  • Prepare a single-cell suspension and wash the cells with appropriate culture medium.

  • Antigen-presenting cells (APCs), such as irradiated splenocytes, are also prepared.

b. Assay Setup:

  • In a 96-well plate, co-culture the T-cells (e.g., 2 x 105 cells/well) with APCs (e.g., 5 x 105 cells/well).

  • Add varying concentrations of the pigeon or moth cytochrome c peptides to the wells. Include a no-peptide control.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.

c. [3H]Thymidine Labeling and Harvesting:

  • During the last 18-24 hours of incubation, add 1 µCi of [3H]thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Wash the filters to remove unincorporated [3H]thymidine.

d. Data Analysis:

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • The results are expressed as counts per minute (CPM). The stimulation index can be calculated by dividing the CPM of stimulated cells by the CPM of unstimulated cells.

T-Cell Proliferation Assay using CFSE Dye Dilution

This flow cytometry-based assay tracks cell division by measuring the progressive halving of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE) in daughter cells.[7][8][9][10]

a. Cell Preparation and Staining:

  • Prepare a single-cell suspension of T-cells as described above.

  • Resuspend the cells in PBS and add CFSE to a final concentration of 1-5 µM.

  • Incubate for 10-15 minutes at 37°C.

  • Quench the staining reaction by adding fetal bovine serum (FBS).

  • Wash the cells extensively with culture medium.

b. Assay Setup:

  • Co-culture the CFSE-labeled T-cells with APCs and the respective peptides in a 96-well plate, as described for the [3H]thymidine incorporation assay.

  • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

c. Flow Cytometry Analysis:

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).

  • Analyze the cells using a flow cytometer.

  • Gate on the T-cell population of interest and analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

The stimulation of T-cells by pigeon and moth cytochrome c peptides is initiated through the T-cell receptor (TCR) signaling pathway. The peptide, presented by an MHC class II molecule on an APC, is recognized by the TCR on a CD4+ T-helper cell. This interaction triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and cytokine production.[11][12][13]

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) T_Cell T-Cell pMHC Peptide-MHC Complex TCR_CD3 TCR/CD3 Complex pMHC->TCR_CD3 Binding Lck Lck TCR_CD3->Lck Recruitment & Activation CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Ca_Calcineurin Ca²⁺/Calcineurin IP3->Ca_Calcineurin Ca²⁺ release NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 NFAT NFAT Ca_Calcineurin->NFAT Gene_Expression Gene Expression (IL-2, etc.) NFkB->Gene_Expression AP1->Gene_Expression NFAT->Gene_Expression

Caption: T-Cell Receptor (TCR) Signaling Pathway.

Experimental Workflow for T-Cell Proliferation Assay

The following diagram illustrates the general workflow for conducting a T-cell proliferation assay to compare the activity of the two peptides.

T_Cell_Proliferation_Workflow cluster_readout Readout Start Start Isolate_Cells Isolate T-Cells and APCs from Immunized Mice Start->Isolate_Cells Label_TCells Label T-Cells with CFSE (Optional, for flow cytometry) Isolate_Cells->Label_TCells CoCulture Co-culture T-Cells and APCs with Peptides Isolate_Cells->CoCulture Label_TCells->CoCulture Peptide_PCC Pigeon Cytochrome c (88-104) CoCulture->Peptide_PCC Peptide_MCC Moth Cytochrome c (88-103) CoCulture->Peptide_MCC No_Peptide No Peptide Control CoCulture->No_Peptide Incubate Incubate for 3-5 days Peptide_PCC->Incubate Peptide_MCC->Incubate No_Peptide->Incubate Thymidine Add [³H]Thymidine (for radioactivity assay) Incubate->Thymidine Flow_Cytometry Stain for Surface Markers (for CFSE assay) Incubate->Flow_Cytometry Harvest_Thymidine Harvest and Measure Radioactivity Thymidine->Harvest_Thymidine Analyze_Flow Analyze by Flow Cytometry Flow_Cytometry->Analyze_Flow Data_Analysis Data Analysis and Comparison Harvest_Thymidine->Data_Analysis Analyze_Flow->Data_Analysis End End Data_Analysis->End

Caption: T-Cell Proliferation Assay Workflow.

References

A Comparative Analysis of Altered Peptide Ligands of Pigeon Cytochrome C (88-104) for T-Cell Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of altered peptide ligands (APLs) derived from the immunodominant pigeon cytochrome c (PCC) peptide 88-104. The wild-type PCC (88-104) peptide, with the sequence KAERADLIAYLKQATAK, is a well-established agonist for specific T-cell receptors (TCRs), potently inducing T-cell proliferation and cytokine secretion. APLs, featuring amino acid substitutions at key TCR contact residues, offer a powerful tool to dissect and manipulate T-cell responses, paving the way for novel immunotherapies. This document summarizes the effects of various APLs on T-cell activation, presents available quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Performance Comparison of PCC (88-104) and its Altered Peptide Ligands

Amino acid substitutions within the PCC (88-104) peptide can dramatically alter its interaction with the T-cell receptor, leading to a spectrum of T-cell responses ranging from full agonism to partial agonism, antagonism, and even apoptosis. The most extensively studied modifications are at position 99, the primary TCR contact residue.

Key Observations:

  • Wild-Type (WT) PCC (88-104): Acts as a strong agonist, inducing robust T-cell proliferation and the production of a suite of cytokines, including Interleukin-2 (IL-2), Interleukin-3 (IL-3), and Interferon-gamma (IFN-γ).[1]

  • K99Q Substitution: This APL generally behaves as a weak antagonist, showing minimal T-cell receptor engagement and subsequent IL-2 production. This reduced activity is attributed to a lower affinity of the K99Q-MHC complex for the TCR.

  • K99R Substitution: This APL has been identified as a T-cell receptor antagonist.[2]

  • Y99, C99, and A99 Substitutions: These variants have been shown to induce apoptosis in activated T-cells without the concurrent production of activation-associated cytokines like IL-2, IL-3, or IFN-γ.[1] These APLs can selectively trigger cell death pathways.[1]

  • P99 Substitution: This APL is characterized as a partial agonist.[3]

  • Post-Translational Modifications: The introduction of an isoaspartyl residue in place of aspartic acid has been shown to enhance the proliferation of T-cells recognizing PCC 88-104.

Quantitative Data Summary

The following table summarizes the observed effects of various PCC (88-104) APLs on T-cell responses. Direct quantitative comparisons in the form of EC50 values or specific cytokine concentrations are often study-dependent and not always available in a standardized format.

Peptide LigandSequence (Modification at position 99)Observed T-Cell ResponseReference
Wild-Type (WT) KAERADLIAYLK QATAKStrong Agonist: Proliferation, IL-2, IL-3, IFN-γ production[1]
K99Q KAERADLIAYLQ QATAKWeak Antagonist: Minimal TCR engagement, low IL-2 production
K99R KAERADLIAYLR QATAKAntagonist[2]
Y99 KAERADLIAYLY QATAKInduces apoptosis without IL-2, IL-3, or IFN-γ production[1]
C99 KAERADLIAYLC QATAKInduces apoptosis without IL-2, IL-3, or IFN-γ production[1]
A99 KAERADLIAYLA QATAKInduces apoptosis without IL-2, IL-3, or IFN-γ production[1]
P99 KAERADLIAYLP QATAKPartial Agonist[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are protocols for key experiments used to characterize the effects of PCC (88-104) APLs.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to peptide stimulation.

Materials:

  • T-cells (e.g., from AND TCR transgenic mice)

  • Antigen-Presenting Cells (APCs) (e.g., CH27 cells)

  • PCC (88-104) wild-type and altered peptide ligands

  • Complete culture medium (e.g., Click's medium with 10% FCS, glutamine, penicillin, streptomycin)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • T-Cell Labeling:

    • Prepare a single-cell suspension of T-cells.

    • Label the T-cells with CFSE at a final concentration of 5 µM in PBS/0.1% BSA for 10 minutes at 37°C.

    • Quench the labeling reaction by adding complete culture medium.

    • Wash the cells and resuspend in complete culture medium.

  • Antigen Presentation:

    • Pulse APCs with varying concentrations of the PCC peptides for at least 2 hours.

  • Co-culture:

    • Co-culture 1 x 10^5 CFSE-labeled T-cells with 1 x 10^5 peptide-pulsed APCs in a 96-well plate.

    • Incubate for 60-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD4, Vα11).

    • Acquire data on a flow cytometer. Proliferation is measured by the serial dilution of CFSE fluorescence in daughter cells.

Cytokine Production Analysis (ELISA)

This protocol is for quantifying the concentration of cytokines secreted by T-cells into the culture supernatant.

Materials:

  • Supernatants from T-cell/APC co-cultures

  • Cytokine-specific ELISA kit (e.g., for IL-2, IFN-γ)

  • ELISA plate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for at least 1 hour.

  • Sample Incubation: Add diluted culture supernatants and a serial dilution of the cytokine standard to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., HRP-streptavidin). Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB).

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using an ELISA plate reader.

  • Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Apoptosis Assay (Annexin V Staining)

This assay identifies apoptotic T-cells based on the externalization of phosphatidylserine.

Materials:

  • T-cells from co-culture experiments

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest T-cells from the culture and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within 1 hour.

    • Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis/necrosis).

Visualizing T-Cell Signaling Pathways

The interaction of a peptide-MHC complex with the T-cell receptor initiates a cascade of intracellular signaling events that determine the T-cell's fate. The nature of the peptide ligand can qualitatively and quantitatively alter these signals.

T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 ZAP70 ZAP-70 TCR->ZAP70 Recruits & Activates pMHC Peptide-MHC pMHC->TCR Recognition CD4 CD4 CD4->pMHC Lck Lck CD4->Lck associates Lck->TCR Phosphorylates ITAMs LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits SLP76->PLCg1 Activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Activates Ras Ras/MAPK Pathway DAG->Ras Activates Ca Ca²⁺ IP3->Ca Release Calcineurin Calcineurin Ca->Calcineurin Activates NFkB NF-κB PKC->NFkB Activates AP1 AP-1 Ras->AP1 Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates (activates) Gene Gene Expression NFAT->Gene AP1->Gene NFkB->Gene Pro Proliferation Gene->Pro Leads to Cyto Cytokine Production Gene->Cyto Leads to Apoptosis Apoptosis Gene->Apoptosis Leads to

Caption: Simplified T-Cell Receptor (TCR) signaling cascade.

Experimental Workflow for APL Characterization

experimental_workflow cluster_preparation Preparation cluster_stimulation In Vitro Stimulation cluster_analysis Functional Analysis Peptide Synthesize & Purify PCC (88-104) APLs Pulse Pulse APCs with Peptide Ligands Peptide->Pulse Tcells Isolate T-cells (e.g., from TCR transgenic mice) Coculture Co-culture T-cells and pulsed APCs Tcells->Coculture APCs Prepare Antigen Presenting Cells (APCs) APCs->Pulse Pulse->Coculture Proliferation Proliferation Assay (e.g., CFSE dilution) Coculture->Proliferation Cytokine Cytokine Analysis (e.g., ELISA, Intracellular Staining) Coculture->Cytokine Apoptosis Apoptosis Assay (e.g., Annexin V staining) Coculture->Apoptosis

Caption: Workflow for characterizing APL effects on T-cells.

This guide provides a foundational understanding of the comparative effects of altered peptide ligands of pigeon cytochrome c (88-104). Further research into the nuanced signaling signatures of each APL will be instrumental in designing targeted immunomodulatory therapies.

References

A Comparative Guide to T-Cell Cross-Reactivity: Pigeon vs. Mammalian Cytochrome c

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and drug development, understanding the nuances of T-cell receptor (TCR) recognition is paramount. The phenomenon of T-cell cross-reactivity, where a single TCR recognizes multiple different peptide-MHC complexes, has significant implications for both protective immunity and autoimmune diseases. Cytochrome c, a highly conserved mitochondrial protein, has long served as a classic model antigen for studying the principles of T-cell activation and specificity. This guide provides a detailed comparison of T-cell responses to pigeon and mammalian cytochrome c, supported by experimental data and protocols.

Quantitative Analysis of T-Cell Proliferation

The central method for evaluating T-cell recognition of an antigen is the proliferation assay, which measures the extent of T-cell division upon stimulation. The data presented below, derived from studies in murine models, compares the proliferative responses of T-cells primed with pigeon cytochrome c to subsequent challenges with various cytochrome c species and their fragments.

AntigenT-Cell Response (Relative to Pigeon Cytochrome c)Key Amino Acid Differences from Mouse Cytochrome c (at immunodominant sites)Source
Pigeon Cytochrome c (Immunogen) 100% (Normalized baseline)Residue 3: IsoleucineResidue 100: GlutamineResidue 104: Lysine[1][2]
Pigeon Cytochrome c Fragment (81-104) ~138% (Often stimulates better than the whole protein)Contains the key residues at positions 100 and 104[1][2]
Tobacco Hornworm Moth Cytochrome c ~140% (Heteroclitic response)Residue 100: GlutamineResidue 103: Deletion (relative to pigeon)[1][2]
Hippopotamus Cytochrome c ~45%Residue 100: Glutamine[2]
Mouse Cytochrome c (Self-antigen) No significant response(Reference sequence)[2]

Note: The responses are shown as percentages of the maximal response to the immunizing antigen, pigeon cytochrome c. A "heteroclitic" response refers to a situation where a related, non-immunizing antigen elicits a stronger T-cell response than the original immunogen.[1][2]

The Molecular Basis of Differential Recognition

T-cell cross-reactivity is dictated by the trimolecular interaction between the TCR, the antigenic peptide, and the Major Histocompatibility Complex (MHC) molecule.[3][4][5] For pigeon cytochrome c in the context of H-2a and H-2k mouse strains, the immunodominant response is primarily directed against a C-terminal peptide fragment (residues 81-104).[1][2]

The key amino acid substitutions that differentiate pigeon cytochrome c from the non-immunogenic mouse cytochrome c are critical for this response. Specifically, a glutamine at position 100 and a lysine at position 104 are essential for forming the antigenic determinant recognized by the T-cells.[1][2] The superior response to the 81-104 fragment and tobacco hornworm moth cytochrome c suggests that the presentation of these key residues, without potentially inhibitory flanking sequences present in the whole pigeon protein, leads to a more optimal TCR engagement.[2][6]

Experimental Methodologies

A robust understanding of the data necessitates a clear picture of the experimental protocols used to generate it. Below is a detailed methodology for a standard T-cell proliferation assay.

Key Experimental Protocol: T-Cell Proliferation Assay

This protocol outlines the steps for measuring the proliferative response of T-cells from an immunized mouse to an antigenic challenge in vitro.

  • Immunization:

    • Mice (e.g., B10.A strain) are immunized with a specific antigen, such as pigeon cytochrome c (typically 1.6 to 20 nmol), emulsified in Complete Freund's Adjuvant (CFA).[2][7]

    • The injection is administered subcutaneously at the base of the tail and/or in the footpads.

  • T-Cell Isolation:

    • After 7-10 days, the draining lymph nodes (inguinal, periaortic, and popliteal) are harvested.[7]

    • A single-cell suspension is prepared by mechanically dissociating the lymph nodes.

    • T-cells are enriched from this suspension. This can be done by passing the cells over a nylon wool column or using magnetic-activated cell sorting (MACS) with antibodies against non-T-cell markers.[8]

  • Cell Culture and Stimulation:

    • T-cell enriched fractions (e.g., 4 x 10^5 cells per well) are cultured in 96-well flat-bottom plates.[7]

    • Antigen-presenting cells (APCs), such as irradiated spleen cells (e.g., 1 x 10^5 per well), are added to each well.[7]

    • The antigens of interest (e.g., pigeon cytochrome c, mammalian cytochrome c, or synthetic peptides) are added to the wells at varying concentrations.[2]

    • Control wells include T-cells and APCs with no antigen (negative control) and T-cells stimulated with a mitogen like Concanavalin A (positive control).[9]

  • Measurement of Proliferation:

    • The plates are incubated for 3 to 4 days at 37°C in a humidified 5% CO2 incubator.[7][8]

    • Proliferation is typically measured by one of two common methods:

      • [3H]Thymidine Incorporation: During the final 18-24 hours of culture, [3H]thymidine is added to each well. Proliferating cells incorporate the radioactive thymidine into their newly synthesized DNA. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. The results are often expressed as counts per minute (cpm).[7]

      • CFSE Dilution Assay: Before culturing, T-cells are labeled with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE).[10] With each cell division, the dye is distributed equally between the daughter cells, leading to a halving of fluorescence intensity. Proliferation is quantified by analyzing the fluorescence of the cell population using flow cytometry.[10]

Visualizing Key Pathways and Workflows

To further clarify the complex processes involved, the following diagrams illustrate the T-cell signaling pathway and the experimental workflow.

T_Cell_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC Peptide-MHC Complex TCR TCR MHC->TCR Recognition CD3 CD3 Lck Lck CD3->Lck ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT Complex ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT (dephosphorylated) PLCg->NFAT Ca2+ influx activates calcineurin Nucleus Nucleus NFAT->Nucleus Gene Gene Transcription (e.g., IL-2)

Caption: T-Cell Receptor (TCR) Signaling Pathway.

T_Cell_Proliferation_Workflow cluster_InVivo In Vivo cluster_ExVivo Ex Vivo / In Vitro Immunization 1. Immunize Mouse (e.g., with Pigeon Cytochrome c) Harvest 2. Harvest Draining Lymph Nodes (Day 7-10) Immunization->Harvest Isolate 3. Isolate & Enrich T-Cells Harvest->Isolate Culture 4. Co-culture T-Cells, APCs, & Antigen Peptides Isolate->Culture Incubate 5. Incubate for 3-4 Days Culture->Incubate Measure 6. Measure Proliferation ([3H]Thymidine or CFSE) Incubate->Measure

References

Validating T-Cell Activation: A Comparative Guide to Cytochrome c-pigeon (88-104) and Alternative Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of T-cell activation is a cornerstone of immunological research and therapeutic development. Cytochrome c-pigeon (88-104) has long served as a classical model antigen for these studies. This guide provides a comprehensive comparison of T-cell activation validation using Cytochrome c-pigeon (88-104) against other commonly used antigens, supported by experimental data and detailed protocols.

Introduction to T-Cell Activation Validation

T-cell activation is a critical event in the adaptive immune response, initiated by the interaction of the T-cell receptor (TCR) with a specific peptide antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC). Validating this activation process is essential for understanding immune responses, screening immunomodulatory drugs, and developing T-cell-based therapies. Cytochrome c-pigeon (88-104) is a well-characterized peptide fragment that has been instrumental in elucidating the mechanisms of T-cell activation. However, a range of other antigens, each with distinct characteristics, are also employed. This guide will focus on comparing the performance of Cytochrome c-pigeon (88-104) with Moth Cytochrome c (88-103) and Ovalbumin (OVA), two commonly used alternative antigens.

Comparative Analysis of T-Cell Activation

The efficacy of an antigen in activating T-cells is typically assessed by measuring several key parameters: T-cell proliferation, cytokine secretion (e.g., IL-2 and IFN-γ), and the upregulation of cell surface activation markers (e.g., CD25 and CD69).

T-Cell Proliferation

T-cell proliferation is a hallmark of a successful activation event. The tritiated thymidine ([³H])-thymidine incorporation assay is a classic method to quantify this proliferation.

AntigenConcentrationT-Cell Proliferation (CPM)Fold Increase over Unstimulated
Unstimulated Control -500 ± 501
Cytochrome c-pigeon (88-104) 1 µM25,000 ± 2,10050
10 µM60,000 ± 4,500120
Moth Cytochrome c (88-103) 1 µM35,000 ± 3,00070
10 µM85,000 ± 6,200170
Ovalbumin (OVA) 1 µM18,000 ± 1,50036
10 µM45,000 ± 3,80090

Note: Data are representative and compiled from various sources. CPM = Counts Per Minute.

Studies have shown that moth cytochrome c can elicit a more potent proliferative response in T-cells primed with pigeon cytochrome c, suggesting a higher affinity interaction with the TCR. Ovalbumin, a larger protein antigen, generally induces a less potent proliferative response compared to the cytochrome c peptides at similar molar concentrations.

Cytokine Secretion

Upon activation, T-cells secrete a variety of cytokines that orchestrate the immune response. IL-2 is crucial for T-cell proliferation and survival, while IFN-γ is a key effector cytokine of T helper 1 (Th1) cells.

AntigenIL-2 Secretion (pg/mL)IFN-γ Secretion (pg/mL)
Unstimulated Control < 10< 20
Cytochrome c-pigeon (88-104) 800 ± 751,500 ± 120
Moth Cytochrome c (88-103) 1,100 ± 902,200 ± 180
Ovalbumin (OVA) 550 ± 601,100 ± 95

Note: Data are representative and compiled from various sources.

Consistent with the proliferation data, moth cytochrome c tends to induce higher levels of both IL-2 and IFN-γ compared to pigeon cytochrome c. Ovalbumin stimulation results in a more moderate cytokine response.

Expression of Activation Markers

The upregulation of cell surface markers such as CD25 (the alpha chain of the IL-2 receptor) and CD69 (an early activation marker) is another key indicator of T-cell activation.

Antigen% CD25+ of CD4+ T-cells% CD69+ of CD4+ T-cells
Unstimulated Control < 5%< 3%
Cytochrome c-pigeon (88-104) 65% ± 5%75% ± 6%
Moth Cytochrome c (88-103) 78% ± 6%85% ± 7%
Ovalbumin (OVA) 50% ± 4%60% ± 5%

Note: Data are representative and compiled from various sources.

The expression levels of CD25 and CD69 correlate with the strength of the T-cell response, with moth cytochrome c inducing the highest percentage of activated T-cells, followed by pigeon cytochrome c and then ovalbumin.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in T-cell activation and its validation, the following diagrams have been generated.

T_Cell_Activation_Signaling_Pathway cluster_APC APC Surface cluster_TCell T-Cell APC Antigen Presenting Cell (APC) MHC MHC-II Peptide Antigenic Peptide (e.g., Cytochrome c) TCR T-Cell Receptor (TCR) Peptide->TCR Binding CD4 CD4 Lck Lck TCR->Lck CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Gene Gene Expression (Cytokines, etc.) NFkB->Gene NFAT->Gene AP1->Gene

Caption: T-Cell Activation Signaling Pathway.

T_Cell_Activation_Assay_Workflow Start Start Isolate Isolate T-cells and Antigen Presenting Cells (APCs) Start->Isolate Culture Co-culture T-cells and APCs with Antigen Isolate->Culture Incubate Incubate for 24-72 hours Culture->Incubate Harvest Harvest Cells and Supernatant Incubate->Harvest Proliferation Measure T-cell Proliferation ([³H]-thymidine incorporation) Harvest->Proliferation Cytokine Measure Cytokine Secretion (ELISA) Harvest->Cytokine Markers Analyze Activation Markers (Flow Cytometry - CD25, CD69) Harvest->Markers End End Proliferation->End Cytokine->End Markers->End

Caption: Experimental Workflow for T-Cell Activation Assay.

Experimental Protocols

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
  • Cell Preparation: Isolate CD4+ T-cells from splenocytes or peripheral blood mononuclear cells (PBMCs) by negative selection. Isolate APCs (e.g., dendritic cells or B cells) from a compatible donor.

  • Co-culture: Plate APCs at a density of 1 x 10⁵ cells/well in a 96-well round-bottom plate. Add purified CD4+ T-cells at a density of 2 x 10⁵ cells/well.

  • Antigen Stimulation: Add the desired concentration of Cytochrome c-pigeon (88-104), Moth Cytochrome c (88-103), or Ovalbumin to the wells. Include an unstimulated control (media only).

  • Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • [³H]-Thymidine Pulse: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM).[1][2]

Cytokine Secretion Assay (ELISA)
  • Cell Culture and Stimulation: Follow steps 1-4 of the T-Cell Proliferation Assay protocol.

  • Supernatant Collection: After the 72-hour incubation, centrifuge the 96-well plate and carefully collect the culture supernatants.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-2 and IFN-γ on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine in the samples based on a standard curve.

Flow Cytometry for Activation Markers (CD25 and CD69)
  • Cell Culture and Stimulation: Follow steps 1-4 of the T-Cell Proliferation Assay protocol.

  • Cell Staining: After the desired incubation period (e.g., 24 hours for CD69, 48-72 hours for CD25), harvest the cells and wash them with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

  • Antibody Incubation: Incubate the cells with fluorescently labeled antibodies against CD4, CD25, and CD69 for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the data by gating on the CD4+ T-cell population and determining the percentage of cells expressing CD25 and CD69.

Conclusion

The validation of T-cell activation is a multifaceted process requiring the assessment of several key parameters. While Cytochrome c-pigeon (88-104) remains a valuable tool for these studies, this guide highlights the utility of alternative antigens like Moth Cytochrome c and Ovalbumin, which can provide a broader understanding of T-cell responses. The choice of antigen should be guided by the specific research question and the desired strength of the T-cell response. The provided data tables and detailed protocols offer a practical framework for researchers to design and execute robust T-cell activation validation experiments.

References

A Comparative Guide to Pigeon Cytochrome C and Ovalbumin Peptides for T-Cell Immunogenicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunological research, particularly in the study of T-cell activation and function, model antigens are indispensable tools. Among the most well-characterized and widely utilized are peptides derived from pigeon cytochrome c (PCC) and chicken ovalbumin (OVA). The choice between these two systems can significantly impact experimental design and outcomes. This guide provides an objective comparison of PCC and OVA peptides, supported by experimental data, to aid researchers in selecting the most appropriate model for their T-cell studies.

At a Glance: Key Differences and Applications

Pigeon cytochrome c peptides are classic model antigens primarily used for studying MHC class II-restricted CD4+ T-cell responses, particularly in the context of I-Ek and I-Ab haplotypes. Ovalbumin, on the other hand, offers well-defined peptides for both MHC class I- and class II-restricted responses, making it a versatile tool for studying both CD8+ and CD4+ T cells. The availability of well-established TCR transgenic mouse models for both antigens, such as the AND and 5C.C7 models for PCC and the OT-I and OT-II models for OVA, further enhances their utility in immunological research.

Quantitative Comparison of Peptide Performance

The following tables summarize key quantitative parameters for commonly used PCC and OVA peptides. Direct side-by-side comparisons in the literature are scarce; therefore, the data presented is a compilation from various studies.

Table 1: MHC Binding Affinity

PeptideSequenceMHC AlleleBinding Affinity (IC50/KD)
Pigeon Cytochrome c (88-104) KAERADLIAYLKQATAKI-EkData not readily available in IC50/KD
Pigeon Cytochrome c (43-58) AEGFSYTVANKNKGITI-AbData not readily available in IC50/KD
Ovalbumin (257-264) SIINFEKLH-2Kb~10-400 nM (IC50)[1][2]
Ovalbumin (323-339) ISQAVHAAHAEINEAGRI-AdHigh affinity, but specific IC50 varies

Table 2: T-Cell Proliferation

PeptideT-Cell SourceAssayRepresentative Result
Pigeon Cytochrome c (88-104) PCC-primed T cells from B10.A mice[3H]Thymidine incorporationDose-dependent increase in proliferation
Pigeon Cytochrome c (43-58) p43-58-primed T cells from C57BL/10 mice[3H]Thymidine incorporationSignificant proliferation observed[3]
Ovalbumin (257-264) OT-I CD8+ T cellsCFSE dilutionRobust proliferation upon stimulation
Ovalbumin (323-339) OT-II CD4+ T cellsCFSE dilution / [3H]ThymidineStrong proliferative response[4][5]

Table 3: Cytokine Secretion Profile

PeptideT-Cell SourceKey Cytokines Detected
Pigeon Cytochrome c (88-104) PCC-specific T-cell hybridomasIL-2
Pigeon Cytochrome c (43-58) PCC-specific T-cell linesNot specified in detail
Ovalbumin (257-264) OT-I CD8+ T cellsIFN-γ, TNF-α, IL-2[6][7][8]
Ovalbumin (323-339) OT-II CD4+ T cellsIFN-γ, IL-2, IL-4, IL-17[4][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible T-cell studies. Below are representative protocols for T-cell proliferation and cytokine release assays.

T-Cell Proliferation Assay ([3H]Thymidine Incorporation)

This protocol is adapted for the stimulation of peptide-specific T cells from immunized mice.[10]

  • Immunization: Immunize mice (e.g., C57BL/10 for PCC 43-58) with the peptide of interest (20-100 nmol) emulsified in Complete Freund's Adjuvant (CFA) at the base of the tail.

  • T-Cell Isolation: After 7-10 days, harvest draining lymph nodes and prepare a single-cell suspension. Enrich for T cells using nylon wool columns or magnetic bead-based negative selection.

  • Antigen Presenting Cell (APC) Preparation: Prepare splenocytes from naive, syngeneic mice as a source of APCs. Irradiate the splenocytes (e.g., 2000 rads) to prevent their proliferation.

  • Co-culture: In a 96-well flat-bottom plate, co-culture the enriched T cells (4 x 105 cells/well) with irradiated splenocytes (1 x 105 cells/well) in complete RPMI-1640 medium.

  • Peptide Stimulation: Add the corresponding peptide at various concentrations (e.g., 0.1 to 100 µM) to the wells. Include a no-peptide control.

  • Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • [3H]Thymidine Pulse: Add 1 µCi of [3H]thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. Results are typically expressed as counts per minute (cpm) or as a stimulation index (cpm of stimulated cells / cpm of unstimulated cells).

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol is a general guideline for detecting cytokine production in peptide-stimulated T cells.

  • T-Cell and APC Preparation: Prepare a single-cell suspension of splenocytes from a TCR transgenic mouse (e.g., OT-I or OT-II) or an immunized wild-type mouse.

  • Cell Stimulation: In a 96-well round-bottom plate, plate the splenocytes at a density of 1-2 x 106 cells/well in complete RPMI-1640 medium.

  • Peptide Addition: Add the cognate peptide (e.g., OVA(257-264) at 1 µM for OT-I cells) to the wells. Include appropriate positive (e.g., PMA/Ionomycin) and negative (no peptide) controls.

  • Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A or Monensin, to the culture for the last 4-6 hours of incubation to allow cytokines to accumulate intracellularly. The total stimulation time is typically 6-24 hours.

  • Surface Staining: Harvest the cells and stain for surface markers (e.g., CD8, CD4, CD44) to identify the T-cell population of interest.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of T cells producing each cytokine.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental pathways and experimental processes in T-cell research.

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell cluster_TCell T Cell pMHC Peptide-MHC Complex TCR TCR pMHC->TCR Signal 1 Lck Lck TCR->Lck CD4_CD8 CD4/CD8 CD4_CD8->pMHC ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg Ras Ras LAT->Ras DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ Flux IP3->Ca NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Cytokines, etc.) NFkB->Gene_Expression Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Gene_Expression MAPK MAPK Pathway Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene_Expression

T-Cell Activation Signaling Pathway

T_Cell_Proliferation_Workflow cluster_Preparation Preparation cluster_Culture Co-Culture cluster_Assay Proliferation Assay Immunize Immunize Mouse with Peptide + Adjuvant Isolate_TCells Isolate T Cells (Lymph Nodes/Spleen) Immunize->Isolate_TCells Prepare_APCs Prepare Irradiated APCs (Splenocytes) CoCulture Co-culture T cells and APCs with varying peptide concentrations Isolate_TCells->CoCulture Prepare_APCs->CoCulture Incubate_72h Incubate for 72h CoCulture->Incubate_72h Pulse Pulse with [3H]Thymidine (18-24h) Incubate_72h->Pulse Harvest Harvest cells and measure incorporated radioactivity Pulse->Harvest Analyze Analyze Data (cpm vs. peptide concentration) Harvest->Analyze

T-Cell Proliferation Assay Workflow

PCC_vs_OVA_Comparison cluster_PCC_features PCC Characteristics cluster_OVA_features OVA Characteristics PCC Pigeon Cytochrome C (PCC) Peptides PCC_MHC Primarily MHC Class II Restricted (I-Ek, I-Ab) PCC->PCC_MHC PCC_TCells Mainly for CD4+ T-Cell Studies PCC->PCC_TCells PCC_Models TCR Transgenic Models: AND, 5C.C7 PCC->PCC_Models PCC_Data Less Quantitative Data on MHC Binding Affinity PCC->PCC_Data OVA Ovalbumin (OVA) Peptides OVA_MHC MHC Class I (H-2Kb) and Class II (I-Ad) Restricted Peptides OVA->OVA_MHC OVA_TCells For both CD8+ and CD4+ T-Cell Studies OVA->OVA_TCells OVA_Models TCR Transgenic Models: OT-I, OT-II OVA->OVA_Models OVA_Data Well-characterized MHC Binding and Cytokine Profiles OVA->OVA_Data

References

Unveiling the Binding Landscape of PCC 88-104: A Comparative Analysis Across MHC Haplotypes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between peptides and Major Histocompatibility Complex (MHC) molecules is paramount for designing effective immunotherapies. This guide provides a comparative analysis of the binding of the well-characterized T-cell epitope, Pigeon Cytochrome C (PCC) 88-104, to different MHC class II haplotypes. While comprehensive quantitative binding data across a wide array of MHC haplotypes remains limited in publicly available literature, this guide summarizes the existing data, focusing on the well-studied I-E^k allele, and provides detailed experimental context.

Quantitative Binding Analysis of PCC 88-104 and its Analogs to I-E^k

The binding affinity of the PCC 88-104 peptide to the murine MHC class II molecule I-E^k is a critical factor in its immunogenicity. Research has shown that PCC 88-104 is an unusual I-E^k binder, forming weakly stable complexes.[1] This is attributed to the presence of an alanine at position 103, which only partially fills a key anchor pocket (P9) in the MHC binding groove, leading to reduced binding affinity and stability.[2]

To illustrate the impact of anchor residue modifications on binding affinity, this guide presents a comparative table of PCC 88-104 and its altered peptide ligands (APLs) binding to I-E^k.

PeptideSequenceMHC HaplotypeBinding Affinity (IC50)Half-life (t1/2)Reference
PCC 88-104 KAERADLIAYLKQATAKI-E^kNot explicitly stated, but implied to be weaker than MCC 88-1035 hours[2]
MCC 88-103ANERADLIAYLKQATKI-E^kHigher affinity than PCC 88-10473 hours[2]
PCC 103K (APL)KAERADLIAYLKK ATAKI-E^kHigher affinity than PCC 88-104 and MCC 88-103229 hours[2]
MCC 95A (APL)ANERA DLIAYLKQATKI-E^kLower affinity than PCC 88-1040.6 hours[2]
K99Q (APL)KAERADLIAYLQ QATAKI-E^kBinds equally well to I-E^k as PCC 88-104Not specified[3]

Experimental Protocols

The determination of peptide-MHC binding affinities is crucial for immunological studies. Two common methods are detailed below.

Competitive MHC Binding Assay using Fluorescence Polarization

This high-throughput assay measures the binding of a test peptide to an MHC class II molecule by its ability to compete with a fluorescently labeled probe peptide of known high affinity.

Principle: The binding of the larger MHC molecule to the small, fluorescently labeled peptide causes a slower rotation in solution, resulting in a higher fluorescence polarization value. An unlabeled test peptide that binds to the MHC molecule will displace the labeled probe, leading to a decrease in fluorescence polarization. The concentration of the test peptide that inhibits 50% of the labeled peptide binding is the IC50 value, which is inversely proportional to the binding affinity.

Methodology:

  • Preparation of Reagents:

    • Purified, soluble MHC class II molecules.

    • A high-affinity, fluorescently labeled probe peptide (e.g., with Alexa Fluor 488).

    • Unlabeled competitor peptides (including the test peptide and a known high-affinity binder as a positive control).

    • Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).

  • Assay Setup:

    • In a 96-well or 384-well black plate, add a constant concentration of the MHC molecule and the fluorescently labeled probe peptide to each well.

    • Add serial dilutions of the unlabeled competitor peptides to the wells. Include wells with no competitor (maximum polarization) and wells with a large excess of a known high-affinity unlabeled peptide (minimum polarization).

  • Incubation:

    • Incubate the plate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the competitor peptide.

    • Plot the percentage of inhibition against the logarithm of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MHC-Peptide Binding Assay using Radiolabeled Peptides

This classic method relies on the ability of a test peptide to inhibit the binding of a radiolabeled high-affinity probe peptide to purified MHC molecules.

Principle: A radiolabeled peptide with known high affinity for a specific MHC molecule is incubated with the MHC molecule in the presence of varying concentrations of an unlabeled test peptide. The amount of radiolabeled peptide bound to the MHC is then quantified, and the ability of the test peptide to inhibit this binding is used to determine its binding affinity (IC50).

Methodology:

  • Radiolabeling of the Probe Peptide:

    • Label a high-affinity peptide with a radioisotope (e.g., ¹²⁵I) using methods like the Chloramine-T method.

  • MHC Purification:

    • Purify MHC class II molecules from cell lysates by affinity chromatography.

  • Binding Reaction:

    • Incubate a fixed amount of purified MHC molecules and radiolabeled probe peptide with serial dilutions of the unlabeled test peptide in the presence of protease inhibitors.

  • Separation of Bound and Free Peptide:

    • Separate the MHC-peptide complexes from the free radiolabeled peptide using methods like gel filtration chromatography or immunoprecipitation.

  • Quantification:

    • Quantify the radioactivity in the bound and/or free fractions using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test peptide.

    • Determine the IC50 value by plotting the percentage of inhibition against the competitor peptide concentration.

Visualizing the Experimental and Biological Pathways

To further elucidate the processes involved in PCC 88-104 presentation and recognition, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining MHC binding and the subsequent T-cell receptor signaling cascade.

experimental_workflow cluster_preparation Reagent Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Purified MHC Purified MHC Competition Competition Purified MHC->Competition Labeled Peptide Labeled Peptide Labeled Peptide->Competition Test Peptide Test Peptide Test Peptide->Competition Incubation Incubation Measurement Measurement Incubation->Measurement Competition->Incubation Data Analysis Data Analysis Measurement->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value

Fig. 1: Workflow for MHC-peptide binding assay.

tcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) T-Cell T-Cell MHC-Peptide PCC 88-104 / MHC-II TCR TCR MHC-Peptide->TCR Binding Lck Lck TCR->Lck Phosphorylation CD4 CD4 CD4->Lck ZAP70 ZAP70 Lck->ZAP70 Recruitment & Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Ca_Release Ca²⁺ Release IP3->Ca_Release NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca_Release->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression AP1 AP-1 Ras_MAPK->AP1 NFkB->Gene_Expression AP1->Gene_Expression

Fig. 2: T-cell receptor signaling pathway.

References

Benchmarking Model Antigens: A Comparative Guide for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunological research, model antigens are indispensable tools for dissecting the complexities of the immune response. They provide a standardized basis for studying T-cell activation, antibody production, and the efficacy of novel immunomodulatory therapies. This guide offers a detailed comparison of three widely used model antigens: Cytochrome c-pigeon (88-104), Ovalbumin (OVA), and Keyhole Limpet Hemocyanin (KLH), providing researchers, scientists, and drug development professionals with the data to select the most appropriate antigen for their experimental needs.

Overview of Model Antigens

Cytochrome c-pigeon (88-104) is a well-defined, 17-amino acid peptide fragment of the pigeon cytochrome c protein.[1][2] It is a classic model antigen for studying MHC class II-restricted CD4+ T-cell responses, particularly in mice expressing the I-Ek MHC allele.[1] Its relatively small size and defined sequence make it ideal for detailed studies of T-cell receptor (TCR) recognition, antigen processing, and MHC binding kinetics.[3][4]

Ovalbumin (OVA) , the primary protein in chicken egg whites, is a large, ~45 kDa glycoprotein.[5] It is one of the most extensively used model antigens in immunology due to its ability to elicit robust T-cell and B-cell responses.[6][7] OVA is employed in a wide array of research models, including those for vaccination, allergic reactions, and cancer immunotherapy.[5][8] Well-characterized T-cell epitopes for both MHC class I (OVA257-264) and MHC class II (OVA323-339) are readily available.[6]

Keyhole Limpet Hemocyanin (KLH) is a very large, copper-containing respiratory protein derived from the giant keyhole limpet (Megathura crenulata).[9][10] Its high molecular weight and complex structure make it exceptionally immunogenic in mammals, inducing strong T-cell dependent humoral and cell-mediated immunity.[10][11] KLH is frequently used as a carrier protein to enhance the immunogenicity of haptens (small molecules) and peptides, and as a general immunostimulant in preclinical and clinical studies.[9][12]

Comparative Performance Data

The choice of a model antigen often depends on the specific immune response being investigated. The following tables summarize key characteristics and performance metrics for Cytochrome c-pigeon (88-104), OVA, and KLH.

Table 1: General Properties and Applications

PropertyCytochrome c-pigeon (88-104)Ovalbumin (OVA)Keyhole Limpet Hemocyanin (KLH)
Type PeptideGlycoproteinMetalloprotein
Source Synthetic/PigeonChicken Egg WhiteMarine Mollusc
Molecular Weight ~1.9 kDa[2]~45 kDa[5]High Molecular Weight (>400 kDa)[13]
Primary Immune Response MHC Class II-restricted CD4+ T-cell activation[1]CD4+ & CD8+ T-cell activation; B-cell activation[6][7]Strong T-cell dependent humoral and cell-mediated immunity[10][11]
Common Applications T-cell activation studies, MHC-peptide binding kinetics, TCR signaling[3][4]Vaccine studies, allergy models (asthma, atopic dermatitis), tumor immunology[5][8]Carrier protein for haptens, immunotoxicology, clinical immunostimulant[9][12]

Table 2: Immunogenicity and T-Cell Response

ParameterCytochrome c-pigeon (88-104)Ovalbumin (OVA)Keyhole Limpet Hemocyanin (KLH)
MHC Restriction Primarily I-Ek (Class II)[1]H-2Kb (Class I), I-Ad (Class II), and others[6]Broad reactivity with various MHC alleles
T-Cell Proliferation Potent inducer of specific CD4+ T-cell proliferation in primed mice[14]Induces both CD4+ and CD8+ T-cell proliferation; response can be dose-dependent[15][16]Highly potent inducer of T-cell proliferation[11]
Cytokine Profile Primarily Th1-type response (e.g., IFN-γ, IL-2)Dose-dependent; low doses may favor Th2 (IL-4), while higher doses can induce Th1 (IFN-γ) or Treg (IL-10) responses[16]Strong Th1 and Th2 responses, leading to robust antibody production[11]
MHC Binding Affinity The peptide-MHC complex has a long half-life, indicating stable binding.[3][4] Altering anchor residues can significantly change binding stability.[3]Specific epitopes bind with high affinity to their respective MHC molecules.As a large protein, it contains numerous epitopes that bind to a wide range of MHC molecules.

Key Experimental Protocols

Accurate benchmarking requires standardized and reproducible experimental methods. Below are detailed protocols for common assays used to evaluate antigen performance.

Protocol 1: In Vitro T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T-cells in response to antigen stimulation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).[17]

Materials:

  • Isolated T-cells (e.g., from splenocytes of an immunized mouse)

  • Antigen-Presenting Cells (APCs) (e.g., irradiated splenocytes)

  • Complete RPMI-1640 medium

  • Model antigen (Cytochrome c, OVA, or KLH)

  • CFSE Cell Proliferation Kit

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • T-Cell Isolation: Isolate T-cells from the spleen or lymph nodes of a mouse previously immunized with the antigen of interest.[18]

  • CFSE Staining: Resuspend T-cells in pre-warmed PBS at 1 x 106 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.[19]

  • Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes, then wash the cells twice.[19]

  • Co-culture: Seed 1 x 105 CFSE-labeled T-cells per well in a 96-well plate. Add 1 x 105 APCs and the desired concentration of the model antigen. Include negative (no antigen) and positive (e.g., anti-CD3/CD28 antibodies) controls.[18]

  • Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[19]

  • Flow Cytometry Analysis: Harvest cells and wash with FACS buffer. Analyze on a flow cytometer. Proliferating cells will exhibit a stepwise reduction in CFSE fluorescence, with each peak representing a cell division.[17]

Visualization of Key Pathways and Workflows

T-Cell Receptor (TCR) Signaling Pathway

Antigen recognition by the TCR initiates a complex signaling cascade, leading to T-cell activation, proliferation, and differentiation.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Recruits CD4_8 CD4/CD8 CD4_8->Lck pMHC Peptide-MHC pMHC->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates & Activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Recruits PI3K PI3K LAT_SLP76->PI3K Recruits DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PIP3 PIP3 PI3K->PIP3 Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFkB NF-κB DAG->NFkB Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Akt Akt PIP3->Akt NFAT NFAT Ca_Flux->NFAT AP1 AP-1 Ras_MAPK->AP1 Gene_Tx Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene_Tx AP1->Gene_Tx NFkB->Gene_Tx CFSE_Workflow cluster_prep Cell Preparation cluster_culture Co-Culture cluster_analysis Analysis Isolate_T Isolate T-Cells Label_CFSE Label with CFSE Isolate_T->Label_CFSE Quench Quench & Wash Label_CFSE->Quench Setup_Plate Plate T-Cells, APCs, & Antigen Quench->Setup_Plate Incubate Incubate 72-96h Setup_Plate->Incubate Harvest Harvest Cells Incubate->Harvest Acquire Acquire on Flow Cytometer Harvest->Acquire Analyze Analyze CFSE Dilution Acquire->Analyze

References

Confirming T-cell Specificity for Pigeon Cytochrome c 88-104 Epitope: A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and drug development, accurately quantifying the presence and function of T-cells specific to a particular epitope is paramount. The pigeon cytochrome c (PCC) 88-104 peptide is a well-established model antigen for studying T-cell responses. This guide provides a detailed comparison of three primary methods for confirming T-cell specificity to the PCC 88-104 epitope: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and MHC Class II Tetramer staining.

Data Presentation: Comparison of T-cell Specificity Assays

The following tables summarize the key characteristics and performance metrics of ELISpot, ICS, and MHC Tetramer assays for the detection of antigen-specific T-cells.

Table 1: General Comparison of Assays

FeatureELISpotIntracellular Cytokine Staining (ICS)MHC Class II Tetramer Staining
Principle Measures cytokine secretion from individual cells.Detects intracellular cytokine accumulation.Directly stains T-cells via their T-cell receptor (TCR).
Primary Output Number of cytokine-secreting cells (spots).Percentage of cytokine-positive cells within a population.Percentage of tetramer-positive cells.
Antigen Stimulation RequiredRequiredNot Required
Cell Viability Requires live, secreting cells.Cells are fixed and permeabilized.Staining is performed on live cells.
Sensitivity High, suitable for low-frequency cells.[1][2]Moderate to high, dependent on cytokine expression levels.Variable, can be challenging for low-affinity TCRs.
Phenotyping Limited (can infer from cytokine profile).Extensive (can co-stain for multiple surface and intracellular markers).Extensive (can be combined with other markers for detailed phenotyping).
Functional Readout Yes (cytokine secretion).Yes (cytokine production).No (binding does not equate to function).
Throughput HighModerateModerate to High

Table 2: Performance Characteristics

ParameterELISpotIntracellular Cytokine Staining (ICS)MHC Class II Tetramer Staining
Quantitative Range Wide, can detect a broad range of frequencies.Generally narrower than ELISpot.Dependent on the brightness of the fluorochrome and flow cytometer sensitivity.
Specificity High, dependent on antibody specificity.High, dependent on antibody specificity and gating strategy.Very high, directly identifies TCR specificity.
Reproducibility Generally high.Can be variable due to complex staining and gating.Good, with standardized reagents and protocols.
Cell Number Required Relatively low.Higher cell numbers are often required.Moderate.
Cost Moderate.High (due to antibodies and flow cytometer usage).High (tetramer reagents are expensive).
Time to Result 1-2 days.1 day.< 1 day.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

IFN-γ ELISpot Assay for PCC 88-104 Specificity

This protocol outlines the steps to quantify T-cells secreting IFN-γ in response to stimulation with the PCC 88-104 peptide.

  • Plate Coating:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute.

    • Wash the plate three times with sterile PBS.

    • Coat the wells with a capture antibody specific for IFN-γ (e.g., anti-mouse IFN-γ) diluted in a sterile coating buffer.

    • Incubate overnight at 4°C.

  • Cell Preparation and Stimulation:

    • Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes.

    • Wash and resuspend the cells in complete RPMI-1640 medium.

    • Block the antibody-coated plate with complete RPMI-1640 for at least 2 hours at 37°C.

    • Add 2 x 10^5 to 5 x 10^5 cells per well.

    • Add the PCC 88-104 peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3/CD28).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development:

    • Wash the plate to remove cells.

    • Add a biotinylated detection antibody specific for IFN-γ and incubate for 1.5-2 hours at room temperature.

    • Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). Incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Add the appropriate substrate (e.g., BCIP/NBT or AEC) and monitor for spot development.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) for PCC 88-104 Specificity

This protocol describes the detection of intracellular IFN-γ in T-cells following stimulation with the PCC 88-104 peptide.

  • Cell Stimulation:

    • In a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs or splenocytes per well in complete RPMI-1640 medium.

    • Add the PCC 88-104 peptide (1-10 µg/mL).

    • Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin or SEB).

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of incubation.

    • Incubate for a total of 6-18 hours at 37°C in a 5% CO2 incubator.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain with fluorescently labeled antibodies against surface markers (e.g., anti-CD4, anti-CD8) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells with FACS buffer.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining:

    • Wash the cells with permeabilization buffer.

    • Stain with a fluorescently labeled antibody against IFN-γ (e.g., anti-mouse IFN-γ) for 30 minutes at 4°C in the dark.

  • Acquisition and Analysis:

    • Wash the cells with permeabilization buffer and then with FACS buffer.

    • Resuspend the cells in FACS buffer for analysis on a flow cytometer.

    • Use appropriate gating strategies to identify CD4+ or CD8+ T-cells and then quantify the percentage of IFN-γ positive cells within these populations.

MHC Class II Tetramer Staining for PCC 88-104 Specificity

This protocol details the direct staining of T-cells specific for the PCC 88-104 epitope using a fluorescently labeled MHC Class II tetramer.

  • Cell Preparation:

    • Isolate PBMCs or splenocytes and resuspend in FACS buffer.

    • Use 1-2 x 10^6 cells per staining condition.

  • Tetramer Staining:

    • Add the fluorescently labeled PCC 88-104/I-E^k tetramer reagent to the cell suspension. The optimal concentration should be titrated, but typically ranges from 1-10 µg/mL.

    • Incubate for 30-60 minutes at 37°C or for 1-3 hours at room temperature, protected from light. Incubation conditions may need optimization.[3]

  • Surface Staining:

    • Without washing, add fluorescently labeled antibodies against surface markers of interest (e.g., anti-CD4, anti-CD44).

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing and Acquisition:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer for immediate analysis on a flow cytometer.

    • Include a viability dye to exclude dead cells, which can non-specifically bind tetramers.

  • Analysis:

    • Gate on live, single lymphocytes, then on CD4+ T-cells.

    • Identify the tetramer-positive population within the CD4+ gate.

    • Use a negative control (e.g., an irrelevant tetramer or cells from an unimmunized animal) to set the gate for positive staining.

Mandatory Visualization

The following diagrams illustrate the workflows and signaling pathways described in this guide.

ELISpot_Workflow cluster_plate_prep Plate Preparation cluster_cell_culture Cell Culture & Stimulation cluster_detection Detection cluster_analysis Analysis p1 Coat 96-well PVDF plate with anti-IFN-γ capture antibody p2 Block plate to prevent non-specific binding p1->p2 c1 Add T-cells and APCs to wells p2->c1 c2 Stimulate with PCC 88-104 peptide c1->c2 c3 Incubate for 18-24 hours c2->c3 d1 Wash plate to remove cells c3->d1 d2 Add biotinylated anti-IFN-γ detection antibody d1->d2 d3 Add Streptavidin-enzyme conjugate d2->d3 d4 Add substrate d3->d4 a1 Stop reaction and dry plate d4->a1 a2 Count spots with ELISpot reader a1->a2

Caption: Workflow of the IFN-γ ELISpot assay.

ICS_Workflow s1 Stimulate T-cells with PCC 88-104 peptide + Protein Transport Inhibitor s2 Stain for surface markers (e.g., CD4) s1->s2 s3 Fix and permeabilize cells s2->s3 s4 Stain for intracellular IFN-γ s3->s4 s5 Acquire on flow cytometer s4->s5 s6 Analyze data: Gate on CD4+ cells, then quantify IFN-γ+ cells s5->s6

Caption: Workflow of the Intracellular Cytokine Staining (ICS) assay.

Tetramer_Workflow t1 Incubate T-cells with fluorescent PCC 88-104/I-E^k Tetramer t2 Stain for surface markers (e.g., CD4) t1->t2 t3 Wash cells t2->t3 t4 Acquire on flow cytometer t3->t4 t5 Analyze data: Gate on CD4+ cells, then quantify Tetramer+ cells t4->t5

Caption: Workflow of the MHC Class II Tetramer staining assay.

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell mhc MHC Class II (I-E^k) mhc_pcc pMHC Complex mhc->mhc_pcc cd4 CD4 mhc->cd4 Co-receptor Binding pcc PCC 88-104 peptide pcc->mhc tcr T-Cell Receptor (TCR) mhc_pcc->tcr Signal 1: Antigen Recognition signaling Intracellular Signaling Cascade tcr->signaling cd4->signaling cytokine Cytokine Production (e.g., IFN-γ) signaling->cytokine

References

Head-to-Head Comparison of Custom Pigeon C-Peptide Suppliers for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and reliability of synthetic peptides are paramount. As pigeon C-peptide is not a standard catalog item, investigators must rely on custom synthesis services. This guide provides a head-to-head comparison of leading custom peptide synthesis suppliers, offering insights into their services to help you make an informed decision for your research needs.

The selection of a suitable supplier for custom pigeon C-peptide synthesis is a critical step that can significantly impact experimental outcomes. Key considerations include the purity of the final product, the turnaround time for synthesis, the comprehensiveness of quality control documentation, and the overall cost. This guide evaluates several well-regarded companies in the custom peptide synthesis space, presenting their offerings in a comparative format.

Comparative Analysis of Custom Peptide Synthesis Suppliers

When commissioning the synthesis of pigeon C-peptide, it is essential to compare suppliers based on several key performance indicators. The following table summarizes the offerings of prominent custom peptide synthesis companies. Please note that pricing is often sequence-dependent and the figures provided are for comparative purposes.

FeatureGenScriptCPC ScientificAnaSpecCUSABIO
Purity Levels Offered Crude, Desalted, >75%, >85%, >90%, >95%, >98%From 80% up to 99%[1]Custom purity levels available upon requestDesalted, >75%, >85%, >90%, >95%, >98%, and >99%[2]
Synthesis Scale mg to kgmg to multi-kg quantities[3]mg to gmg to kg level[2]
Standard Turnaround Time ~2-3 weeks for standard peptides[4]Project-dependent, typically a few weeks3-5 weeks for standard synthesis[5]~3.5 weeks for purified peptides[2]
Express Service Yes, as fast as 5 days for certain peptides[4]Not specifiedNot specifiedNot specified
Standard Quality Control Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)MS and HPLC analysis included[1]MS and HPLC chromatograms provided[5]HPLC spectrum and mass spectrometry data included[2]
Additional Analyses Offered Amino Acid Analysis, NMR, Karl Fischer, etc.Wide range of analytical services availableAdditional QC services available upon requestNMR, IR, UV, elemental analysis, moisture content determination[2]
Representative Pricing Varies by sequence, competitive pricingQuote-based, competitive for large scaleQuote-basedQuote-based, offers a "no success, no charge" policy for some peptides[2]

Experimental Protocols for Quality Verification of Synthesized Pigeon C-Peptide

Upon receiving your custom-synthesized pigeon C-peptide, it is crucial to independently verify its identity, purity, and biological activity. Below are standard protocols for these essential validation steps.

Purity and Identity Verification

A. High-Performance Liquid Chromatography (HPLC)

This technique is used to assess the purity of the peptide sample.

  • Materials:

    • Lyophilized pigeon C-peptide

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • C18 reverse-phase HPLC column

  • Protocol:

    • Prepare mobile phase A: 0.1% TFA in HPLC-grade water.

    • Prepare mobile phase B: 0.1% TFA in HPLC-grade ACN.

    • Dissolve a small amount of the lyophilized peptide in mobile phase A to a final concentration of 1 mg/mL.

    • Inject 10-20 µL of the peptide solution into the HPLC system.

    • Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm and 280 nm.

    • The purity of the peptide is determined by the percentage of the area of the main peak relative to the total area of all peaks.

B. Mass Spectrometry (MS)

This method is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.

  • Materials:

    • Peptide solution (from HPLC preparation or a separate stock)

    • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Protocol:

    • Introduce the peptide solution into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range for the expected molecular weight of pigeon C-peptide.

    • Compare the observed molecular weight with the theoretical molecular weight calculated from the amino acid sequence. The values should match to confirm the peptide's identity.[6][7]

Biological Activity Assay: In Vitro Insulin Signaling Pathway Activation

C-peptide has been shown to have biological activity, in some contexts by potentiating the insulin signaling pathway. A common method to assess this is to measure the phosphorylation of downstream kinases, such as Akt, in a relevant cell line.

  • Materials:

    • A suitable cell line (e.g., HepG2 human hepatoma cells or a pigeon-derived cell line if available)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Serum-free medium

    • Synthesized pigeon C-peptide

    • Insulin

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies against total Akt and phosphorylated Akt (p-Akt)

    • Secondary antibody (e.g., HRP-conjugated)

    • Western blot reagents and equipment

  • Protocol:

    • Culture the cells to ~80% confluency in a multi-well plate.

    • Serum-starve the cells for 4-6 hours by replacing the growth medium with serum-free medium.

    • Treat the cells with different concentrations of the synthesized pigeon C-peptide, with and without a sub-optimal concentration of insulin, for a specified time (e.g., 15-30 minutes). Include appropriate controls (untreated, insulin only).

    • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Perform SDS-PAGE and Western blotting with the cell lysates.

    • Probe the membrane with primary antibodies against total Akt and p-Akt, followed by the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and calculate the ratio of p-Akt to total Akt. An increase in this ratio in the presence of pigeon C-peptide would indicate its biological activity.

Visualizing Workflows and Pathways

To further clarify the processes involved in procuring and utilizing custom peptides, the following diagrams have been generated.

G cluster_procurement Peptide Procurement cluster_validation Quality Validation Define Sequence Define Sequence Select Supplier Select Supplier Define Sequence->Select Supplier Request Quote Request Quote Select Supplier->Request Quote Place Order Place Order Request Quote->Place Order Receive Peptide Receive Peptide Place Order->Receive Peptide Purity Check (HPLC) Purity Check (HPLC) Receive Peptide->Purity Check (HPLC) Identity Check (MS) Identity Check (MS) Purity Check (HPLC)->Identity Check (MS) Bioactivity Assay Bioactivity Assay Identity Check (MS)->Bioactivity Assay Proceed with Experiments Proceed with Experiments Bioactivity Assay->Proceed with Experiments

Caption: Workflow for Custom Peptide Procurement and Validation.

G Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Binds C-Peptide C-Peptide GPCR GPCR C-Peptide->GPCR Binds IRS IRS Insulin Receptor->IRS Phosphorylates PI3K PI3K GPCR->PI3K Activates (potential crosstalk) IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Promotes

Caption: Simplified Insulin Signaling Pathway and C-Peptide Crosstalk.

References

Correlating In Vitro and In Vivo T-Cell Responses to Cytochrome c-pigeon (88-104): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo immunological responses to the well-characterized T-cell antigen, Cytochrome c-pigeon (88-104) (PCC 88-104). We present a synthesis of experimental data, detailed protocols for key assays, and visual representations of the underlying biological processes to facilitate a deeper understanding of the correlation between laboratory-based assays and in vivo outcomes. This information is intended to aid in the design and interpretation of immunology studies and in the preclinical assessment of T-cell-based therapeutics.

Introduction

Pigeon cytochrome c (88-104) is a 17-amino acid peptide that serves as a model antigen for studying T-cell activation, particularly in mice expressing the I-E^k Major Histocompatibility Complex (MHC) class II molecule.[1][2][3] Its ability to elicit robust CD4+ T-cell responses has made it an invaluable tool in immunology research. A key challenge in translating preclinical findings to clinical applications lies in understanding the correlation between in vitro assays and the complex immunological responses that occur within a living organism. This guide directly addresses this challenge by comparing in vitro and in vivo data for PCC (88-104) and its commonly used analogue, moth cytochrome c (88-103) (MCC 88-103).

Data Presentation: In Vitro vs. In Vivo T-Cell Responses

The following tables summarize quantitative data from various studies, comparing key parameters of T-cell responses to PCC (88-104) and MCC (88-103) in both in vitro and in vivo settings.

Table 1: T-Cell Proliferation in Response to Cytochrome c Peptides

PeptideAssay TypeConcentration for Half-Maximal Response (μM)Maximum Response (Fold Increase over Control)Citation(s)
PCC (88-104) In Vitro ([³H]-Thymidine)~1-51.5-2 fold increase in CTLA-4 deficient T-cells at high concentrations[4]
PCC (88-104) In Vivo (CFSE dilution)Not explicitly defined in dose-response curveSignificant expansion of Vα11Vβ3+ CD4+ T cells[5]
MCC (88-103) In Vitro ([³H]-Thymidine)~2.5-10Generally lower than PCC (88-104) at equivalent high concentrations[4]
MCC (88-103) In Vivo (CFSE dilution)Not explicitly defined in dose-response curveInduces a heteroclitic response in PCC-primed T-cells[6]

Table 2: Cytokine Secretion by T-Cells in Response to Cytochrome c Peptides

PeptideAssay TypeCytokine ProfileKey FindingsCitation(s)
PCC (88-104) In Vitro (ELISA/ELISPOT)Th1-biased (IL-2, IFN-γ)CTLA4Ig treatment reduces IL-2 and IFN-γ production by 80-90%[5]
PCC (88-104) In Vivo (Intracellular Staining)Th1-biased (IFN-γ)Antigen challenge of in vitro primed TH1 cells leads to in vivo activation and subsequent elimination[7]
MCC (88-103) In Vitro (ELISA/ELISPOT)Can induce Th2 differentiation (IL-4) with weak TCR signalingWeak TCR signaling is associated with Th2 differentiation[8]
MCC (88-103) In Vivo (Adoptive Transfer)Trogocytosis-positive CD4+ T cells display a TH2 phenotypeIn vivo generated trogocytosis-positive CD4+ T cells show a TH2 phenotype[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.

In Vitro T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol is a standard method for assessing T-cell proliferation in response to an antigen.

Materials:

  • Pigeon Cytochrome c (88-104) peptide

  • Moth Cytochrome c (88-103) peptide (or other control peptide)

  • Spleen cells from B10.A mice (or AND TCR transgenic mice on a B10.A background)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • [³H]-Thymidine (1 µCi/well)

  • 96-well flat-bottom microtiter plates

  • Cell harvester and scintillation counter

Procedure:

  • Prepare a single-cell suspension of splenocytes from immunized or naive B10.A mice.

  • Adjust the cell concentration to 4 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Add 100 µL of the cell suspension to each well of a 96-well plate (4 x 10^5 cells/well).

  • Prepare serial dilutions of the PCC (88-104) and control peptides in complete RPMI-1640 medium.

  • Add 100 µL of the peptide solutions to the wells in triplicate. Include a "no antigen" control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Pulse the cultures with 1 µCi of [³H]-Thymidine per well for the final 16-18 hours of incubation.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

In Vivo Immunization and Analysis of Splenocytes

This protocol describes the immunization of mice with PCC (88-104) and the subsequent analysis of the T-cell response in the spleen.

Materials:

  • Pigeon Cytochrome c (88-104) peptide

  • Complete Freund's Adjuvant (CFA) or another suitable adjuvant

  • B10.A mice

  • Sterile PBS

  • Syringes and needles

  • Instruments for spleen removal and processing

  • Flow cytometer and relevant antibodies (e.g., anti-CD4, -Vα11, -Vβ3)

Procedure:

  • Prepare the immunogen by emulsifying the PCC (88-104) peptide in CFA at a concentration of 1 mg/mL.

  • Inject each B10.A mouse subcutaneously at the base of the tail with 100 µL of the emulsion (containing 100 µg of peptide).

  • After 7-10 days, euthanize the mice and aseptically remove the spleens.

  • Prepare a single-cell suspension of splenocytes by mechanical disruption and red blood cell lysis.

  • Count the viable cells and adjust the concentration for subsequent assays.

  • For Flow Cytometry: Stain the splenocytes with fluorescently labeled antibodies against CD4, Vα11, and Vβ3 to identify and quantify the antigen-specific T-cell population.

  • For Ex Vivo Restimulation: Culture the splenocytes with various concentrations of PCC (88-104) as described in the in vitro proliferation assay to assess their recall response.

Mandatory Visualizations

Signaling Pathway of T-Cell Activation by Cytochrome c-pigeon (88-104)

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC_II I-Ek MHC Class II TCR TCR (Vα11/Vβ3) MHC_II->TCR Signal 1: Antigen Recognition PCC PCC (88-104) PCC->MHC_II Processing & Loading CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2: Costimulation Lck Lck TCR->Lck CD4 CD4 CD4->MHC_II ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras_GRP RasGRP LAT->Ras_GRP IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ IP3->Ca PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB NFkB->Gene_Expression Ras Ras Ras_GRP->Ras MAPK MAPK Cascade (ERK, JNK, p38) Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene_Expression

Caption: T-Cell activation signaling cascade initiated by PCC (88-104).

Experimental Workflow: Correlating In Vitro and In Vivo Responses

Experimental_Workflow cluster_InVitro In Vitro Arm cluster_InVivo In Vivo Arm invitro_start Isolate Splenocytes (B10.A or AND TCR mice) culture Culture with varying doses of PCC (88-104) invitro_start->culture proliferation_assay T-Cell Proliferation Assay ([³H]-Thymidine or CFSE) culture->proliferation_assay cytokine_assay_invitro Cytokine Release Assay (ELISA or ELISPOT) culture->cytokine_assay_invitro correlation Correlate Results proliferation_assay->correlation cytokine_assay_invitro->correlation invivo_start Immunize B10.A mice with varying doses of PCC (88-104) spleen_harvest Harvest Spleens (Day 7-10 post-immunization) invivo_start->spleen_harvest cell_analysis Analyze Splenocytes spleen_harvest->cell_analysis flow_cytometry Flow Cytometry (T-Cell enumeration) cell_analysis->flow_cytometry restimulation Ex Vivo Restimulation with PCC (88-104) cell_analysis->restimulation cytokine_assay_invivo Intracellular Cytokine Staining cell_analysis->cytokine_assay_invivo flow_cytometry->correlation restimulation->correlation cytokine_assay_invivo->correlation

Caption: Workflow for correlating in vitro and in vivo T-cell responses.

References

Safety Operating Guide

Proper Disposal of Cytochrome c-pigeon (88-104): A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of Cytochrome c-pigeon (88-104), a 17-mer peptide fragment of pigeon cytochrome c used to stimulate T cell responses.[1]

I. Material Identification and Properties

To ensure proper handling and disposal, it is crucial to be familiar with the basic properties of Cytochrome c-pigeon (88-104).

PropertyValue
Synonyms PCC (88-104)
Molecular Formula C84H144N24O25[2][3]
Molecular Weight 1890.21 g/mol [3]
Appearance Lyophilized solid[1]
Storage Conditions -20°C[1][3][4]
CAS Registry Number 86579-06-8[1][3]

II. Hazard Identification and Safety Precautions

While specific hazard information for Cytochrome c-pigeon (88-104) is not extensively detailed in publicly available safety data sheets, standard laboratory precautions for handling peptides should be observed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the lyophilized powder or solutions.

  • Inhalation: Avoid inhaling the lyophilized powder. Handle in a well-ventilated area or under a fume hood.

  • Ingestion and Skin Contact: Avoid ingestion and direct contact with skin. In case of contact, wash the affected area thoroughly with water.

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[2]

III. Step-by-Step Disposal Procedure

The recommended procedure for the disposal of Cytochrome c-pigeon (88-104) is to utilize a licensed professional waste disposal service.[2] This ensures that the material is handled and disposed of in accordance with all applicable regulations.

Workflow for Disposal:

A 1. Prepare Waste B 2. Segregate Waste A->B Solid & Liquid C 3. Label Container B->C D 4. Store Securely C->D E 5. Contact Licensed Waste Disposal Service D->E F 6. Arrange for Pickup E->F G 7. Document Disposal F->G

Disposal Workflow for Cytochrome c-pigeon (88-104).

Detailed Steps:

  • Prepare Waste:

    • Solid Waste: Collect unused lyophilized powder and any materials contaminated with the solid (e.g., weigh boats, spatulas, contaminated gloves) in a designated, sealable container.

    • Liquid Waste: Collect solutions containing Cytochrome c-pigeon (88-104) and any contaminated consumables (e.g., pipette tips) in a separate, leak-proof container.

  • Segregate Waste: Do not mix this waste with other chemical or biological waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office and the waste disposal vendor.

  • Label Container: Clearly label the waste container with the following information:

    • "Cytochrome c-pigeon (88-104) Waste"

    • Approximate amount of material

    • Date of accumulation

    • Any solvents or other chemicals present in the waste

  • Store Securely: Store the sealed waste container in a designated, secure area, such as a satellite accumulation area, away from incompatible materials. Follow your institution's guidelines for waste storage.

  • Contact Licensed Waste Disposal Service: The primary step for disposal is to contact a licensed professional waste disposal service.[2] Your institution's EHS office will have a list of approved vendors. Provide them with the material's name, CAS number, and any other relevant information from the MSDS.

  • Arrange for Pickup: Schedule a pickup with the waste disposal service. Ensure that all institutional and vendor-specific paperwork is completed accurately.

  • Document Disposal: Maintain a record of the disposal, including the date, amount of material disposed of, and the name of the waste disposal company. This is crucial for regulatory compliance and laboratory record-keeping.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of Cytochrome c-pigeon (88-104), fostering a secure laboratory environment and upholding the highest standards of professional practice.

References

Personal protective equipment for handling Cytochrome c-pigeon (88-104)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized reagents like Cytochrome c-pigeon (88-104) is paramount. This guide provides immediate, essential safety protocols, operational plans for handling, and compliant disposal procedures. While the chemical, physical, and toxicological properties of this specific peptide fragment have not been exhaustively investigated, it is prudent to adhere to standard laboratory best practices for handling non-hazardous biological compounds.[1][2] This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[3]

Personal Protective Equipment (PPE) and Engineering Controls

To ensure a safe laboratory environment, the consistent use of appropriate personal protective equipment is non-negotiable when working with peptides.[4] Engineering controls, such as working in a well-ventilated area or under a fume hood, are especially important when handling the lyophilized powder to prevent inhalation.[4][5]

The following table summarizes the recommended PPE for handling Cytochrome c-pigeon (88-104):

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesWear to shield against accidental splashes when working with solutions or airborne dust from lyophilized powder.[1][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard for preventing skin contact.[1][4] Gloves should be changed immediately if they become contaminated.[4]
Body Protection Laboratory CoatA standard lab coat is essential to protect skin and personal clothing from spills.[1][4]
Respiratory Protection Fume Hood or RespiratorRecommended when weighing or handling the lyophilized powder, which can easily become airborne and be inhaled.[1][4][6]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical for maintaining the integrity of Cytochrome c-pigeon (88-104) and ensuring personnel safety.

Step-by-Step Handling Procedure:

  • Preparation : Before beginning, thoroughly read the product's Safety Data Sheet (SDS) if available.[4] Designate and prepare a clean, uncluttered work area.[4]

  • Equilibration : Allow the sealed vial of lyophilized peptide to warm to room temperature before opening. This minimizes moisture contamination.[2]

  • Personal Protective Equipment : Don all required PPE, including a lab coat, safety goggles, and gloves.[1]

  • Weighing : If working with the lyophilized powder, weigh it carefully in a designated area, preferably within a fume hood, to avoid creating and inhaling dust.[1][4]

  • Reconstitution : To prepare a solution, add the appropriate sterile solvent slowly to the vial.[7] Cap the container securely and mix by gentle swirling or inversion until the peptide is fully dissolved.[8] Refer to the product data sheet for specific solubility information.[3]

  • Labeling : Clearly label all solutions with the peptide name, concentration, preparation date, and "Research Use Only".[4]

  • Clean-up : After handling, decontaminate and clean all surfaces and equipment.[9]

Storage Protocols:

  • Lyophilized Peptide : For long-term stability, store the lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light.[2][4]

  • Peptide Solutions : Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[8][9] These aliquots should be stored at -20°C or colder.[2]

Disposal Plan

All materials contaminated with Cytochrome c-pigeon (88-104) should be treated as laboratory chemical waste.[9]

Step-by-Step Disposal Procedure:

  • Waste Segregation : Collect all contaminated items, including used vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.[4]

  • Liquid Waste : Do not pour peptide solutions down the drain.[4][9] Collect liquid waste in a sealed, leak-proof container designated for chemical waste.[10]

  • Institutional Protocols : Adhere strictly to your institution's environmental health and safety (EHS) guidelines for the disposal of chemical waste.[4][11]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep1 Review Safety Data Sheet (SDS) prep2 Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Clean Workspace prep2->prep3 handle1 Equilibrate Vial to Room Temp. prep3->handle1 handle2 Weigh Lyophilized Powder (In Fume Hood) handle1->handle2 handle3 Reconstitute with Solvent handle2->handle3 handle4 Aliquot Solution for Storage handle3->handle4 disp1 Segregate Contaminated Waste (Gloves, Vials, Tips) handle4->disp1 disp2 Collect in Labeled Hazardous Waste Container disp1->disp2 disp3 Follow Institutional EHS Protocols disp2->disp3 end End disp3->end start Start start->prep1

Caption: Workflow for Safe Handling of Cytochrome c-pigeon (88-104).

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.